Biotin-sar-oh
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-16(6-11(18)19)10(17)5-3-2-4-9-12-8(7-21-9)14-13(20)15-12/h8-9,12H,2-7H2,1H3,(H,18,19)(H2,14,15,20)/t8-,9-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDUPOLHSWBTFL-AUTRQRHGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structural Elucidation of Biotin-sar-oh: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the structure, properties, and functional applications of Biotin-sar-oh, a key molecule in bioconjugation and targeted drug delivery. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's chemical architecture, methods for its synthesis and analysis, and its role as a cleavable linker in Antibody-Drug Conjugates (ADCs).
Core Structure and Chemical Identity
This compound, also known as (+)-Biotin-sarcosine, is a derivative of biotin (Vitamin B7) where the valeric acid side chain of biotin is covalently linked to sarcosine (N-methylglycine). This modification introduces a spacer arm with a terminal carboxylic acid, which can be further functionalized for conjugation to other molecules.
The fundamental structure consists of the fused bicyclic ring system of biotin (a tetrahydrothiophene ring fused with an imidazolidinone ring) connected to a sarcosine moiety via an amide bond.
Synonym: [{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}(methyl)amino]acetic acid.[1]
2D and 3D Structural Representations
The two-dimensional structure of this compound can be definitively represented using standard chemical notation systems.
SMILES String: [H][C@]12CS--INVALID-LINK--=O)[H])CCCCC(N(CC(O)=O)C)=O[1]
InChI Key: FCDUPOLHSWBTFL-AUTRQRHGSA-N[1]
A three-dimensional representation of the molecule would show the stereochemistry of the biotin ring system and the flexible nature of the sarcosine linker.
Physicochemical and Analytical Data
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁N₃O₄S | Sigma-Aldrich |
| Molecular Weight | 315.39 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| CAS Number | 154024-76-7 | MedChemExpress |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in peer-reviewed literature. However, based on established methods for biotinylation and peptide coupling, a representative synthetic protocol and analytical methods can be outlined.
Representative Synthesis of this compound
The synthesis of this compound can be achieved through the coupling of biotin to sarcosine. A common approach involves the activation of the carboxylic acid group of biotin, followed by its reaction with the amine group of sarcosine. A patent describing the synthesis of a DOTA-biotin conjugate with a sarcosine linker provides a basis for this representative protocol.
Materials:
-
Biotin
-
Sarcosine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA) or other base
-
Anhydrous Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Activation of Biotin: Dissolve biotin and NHS in anhydrous DMF. Add DCC to the solution at 0°C and stir for several hours to form Biotin-NHS ester.
-
Coupling Reaction: In a separate flask, dissolve sarcosine methyl ester hydrochloride in DMF and add TEA to neutralize the salt. Add the Biotin-NHS ester solution to the sarcosine solution and stir at room temperature overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Evaporate the DMF under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Biotin-sarcosine methyl ester. Purify the product by column chromatography.
-
Hydrolysis: Dissolve the purified Biotin-sarcosine methyl ester in a mixture of THF and water. Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Final Product Isolation: Acidify the reaction mixture with HCl to pH 2-3. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of this compound.[2]
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[3]
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm), as biotin has poor UV absorbance at higher wavelengths. For enhanced sensitivity, post-column derivatization with fluorescently-labeled avidin can be employed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-50 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the synthesized this compound. Expected signals would include those from the biotin ring system, the valeric acid chain, and the sarcosine methyl and methylene groups. General NMR data for biotin is available in public databases such as the Biological Magnetic Resonance Bank (BMRB).
Application in Antibody-Drug Conjugates (ADCs)
This compound is utilized as a cleavable linker in the synthesis of ADCs. ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC.
ADC Workflow with a this compound Linker
The following diagram illustrates the general workflow of an ADC employing a linker analogous to this compound.
Caption: General workflow of an Antibody-Drug Conjugate (ADC).
The sarcosine component of the linker is susceptible to enzymatic cleavage within the lysosome of the target cancer cell, leading to the release of the cytotoxic payload. The biotin moiety can also be used for purification or as a secondary targeting agent.
Logical Relationship of ADC Components
The following diagram illustrates the logical relationship between the core components of an ADC that utilizes a this compound linker.
Caption: Core components of a this compound based ADC.
References
Biotin-sar-oh: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-sar-oh is a specialized chemical entity utilized in the field of bioconjugation and drug delivery, most notably as a cleavable linker in antibody-drug conjugates (ADCs). Understanding its chemical properties and stability is paramount for its effective application in the development of targeted therapeutics. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical characteristics and stability profile. Due to the limited publicly available experimental data for this compound, this guide also incorporates relevant information on biotin, its core structural component, to provide a more complete understanding.
Chemical Properties of this compound
This compound, also known as Biotinoyl Sarcosine, is a derivative of biotin featuring a sarcosine (N-methylglycine) linker. This modification is designed to facilitate its use in constructing larger biomolecules, such as ADCs.
General Properties
A summary of the fundamental chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Name | Biotinoyl Sarcosine | N/A |
| Synonyms | This compound | N/A |
| CAS Number | 154024-76-7 | N/A |
| Molecular Formula | C₁₃H₂₁N₃O₄S | [1] |
| Molecular Weight | 315.39 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
Solubility
A general recommendation for enhancing the solubility of similar compounds is to warm the solution gently (e.g., to 37°C) and use sonication.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure. For reference, the known spectroscopic data for biotin is provided below.
-
¹H NMR of Biotin (in D₂O): The proton NMR spectrum of biotin in D₂O shows characteristic peaks for the protons in the bicyclic ring system and the valeric acid side chain.
-
FT-IR of Biotin: The infrared spectrum of biotin displays characteristic absorption bands corresponding to the N-H and C=O stretching of the ureido group, C-H stretching of the aliphatic chain, and C-S stretching of the thiophane ring.
-
Mass Spectrometry of Biotinylated Peptides: Mass spectrometry of biotinylated molecules often reveals signature fragment ions of the biotin moiety, which can be used for identification.
Stability of this compound
The stability of this compound is a critical factor in its handling, storage, and application, particularly in the context of ADCs where stability in circulation and controlled cleavage at the target site are essential.
Storage and Handling
For long-term storage, it is recommended to store this compound at -20°C. Stock solutions can also be stored at or below -20°C for several months. It is important to protect the compound from strong oxidizing agents, strong bases, and strong acids.
pH and Temperature Stability
While specific studies on the pH and temperature stability of this compound are not available, information on biotin provides valuable insights. Biotin is relatively stable in moderately acidic and neutral aqueous solutions and can be heat-sterilized. However, it is less stable in strong acids and alkaline solutions (pH > 9).
Cleavage of the "sar" Linker
This compound is described as a cleavable linker used in ADCs. The sarcosine component forms a peptide bond that can be susceptible to enzymatic cleavage. In the context of ADCs, linkers are often designed to be cleaved by enzymes that are overexpressed in tumor cells, such as cathepsins. The cleavage of a peptide linker like sarcosine would release the conjugated drug at the target site.
The general mechanism for the enzymatic cleavage of a peptide linker in an ADC is depicted in the following workflow:
Caption: Generalized workflow of ADC action involving a cleavable linker.
The specific enzyme(s) responsible for cleaving the this compound linker and the precise conditions for this cleavage would need to be determined experimentally.
Experimental Protocols
While specific experimental protocols for this compound are not published, the following are generalized methodologies for determining the key chemical properties and stability of such a compound.
Determination of Melting Point
-
A small amount of the powdered sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased, and the range at which the sample melts is recorded.
Solubility Assay
-
A known amount of this compound is added to a specific volume of a solvent (e.g., water, PBS, DMSO).
-
The mixture is vortexed or sonicated for a set period.
-
The solution is visually inspected for any undissolved solid.
-
If the solid dissolves completely, more is added until saturation is reached. The concentration at saturation is the solubility.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
A small amount of the sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an ATR (Attenuated Total Reflectance) accessory.
-
The IR spectrum is recorded.
-
-
Mass Spectrometry (MS):
-
The sample is dissolved in a suitable solvent and introduced into the mass spectrometer (e.g., via electrospray ionization, ESI).
-
The mass-to-charge ratio of the molecular ion and any fragment ions are recorded.
-
Stability Study Protocol
The following diagram illustrates a potential workflow for assessing the stability of this compound under various conditions.
Caption: Experimental workflow for assessing the stability of this compound.
Conclusion
This compound is a valuable tool in the development of bioconjugates, particularly ADCs, owing to its nature as a cleavable linker. While specific experimental data on its chemical and physical properties are limited, an understanding of its core components, biotin and sarcosine, provides a solid foundation for its application. Further experimental characterization of its solubility, stability under various conditions, and the precise mechanism of its cleavage is essential for its full potential to be realized in the development of novel therapeutics. Researchers and drug developers are encouraged to perform in-house validation of these properties within their specific application contexts.
References
- 1. Mass spectrometry identifies covalent binding of soman, sarin, chlorpyrifos oxon, diisopropyl fluorophosphate, and FP-biotin to tyrosines on tubulin: a potential mechanism of long term toxicity by organophosphorus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Cleavage of Biotin-Sar-Oh Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic cleavage of linkers in bioconjugates, particularly in high-stakes applications like antibody-drug conjugates (ADCs), is a critical determinant of therapeutic efficacy and experimental success. The biotin-sar-oh linker, designated as a cleavable component for ADCs, offers a potential avenue for the controlled release of payloads. While specific cleavage protocols for a linker precisely named "this compound" are not extensively detailed in publicly available literature, its nomenclature suggests a structure susceptible to pH-mediated hydrolysis. This guide provides a comprehensive overview of the principles and methodologies for cleaving pH-labile biotin linkers, which are likely applicable to the this compound system.
Understanding pH-Labile Linker Chemistry
The "sar-oh" component of the linker name likely indicates the presence of sarcosine (N-methylglycine) and a hydroxyl group, possibly forming an ester or a related functional group. Such moieties are typically stable at physiological pH (around 7.4) but can be hydrolyzed under acidic or basic conditions. This property is exploited in drug delivery to trigger payload release in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.
General Cleavage Conditions for pH-Sensitive Biotin Linkers
Cleavage of pH-sensitive linkers is primarily achieved by altering the pH of the surrounding buffer. The choice between acidic or basic conditions depends on the specific chemical nature of the linker. Below, we summarize common conditions for both scenarios, which can serve as a starting point for optimizing the cleavage of the this compound linker.
Summary of Cleavage Conditions
| Cleavage Condition | Reagent/Buffer | Concentration | pH | Temperature | Incubation Time | Notes |
| Mild Acidic | Formic Acid | 5-10% (v/v) | ~2.0-2.5 | Room Temp. | 0.5 - 2 hours | Effective for acetal, ketal, and some silyl ether-based linkers.[1][2] |
| Trifluoroacetic Acid (TFA) | 95% (v/v) | <1 | Room Temp. | 0.5 - 1 hour | Harsher condition, may affect protein integrity. | |
| Mild Basic | Ammonium Bicarbonate | 100-200 mM | 8.0 - 9.0 | Room Temp. or 4°C | 16 - 24 hours | Suitable for some carbamate-based linkers, offering biologically compatible conditions.[3][4] |
| Ammonium Hydroxide | 0.1% (v/v) | ~11 | Room Temp. | Variable | A stronger base, may require optimization to avoid side reactions.[3] |
Experimental Protocols
The following are detailed, representative protocols for the cleavage of pH-labile biotin linkers from a biotinylated molecule (e.g., a protein) that has been captured on a streptavidin-coated solid support (e.g., beads).
Protocol 1: Mild Acid-Mediated Cleavage
This protocol is suitable for linkers that are labile under acidic conditions.
Materials:
-
Biotinylated molecule bound to streptavidin beads.
-
Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Cleavage Buffer: 10% (v/v) Formic Acid in deionized water.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Collection tubes.
Methodology:
-
Washing: After capturing the biotinylated molecule, wash the streptavidin beads thoroughly with at least 10 bed volumes of Wash Buffer to remove non-specifically bound components.
-
Elution/Cleavage:
-
Resuspend the beads in 1-2 bed volumes of Cleavage Buffer.
-
Incubate at room temperature for 30 minutes with gentle agitation.
-
For more complete cleavage, the incubation time can be extended up to 2 hours.
-
-
Collection: Centrifuge the beads and carefully collect the supernatant containing the cleaved molecule.
-
Neutralization: Immediately neutralize the eluate by adding an appropriate volume of Neutralization Buffer to raise the pH to a physiological range, preventing potential damage to the molecule from prolonged acid exposure.
-
Analysis: Analyze the collected fraction for the presence and purity of the cleaved molecule using appropriate techniques (e.g., SDS-PAGE, HPLC, mass spectrometry).
Protocol 2: Mild Base-Mediated Cleavage
This protocol is designed for linkers that are cleaved under mildly basic conditions.
Materials:
-
Biotinylated molecule bound to streptavidin beads.
-
Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Cleavage Buffer: 100 mM Ammonium Bicarbonate, pH 8.5.
-
Collection tubes.
Methodology:
-
Washing: As in the acidic protocol, wash the streptavidin beads extensively with Wash Buffer.
-
Elution/Cleavage:
-
Resuspend the beads in 1-2 bed volumes of Cleavage Buffer.
-
Incubate overnight (16-24 hours) at room temperature with gentle agitation. For sensitive molecules, the incubation can be performed at 4°C.
-
-
Collection: Pellet the beads by centrifugation and collect the supernatant containing the released molecule.
-
Downstream Processing: The eluate is generally compatible with downstream applications such as lyophilization or buffer exchange.
-
Analysis: Characterize the cleaved product to confirm successful cleavage and assess its integrity.
Visualizing Workflows and Mechanisms
To aid in the conceptual understanding of the processes involved, the following diagrams illustrate a typical affinity purification and cleavage workflow, as well as plausible cleavage mechanisms for pH-labile linkers.
Caption: Experimental workflow for affinity purification and cleavage.
References
- 1. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Traceless Cleavage of Protein–Biotin Conjugates under Biologically Compatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Sarcosine in Biotin-Sar-OH Linkers: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting antibody to the cytotoxic payload is a critical determinant of both efficacy and safety. The ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet susceptible to cleavage for efficient payload delivery within the target cell. The Biotin-sar-oh linker is a specialized, cleavable linker designed for bioconjugation applications. This technical guide provides an in-depth examination of the pivotal role of the sarcosine (Sar) moiety within this linker, detailing its impact on physicochemical properties, stability, and overall performance. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams to illustrate core concepts.
The Multifaceted Role of Sarcosine (N-Methylglycine)
Sarcosine, or N-methylglycine, is a simple N-methylated amino acid. This seemingly minor modification—the substitution of a hydrogen atom on the backbone nitrogen with a methyl group—imparts a suite of advantageous properties to a peptide-based linker.
Enhanced Proteolytic Stability
One of the most significant contributions of sarcosine is the dramatic increase in the stability of the adjacent peptide bond against enzymatic degradation.[1][2]
-
Mechanism: The N-methyl group provides steric hindrance, physically shielding the amide bond from the active sites of proteases, such as cathepsins, which are abundant in the lysosomal compartment where ADC payload release is intended to occur.[2] This increased resistance to proteolysis is crucial for maintaining the integrity of the ADC as it circulates in the bloodstream, minimizing premature drug release that could lead to systemic toxicity. Derivatives designed to be stable to biotinidase, an enzyme that can cleave the biotin-amide bond, have incorporated sarcosine for this purpose.[3]
Increased Aqueous Solubility and Hydrophilicity
Many potent cytotoxic payloads used in ADCs are highly hydrophobic. This hydrophobicity can lead to ADC aggregation, poor pharmacokinetic profiles, and accelerated clearance from circulation, particularly in highly loaded (high Drug-to-Antibody Ratio, or DAR) conjugates.[4]
-
Mechanism: Polysarcosine (pSar) is a highly hydrophilic polymer, often considered a viable alternative to Poly(ethylene glycol) (PEG). The N-methylation in sarcosine disrupts the hydrogen-bonding network that can form between peptide chains, reducing interchain aggregation and improving interaction with water. Incorporating sarcosine units acts as a "hydrophobicity masking entity," improving the overall solubility and physicochemical properties of the ADC. This allows for the construction of ADCs with higher DARs without compromising their stability and pharmacokinetic behavior.
Modulation of Linker Conformation
The N-methylation of the peptide backbone influences the conformational flexibility of the linker. This can affect how the linker presents the payload to its intracellular target and its susceptibility to cleavage enzymes. By reducing interchain aggregation, sarcosine helps maintain the desired conformation.
Quantitative Data Summary
The inclusion of sarcosine-containing elements in ADC linkers has a quantifiable impact on their physicochemical and pharmacokinetic properties. The following tables summarize key performance metrics.
Table 1: Physicochemical Properties of Polysarcosine (pSar) vs. PEG
| Property | Polysarcosine (pSar) | Poly(ethylene glycol) (PEG) | Significance |
| Solubility in Aqueous Solution | High; similar to PEG, reflected by comparable second virial coefficients. | High; standard for imparting hydrophilicity. | Both polymers effectively increase the solubility of hydrophobic molecules. |
| Chain Stiffness (Kuhn Length, lk) | 1.5 nm | 1.1 nm | pSar exhibits slightly higher chain stiffness compared to PEG in PBS. |
| Immunogenicity | Considered non-immunogenic and a solution to anti-PEG antibody issues. | Can elicit anti-PEG antibodies, leading to accelerated blood clearance. | pSar offers a significant advantage in avoiding pre-existing or treatment-emergent anti-PEG immunity. |
| Biodegradability | Biodegradable, degrading into the natural amino acid sarcosine. | Non-biodegradable. | pSar avoids potential long-term accumulation and toxicity associated with non-biodegradable polymers. |
Table 2: Pharmacokinetic (PK) Parameters of a Polysarcosine-Containing ADC
| ADC Construct | Clearance (mL/day/kg) in SCID Mice | Fold Improvement | Significance |
| ADC-PSAR0 (No Polysarcosine) | 37.6 | - | Represents the baseline clearance for a high-DAR (DAR8) conjugate with a conventional linker. |
| ADC-PSAR12 (12 Sarcosine Units) | 15.8 | 2.38x | The inclusion of a 12-unit polysarcosine chain significantly reduces the clearance rate, leading to prolonged circulation and greater exposure. |
Experimental Protocols
The evaluation of ADCs with this compound linkers involves a series of standardized in vitro assays to determine their stability, cleavage, and cytotoxic potency.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma by measuring the amount of released payload or the change in the drug-to-antibody ratio (DAR) over time.
Materials:
-
Test ADC (e.g., Antibody-Biotin-sar-Payload)
-
Human, rat, or mouse plasma (containing anticoagulants like EDTA)
-
Phosphate-buffered saline (PBS) as a control
-
37°C incubator with 5% CO₂
-
Reagents for sample cleanup (e.g., organic solvent for protein precipitation)
-
LC-MS system for payload quantification or Hydrophobic Interaction Chromatography (HIC) / LC-MS for DAR analysis.
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a parallel control sample in PBS.
-
Incubate all samples at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 4, 24, 48, 72, 144 hours), collect aliquots from each sample.
-
Sample Processing: Immediately process the samples to stop any further degradation. For free payload analysis, precipitate plasma proteins with a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant.
-
Analysis:
-
Free Payload Quantification: Analyze the supernatant by LC-MS to quantify the amount of released drug.
-
DAR Analysis: Analyze the intact ADC (from PBS or after immunoaffinity capture from plasma) to determine the average DAR at each time point. A decrease in DAR over time indicates linker instability.
-
-
Data Interpretation: Plot the percentage of released payload or the average DAR against time to determine the stability profile and half-life of the ADC in plasma.
Protocol 2: Lysosomal Cleavage Assay
Objective: To determine the susceptibility of the this compound linker to cleavage by lysosomal proteases, such as Cathepsin B. This protocol is adapted for a fluorometric readout.
Materials:
-
Peptide linker conjugated to a fluorophore-quencher pair (e.g., Sar-Val-Cit-PABC-AMC). The 7-amino-4-methylcoumarin (AMC) fluorophore is non-fluorescent as an amide but becomes highly fluorescent upon cleavage.
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (freshly prepared)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (e.g., 355 nm excitation, 460 nm emission)
Procedure:
-
Enzyme Activation: Prepare an activated Cathepsin B solution by diluting the enzyme in Activation Buffer. Incubate at room temperature for 15 minutes.
-
Reaction Setup: In the 96-well plate, add the following to designated wells:
-
Test Wells: Activated Cathepsin B solution.
-
Blank Wells (Substrate Only): Activation Buffer without enzyme.
-
-
Initiate Reaction: Add the fluorogenic peptide linker substrate to all wells to start the reaction.
-
Fluorescence Monitoring: Immediately place the plate in the fluorescence reader pre-set to 37°C. Monitor the increase in fluorescence intensity over time (e.g., every 5 minutes for 1-2 hours).
-
Data Analysis: Subtract the background fluorescence from the blank wells. Plot the fluorescence intensity versus time. The initial rate of the reaction (slope of the linear phase) is proportional to the rate of linker cleavage.
Protocol 3: In Vitro Cytotoxicity (MTT) Assay
Objective: To measure the cytotoxic effect of the fully assembled ADC on antigen-positive cancer cells and determine its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
Test ADC and control antibody
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the test ADC and control antibody in culture medium. Remove the old medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plate for a period corresponding to several cell doubling times (e.g., 72-120 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Incubate overnight at 37°C to fully dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm.
-
Data Analysis: Subtract the background absorbance. Plot the percentage of cell viability (relative to untreated controls) against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key concepts related to the function and evaluation of sarcosine-containing linkers.
Caption: Mechanism of sarcosine-induced proteolytic stability.
Caption: Experimental workflow for an in vitro plasma stability assay.
References
An In-Depth Technical Guide to the Synthesis of Biotin-sar-oh
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for Biotin-sar-oh, a biotinylated derivative of sarcosine (N-methylglycine). This compound is of interest in various biomedical research fields, including its use as a linker in antibody-drug conjugates (ADCs) and as a tool for studying biotinidase-resistant biotin derivatives. This document outlines the chemical principles, experimental protocols, and quantitative data associated with its synthesis.
Introduction to the Synthesis Pathway
The synthesis of this compound involves the formation of a stable amide bond between the carboxylic acid group of biotin and the secondary amine of sarcosine. This is a common bioconjugation reaction. The most robust and widely used method involves a two-step process:
-
Activation of Biotin: The carboxylic acid of biotin is activated to create a more reactive species that is susceptible to nucleophilic attack by an amine. The most common method is the formation of an N-hydroxysuccinimide (NHS) ester of biotin (Biotin-NHS).
-
Amide Bond Formation: The activated Biotin-NHS is then reacted with sarcosine in a suitable solvent system. The secondary amine of sarcosine acts as a nucleophile, attacking the activated carbonyl of the Biotin-NHS and forming the desired this compound conjugate.
This pathway is efficient and yields a stable product. The incorporation of a sarcosine linker can also confer resistance to cleavage by biotinidase, an enzyme that can break the amide bond in other biotin-amine conjugates.[1]
Logical Workflow of the Synthesis
The overall process can be visualized as a straightforward logical flow from starting materials to the final product, including an intermediate activation step.
Caption: Logical workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on established methods for the synthesis of biotin-NHS esters and their subsequent reaction with amines.
Step 1: Synthesis of Biotin-NHS Ester
This protocol describes the activation of biotin's carboxylic acid using N,N'-Disuccinimidyl carbonate (DSC) and a base catalyst.
Materials:
-
D-(+)-Biotin
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Ethyl acetate
Procedure:
-
Dissolve D-(+)-Biotin (e.g., 4.0 mmol) in 120 mL of anhydrous DMF in a flask equipped with a magnetic stirrer.
-
To this solution, add triethylamine (5.0 eq., 20.0 mmol) to act as a base.
-
Add N,N'-Disuccinimidyl carbonate (1.2 eq., 4.8 mmol) to the reaction mixture.[2]
-
Allow the reaction to stir at room temperature for approximately 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.
-
The resulting residue is then triturated with diethyl ether and ethyl acetate to precipitate the product and wash away unreacted starting materials.
-
Filter the solid product and wash it with additional diethyl ether to yield the Biotin-NHS ester. The product should be stored in a desiccator as NHS esters are moisture-sensitive.[2][3][4]
Step 2: Coupling of Biotin-NHS with Sarcosine
This protocol details the formation of the amide bond between the activated biotin and sarcosine.
Materials:
-
Biotin-NHS ester (from Step 1)
-
Sarcosine (N-methylglycine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Phosphate buffer (pH 8.0)
-
Purification system (e.g., HPLC or column chromatography)
Procedure:
-
Dissolve sarcosine (e.g., 1.5 eq.) in the phosphate buffer (pH 8.0).
-
In a separate container, dissolve the Biotin-NHS ester in a minimal amount of DMF or DMSO. It is crucial to prepare this solution immediately before use to prevent hydrolysis of the NHS ester.
-
Slowly add the Biotin-NHS solution to the sarcosine solution with constant stirring.
-
Allow the reaction to proceed at room temperature for 2 to 4 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize side reactions.
-
The progress of the coupling reaction can be monitored by HPLC to observe the formation of the product and the disappearance of the starting materials.
-
Upon completion, the final product, this compound, is purified from the reaction mixture. This is typically achieved using reverse-phase HPLC, which will effectively separate the product from unreacted biotin, sarcosine, and hydrolyzed Biotin-NHS.
-
The fractions containing the pure product are collected and lyophilized to obtain this compound as a solid.
Signaling Pathway Representation
The chemical transformation can be represented as a signaling pathway diagram, illustrating the flow from reactants to products through key chemical events.
Caption: Chemical pathway of this compound synthesis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound, based on the protocols described and similar bioconjugation reactions reported in the literature. Actual yields may vary depending on reaction scale and purification efficiency.
| Parameter | Step 1: Biotin-NHS Synthesis | Step 2: Coupling Reaction | Overall Process |
| Reactant Molar Ratio | Biotin:DSC:TEA = 1:1.2:5 | Biotin-NHS:Sarcosine = 1:1.5 | - |
| Typical Yield | 85-95% | 70-85% | 60-80% |
| Reaction Time | 6 hours | 2-4 hours | 8-10 hours |
| Reaction Temperature | Room Temperature | Room Temperature | Room Temperature |
| Purity (Post-HPLC) | >95% | >98% | >98% |
| Primary Solvent(s) | DMF | DMF/Aqueous Buffer | - |
Conclusion
The synthesis of this compound is a well-established process rooted in standard amide bond formation chemistry. The use of an activated biotin intermediate, such as Biotin-NHS, allows for an efficient and high-yield coupling with the secondary amine of sarcosine. This guide provides the necessary theoretical background and practical protocols for researchers to successfully synthesize and purify this valuable compound for applications in drug development and biomedical research.
References
In-Depth Technical Guide to Biotin-sar-oh: A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-sar-oh, a cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical properties, supplier information, and its role in ADC design and function. It also presents a generalized experimental workflow for ADC conjugation and illustrates a relevant biological signaling pathway affected by a common ADC payload.
Core Compound Information: this compound
This compound, with the CAS number 154024-76-7 , is a biotinylated derivative of sarcosine (N-methylglycine). It serves as a valuable building block in the construction of linkers for ADCs. The presence of a biotin moiety allows for various applications, including purification, detection, and pre-targeting strategies, while the sarcosine and carboxylic acid components provide a basis for creating peptide linkers susceptible to cleavage within the target cell.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing key data for researchers working with this compound.
| Property | Value | Reference |
| CAS Number | 154024-76-7 | [1][2][3][4] |
| Molecular Formula | C13H21N3O4S | [1] |
| Molecular Weight | 315.39 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C |
Supplier Information
This compound is commercially available from a variety of chemical suppliers specializing in reagents for biomedical research. A selection of known suppliers is listed below for procurement purposes.
| Supplier | Product Name |
| MedChemExpress | This compound |
| GlpBio | This compound |
| BroadPharm | This compound |
| InvivoChem | This compound |
| Targetmol | This compound |
| Pharmaffiliates | This compound |
| BOC Sciences | This compound |
| Sigma-Aldrich | (+)-Biotin-sarcosine |
Role in Antibody-Drug Conjugates
This compound is classified as a cleavable linker component for ADCs. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker is a critical component that connects the antibody to the payload and is designed to be stable in circulation but to release the drug upon reaching the target cancer cell.
The general mechanism of action for an ADC is depicted in the following workflow:
References
The Crucial Hinge: An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this therapeutic strategy is the linker, a critical component that dictates the stability, efficacy, and safety of the ADC. This technical guide provides a comprehensive exploration of cleavable linkers, detailing their mechanisms of action, comparative performance data, and the experimental protocols essential for their evaluation.
The Principle of Controlled Release: An Overview of Cleavable Linkers
Cleavable linkers are designed to be stable in the systemic circulation and to release their cytotoxic payload under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells. This controlled release mechanism is pivotal for maximizing on-target efficacy while minimizing off-target toxicities.[1][2] The primary strategies for linker cleavage are based on chemical or enzymatic triggers.[3]
Chemically-Cleavable Linkers: These linkers exploit the unique chemical environment of tumors, such as lower pH or a higher reducing potential.
-
Hydrazone Linkers (pH-Sensitive): These linkers are engineered to be stable at the physiological pH of blood (around 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following ADC internalization.[4][5] This pH-dependent cleavage releases the payload inside the target cell.
-
Disulfide Linkers (Redox-Sensitive): These linkers leverage the significantly higher concentration of reducing agents, such as glutathione (GSH), within the cytoplasm of cells (1-10 mM) compared to the bloodstream (~5 µM). The disulfide bond is cleaved in this reducing environment, liberating the cytotoxic drug.
Enzymatically-Cleavable Linkers: This class of linkers incorporates specific motifs that are substrates for enzymes that are overexpressed in tumor cells or within their lysosomes.
-
Peptide Linkers: These are among the most successful and widely used cleavable linkers. They typically contain dipeptide sequences, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), that are selectively cleaved by lysosomal proteases like cathepsin B.
-
β-Glucuronide Linkers: These linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomes of many tumor types. This enzymatic cleavage offers a highly specific mechanism for payload release within the target cell.
Quantitative Comparison of Cleavable Linker Performance
The selection of a cleavable linker is a critical decision in ADC design, with significant implications for its pharmacokinetic profile, therapeutic index, and overall clinical success. The following tables summarize key quantitative data to facilitate a comparative assessment of different linker technologies.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | ADC Example | Species | Half-life (t½) | Reference |
| Hydrazone | Gemtuzumab ozogamicin | Human | ~2-3 days | |
| Silyl ether linker ADC | Human | >7 days | ||
| Disulfide | Anti-HER2-DM1 | Mouse | - | |
| Peptide (Val-Cit) | cAC10-vc-MMAE | Mouse | ~6.0 days | |
| cAC10-vc-MMAE | Cynomolgus Monkey | ~9.6 days | ||
| Trastuzumab-vc-MMAE | Rat | 75% drug loss in 7 days | ||
| β-Glucuronide | cAC10-β-glucuronide-MMAF | Rat | ~81 days (extrapolated) | |
| Tandem-Cleavage (Glucuronide-Dipeptide) | Anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 |
Table 2: In Vitro Cytotoxicity of ADCs with Cleavable Linkers
| ADC | Linker Type | Cell Line | Target Antigen | IC50 | Reference |
| Brentuximab vedotin | Peptide (Val-Cit) | L540cy | CD30 | ~1 ng/mL | |
| Brentuximab vedotin | Peptide (Val-Cit) | Karpas 299 | CD30 | ~1 ng/mL | |
| Trastuzumab-vc-MMAE | Peptide (Val-Cit) | N87 (HER2-high) | HER2 | <10 ng/mL | |
| Trastuzumab-vc-MMAE | Peptide (Val-Cit) | BT474 (HER2-high) | HER2 | 13-50 ng/mL | |
| Trastuzumab-vc-MMAE | Peptide (Val-Cit) | MDA-MB-361 (HER2-mod) | HER2 | 25-80 ng/mL (DAR >3.5) | |
| ADC with Sulfatase-cleavable linker | Peptide | HER2+ cells | HER2 | 61 and 111 pM | |
| cAC10-β-glucuronide-MMAE | β-Glucuronide | Karpas 299 | CD30 | - | |
| c1F6-β-glucuronide-MMAF | β-Glucuronide | Caki-1 | CD70 | - |
Key Experimental Protocols for Linker Evaluation
A rigorous and standardized evaluation of ADC candidates is crucial for successful clinical translation. The following section details the methodologies for key experiments cited in this guide.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from various species (e.g., human, mouse, rat).
Methodology:
-
Incubation: The ADC is incubated in plasma at a concentration of 1 mg/mL at 37°C.
-
Time-Point Sampling: Aliquots of the plasma-ADC mixture are collected at various time points (e.g., 0, 24, 48, 96, 144, 168 hours).
-
ADC Capture: The ADC is isolated from the plasma sample using affinity chromatography (e.g., Protein A or Protein G beads).
-
Analysis: The captured ADC is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage. Alternatively, the released payload in the supernatant can be quantified using LC-MS/MS.
-
Data Analysis: The percentage of intact ADC or the concentration of released payload is plotted against time to determine the linker's half-life in plasma.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, a naked antibody control, and a vehicle control for a predetermined incubation period (typically 72-96 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells. A solubilization solution (e.g., DMSO) is then added to dissolve the crystals.
-
XTT Assay: XTT reagent, often in combination with an electron-coupling agent, is added and incubated for 2-4 hours. The formazan product is water-soluble.
-
-
Absorbance Measurement: The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT).
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.
Methodology:
-
Tumor Implantation: Human tumor cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
ADC Administration: The ADC, isotype control ADC, or vehicle is administered to the respective groups, typically via intravenous injection. Dosing schedules can vary (e.g., single dose, multiple doses).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition (TGI) is calculated, and in some cases, survival analysis is performed.
Visualizing the Mechanisms and Workflows
Diagrams are essential tools for understanding the complex biological pathways and experimental processes involved in ADC research. The following visualizations, created using the DOT language, illustrate key concepts.
Signaling Pathways of Common Payloads
Caption: Signaling pathways of MMAE and Doxorubicin.
Experimental Workflow for ADC Characterization
Caption: A typical experimental workflow for ADC characterization.
Logical Relationships of Cleavable Linker Mechanisms
Caption: Logical relationships of cleavable linker cleavage mechanisms.
Conclusion
The choice of a cleavable linker is a multifaceted decision that profoundly impacts the therapeutic potential of an antibody-drug conjugate. A thorough understanding of the different linker technologies, their quantitative performance characteristics, and the experimental methodologies for their evaluation is paramount for the rational design of safe and effective ADCs. This guide provides a foundational resource for researchers and drug developers, enabling informed decisions in the pursuit of next-generation targeted cancer therapies.
References
A Technical Guide to Biotin-Sar-OH: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Biotin-sar-oh, also known as (+)-Biotin-sarcosine, a specialized molecule combining biotin with the amino acid derivative sarcosine. This document details its chemical properties, its primary application as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs), and relevant experimental protocols for its use and characterization.
Core Properties of this compound
This compound is a valuable tool in biochemistry and pharmaceutical development. Its structure is designed to leverage the high-affinity interaction between biotin and avidin or streptavidin while providing a stable yet cleavable linkage for drug delivery systems.
| Property | Value | Citations |
| Molecular Formula | C₁₃H₂₁N₃O₄S | |
| Molecular Weight | 315.39 g/mol | |
| Appearance | White to off-white powder | |
| Primary Application | Cleavable linker for Antibody-Drug Conjugates (ADCs) | [1] |
| Other Applications | Biochemical research, diagnostics, cell biology studies |
Application in Antibody-Drug Conjugates (ADCs)
The primary utility of this compound is in the construction of ADCs. ADCs are targeted therapies designed to deliver a potent cytotoxic drug directly to cancer cells by linking it to a monoclonal antibody that recognizes a specific tumor antigen. The linker is a critical component, ensuring the ADC remains stable in circulation but releases the drug upon reaching the target cell.
This compound functions as a cleavable linker, which is designed to be selectively cleaved within the tumor microenvironment or inside the cancer cell, releasing the cytotoxic payload. The sarcosine component can influence the linker's stability and solubility.
Below is a logical workflow for the construction and evaluation of an ADC utilizing a cleavable linker like this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research and development. The following sections provide adapted protocols for key experiments in the ADC development workflow.
Protocol for Antibody-Drug Conjugation
This protocol describes a general method for conjugating a linker-payload to an antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker-drug conjugate
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction Buffer (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction: Add a calculated molar excess of the reducing agent (e.g., TCEP) to the antibody solution. The amount of reducing agent will determine the number of disulfide bonds reduced and, consequently, the final Drug-to-Antibody Ratio (DAR). Incubate the reaction for 1-2 hours at 37°C.
-
Linker-Payload Conjugation: Dissolve the this compound linker-drug in an organic solvent (e.g., DMSO). Add the dissolved linker-drug to the reduced antibody solution. The final concentration of the organic solvent should be kept low (typically below 10%) to prevent antibody denaturation. Allow the conjugation reaction to proceed for 1-2 hours at room temperature.
-
Quenching: Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted thiol groups on the antibody.
-
Purification: Purify the ADC from unconjugated linker-drug and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol for Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. UV-Vis spectroscopy is a common method for its determination.
Materials:
-
Purified ADC solution
-
Unconjugated mAb solution
-
Free linker-drug solution
-
UV-Vis spectrophotometer
Procedure:
-
Determine Extinction Coefficients: Measure the molar extinction coefficients of the unconjugated mAb at 280 nm and the free linker-drug at its maximum absorbance wavelength (λ_max).
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A_280) and at the λ_max of the drug (A_λmax).
-
Calculate DAR: Use the Beer-Lambert law and the measured absorbances and extinction coefficients to calculate the concentrations of the antibody and the conjugated drug, and from these values, determine the average DAR.
Protocol for In Vitro Plasma Stability Assay
This assay assesses the stability of the linker in plasma, a key predictor of in vivo performance.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method for intact ADC or released payload (e.g., LC-MS)
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.
-
Sample Preparation: Stop the reaction, for example, by freezing the samples. Prepare the samples for analysis. This may involve affinity capture of the ADC or extraction of the free payload.
-
Analysis: Analyze the samples to determine the amount of intact ADC remaining or the amount of payload released over time. This can be done by measuring the average DAR at each time point. A decrease in DAR indicates linker cleavage.
Protocol for In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free drug solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.[2]
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.[2] Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Quantitative Data: Comparative Stability of Cleavable Linkers
The stability of the linker is paramount for the safety and efficacy of an ADC. The table below presents a summary of the stability of different classes of cleavable linkers in plasma. While specific data for this compound is not detailed in the cited literature, this comparative data provides a valuable context for linker selection.
| Linker Type | Cleavage Mechanism | Half-life in Human Plasma | Half-life in Mouse Plasma | Citations |
| Hydrazone | pH-sensitive | ~1.5-2% cleavage per day | ~2 days | |
| Dipeptide (Val-Cit) | Protease-sensitive | ~230 days | ~80 hours | |
| Dipeptide (Phe-Lys) | Protease-sensitive | ~30 days | ~12.5 hours |
Note: The stability of linkers can be highly dependent on the specific chemical structure, the conjugation site on the antibody, and the nature of the payload. The data presented are illustrative and may vary between different ADC constructs.
This technical guide provides a foundational understanding of this compound and its application in the development of Antibody-Drug Conjugates. The provided protocols offer a starting point for researchers to design and execute experiments to characterize and evaluate ADCs constructed with this and similar linker technologies.
References
Methodological & Application
Application Notes and Protocols: Conjugation of Amine-Reactive Biotin to Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the conjugation of amine-reactive biotin derivatives, such as Biotin-sar-OH, to antibodies. The following sections detail the chemical principles, a step-by-step experimental protocol, methods for purification and characterization, and a summary of expected quantitative outcomes.
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in various life science applications, including immunoassays, affinity purification, and targeted drug delivery.[1][][3] The exceptionally high affinity between biotin (Vitamin H) and avidin or streptavidin (Kd ≈ 10⁻¹⁵ M) allows for robust and highly specific detection and purification systems.[4][5]
This protocol focuses on the conjugation of amine-reactive biotin derivatives to antibodies. These reagents typically contain an N-hydroxysuccinimide (NHS) ester or a similar functional group that reacts with primary amines (-NH₂) present on the antibody, primarily on the side chains of lysine residues and the N-terminus of the polypeptide chains, forming stable amide bonds. This method is widely used due to its efficiency and relatively straightforward procedure under mild reaction conditions.
Chemical Principle of Amine-Reactive Biotinylation
The fundamental reaction involves the nucleophilic attack of a primary amine from the antibody on the electrophilic carbonyl carbon of the activated biotin ester (e.g., NHS ester). This results in the formation of a stable amide bond and the release of the leaving group (e.g., N-hydroxysuccinimide). The reaction is typically carried out in a slightly alkaline buffer (pH 7-9) to ensure the primary amines are deprotonated and thus more nucleophilic.
Caption: Chemical pathway of antibody biotinylation.
Experimental Protocol
This protocol provides a general framework for the biotinylation of an antibody using an amine-reactive biotin derivative. It is recommended to optimize the molar ratio of biotin to antibody for each specific antibody and application to achieve the desired degree of labeling without compromising antibody function.
Materials and Reagents
-
Antibody of interest (in an amine-free buffer)
-
Amine-reactive biotin (e.g., Biotin-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5. Note: Buffers containing primary amines, such as Tris or glycine, are incompatible with this reaction.
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Purification System: Desalting columns (e.g., Sephadex G-25), dialysis cassettes, or spin columns suitable for antibody purification.
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, with a suitable preservative (e.g., 0.02% sodium azide, if compatible with downstream applications)
Step-by-Step Procedure
Caption: Workflow for antibody biotinylation.
-
Antibody Preparation:
-
Start with a purified antibody solution, ideally at a concentration of 1-10 mg/mL.
-
If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or sodium azide, perform a buffer exchange into the Reaction Buffer. This can be done by dialysis against the Reaction Buffer or by using a desalting column.
-
After buffer exchange, determine the final antibody concentration.
-
-
Preparation of Biotin Stock Solution:
-
Allow the vial of the amine-reactive biotin reagent to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the biotin reagent by dissolving it in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin stock solution to achieve the desired molar excess of biotin to antibody. A common starting point is a 10-20 fold molar excess. For initial optimization, a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) can be tested.
-
While gently vortexing the antibody solution, slowly add the calculated volume of the biotin stock solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, with gentle stirring or rotation. The reaction can be performed in the dark to protect any light-sensitive reagents.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).
-
Incubate for an additional 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining unreacted biotin reagent.
-
-
Purification of the Biotinylated Antibody:
-
Remove the excess, non-conjugated biotin and the quenching reagent by dialysis against PBS or through gel filtration using a desalting column.
-
Collect the fractions containing the purified biotinylated antibody.
-
-
Characterization and Storage:
-
Determine the concentration of the purified biotinylated antibody, for example, by measuring the absorbance at 280 nm.
-
Determine the degree of biotinylation (moles of biotin per mole of antibody) using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Aliquot the final product and store at 4°C for short-term use or at -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
The efficiency of biotinylation and the final degree of labeling can be influenced by several factors, including the molar ratio of biotin to antibody, antibody concentration, pH, and reaction time. The table below summarizes typical parameters and expected outcomes for antibody biotinylation.
| Parameter | Recommended Range | Typical Outcome | Reference |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve efficiency. | |
| Biotin:Antibody Molar Ratio | 5:1 to 40:1 | 3-15 moles of biotin per mole of antibody. | |
| Reaction pH | 7.0 - 9.0 | Optimal for amine reactivity. | |
| Reaction Time | 30 min - 4 hours | Dependent on temperature and desired labeling. | |
| Reaction Temperature | 4°C or Room Temperature | Room temperature is faster; 4°C offers more control. |
Determination of Biotin Incorporation: The HABA Assay
The HABA assay is a common colorimetric method to estimate the degree of biotinylation.
Principle
HABA dye binds to avidin, producing a distinct color with an absorbance maximum at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye. This displacement causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample.
Abbreviated Protocol
-
Measure the absorbance of a HABA/avidin solution at 500 nm (A₅₀₀ HABA/Avidin).
-
Add a known amount of the purified biotinylated antibody to the HABA/avidin solution and mix.
-
Once the reading stabilizes, measure the absorbance again at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).
-
The change in absorbance (ΔA₅₀₀) is used to calculate the concentration of biotin.
-
The moles of biotin per mole of protein can then be calculated using the known concentration of the antibody.
Conclusion
This protocol provides a robust and reproducible method for the biotinylation of antibodies using amine-reactive chemistry. Successful conjugation is dependent on careful control of reaction conditions, particularly the use of amine-free buffers and optimization of the biotin-to-antibody molar ratio. Proper purification and characterization are critical to ensure the quality and performance of the final biotinylated antibody in downstream applications.
References
Application Notes and Protocols for the Use of Biotin-sar-oh in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of Biotin-sar-oh, a novel cleavable linker, in the synthesis and evaluation of Antibody-Drug Conjugates (ADCs). While specific quantitative data for ADCs incorporating this compound is not yet publicly available, this guide offers a comprehensive framework for researchers to conjugate this linker to antibodies and payloads, and to subsequently characterize the resulting ADC's properties, including drug-to-antibody ratio (DAR), in vitro cytotoxicity, and bystander effect. The inclusion of a sarcosine moiety is anticipated to enhance the hydrophilicity and pharmacokinetic profile of the ADC. The protocols provided herein are foundational and should be optimized for specific antibody, payload, and cell line combinations.
Introduction to this compound in ADC Synthesis
Antibody-Drug Conjugates (ADCs) are a targeted therapeutic modality that combines the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and mechanism of action. This compound is a cleavable linker designed for ADC development.[1]
The structure of this compound incorporates three key functional elements:
-
Biotin: Enables affinity purification and detection of the ADC through its high-affinity interaction with avidin or streptavidin.[2]
-
Sarcosine ("sar"): An N-methylated amino acid, which can be incorporated as a single unit or as a polysarcosine chain. Polysarcosine has been shown to be a hydrophilic and biocompatible polymer that can improve the solubility and pharmacokinetic properties of ADCs, potentially allowing for higher drug loading.
-
Hydroxyl group ("-oh"): This functional group can serve as a point of attachment for the cytotoxic payload through chemistries such as esterification or may be involved in a self-immolative cleavage mechanism upon linker cleavage.
The cleavable nature of the this compound linker is designed to ensure stability in systemic circulation and facilitate the release of the cytotoxic payload within the target tumor cells or the tumor microenvironment.[1]
General Experimental Workflow
The synthesis and evaluation of an ADC using this compound involves a multi-step process. The following diagram outlines the general workflow.
References
Application Notes and Protocols for Site-Specific Antibody Conjugation Using Biotin-sar-oh
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component influencing the ADC's efficacy, stability, and therapeutic index. Site-specific conjugation technologies are paramount in producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and a better safety profile compared to traditional random conjugation methods.
These application notes describe the use of Biotin-sar-oh , a novel, cleavable linker, for the site-specific conjugation of payloads to antibodies. While direct protocols for this compound are proprietary, we present a scientifically grounded, chemo-enzymatic approach using microbial transglutaminase (MTGase) that is applicable for this linker. MTGase catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a specific glutamine residue on the antibody and a primary amine on the linker-payload molecule.
This compound incorporates a biotin moiety for potential purification or detection applications, a sarcosine (N-methylglycine) spacer, and a terminal hydroxyl group for payload attachment. Its cleavable nature is designed to ensure the release of the cytotoxic agent within the target cell.
Principle of Site-Specific Conjugation using this compound and Transglutaminase
The proposed method for site-specific conjugation of a this compound-payload construct involves the enzymatic activity of microbial transglutaminase (MTGase). Many IgG antibodies have a conserved glutamine residue (Q295) in the Fc region that can be targeted by MTGase for site-specific modification, yielding a homogeneous ADC with a DAR of 2.[1][2] For this reaction to occur, the this compound linker must be derivatized to contain a primary amine.
The overall workflow is as follows:
-
Antibody Preparation: The antibody may require deglycosylation to expose the Q295 residue for efficient MTGase-mediated conjugation.
-
Linker-Payload Synthesis: The cytotoxic payload is chemically linked to an amine-derivatized this compound.
-
Enzymatic Conjugation: The antibody is incubated with the this compound-payload construct in the presence of MTGase.
-
Purification and Characterization: The resulting ADC is purified and characterized to determine purity, DAR, and functional activity.
Data Presentation
The following tables provide representative quantitative data for ADCs developed using site-specific enzymatic conjugation methods. While specific data for this compound is not publicly available, these tables offer a benchmark for expected outcomes.
Table 1: Representative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Conjugation Method | Antibody | Linker-Payload | Molar Ratio (Linker:Ab) | Conjugation Efficiency (%) | Average DAR | Reference |
| Transglutaminase | Trastuzumab | Amine-PEG4-MMAE | 20:1 | >95 | 1.9 | [3] |
| Transglutaminase | Anti-HRP | NH2-PEG4-Biotin | 40:1 | >90 | 1.9 ± 0.3 | [4] |
| Sortase A | Ofatumumab | GGG-vc-PAB-MMAE | 100:1 | ~70 | 1.4 | [5] |
| FGE/HIPS Ligation | Trastuzumab | HIPS-Linker-Payload | 10:1 | >95 | 2.0 |
Table 2: Representative Stability and In Vitro Efficacy of Site-Specific ADCs
| ADC | Linker Type | Plasma Stability (% Intact ADC after 7 days) | Target Cell Line | IC50 (pM) | Reference |
| Trastuzumab-vc-MMAE (enzymatic) | Cleavable (vc) | ~85 (rat plasma) | BT-474 | 89.0 | |
| Trastuzumab-vc-MMAE (enzymatic) | Cleavable (vc) | ~85 (rat plasma) | SK-BR-3 | 21.7 | |
| Anti-CD79b-MMAE (tandem-cleavage) | Cleavable | >90 (rat serum) | Jeko-1 | ~100 | |
| Trastuzumab-DM1 (non-cleavable) | Non-cleavable | >95 (human plasma) | SK-BR-3 | 30.0 |
Experimental Protocols
Protocol 1: Antibody Deglycosylation (Optional, for exposing Q295)
-
Reagents and Materials:
-
Antibody in phosphate-buffered saline (PBS), pH 7.4
-
PNGase F (Peptide-N-Glycosidase F)
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
-
Procedure:
-
Buffer exchange the antibody into the reaction buffer.
-
Add PNGase F to the antibody solution at a recommended enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate the reaction mixture at 37°C for 12-24 hours.
-
Confirm deglycosylation by SDS-PAGE or mass spectrometry analysis. A shift in the molecular weight of the heavy chain will be observed.
-
Purify the deglycosylated antibody using Protein A chromatography.
-
Protocol 2: Site-Specific Conjugation of Amine-Derivatized this compound-Payload to Antibody using Transglutaminase
-
Reagents and Materials:
-
Deglycosylated antibody (or antibody with accessible Q-tag) in Tris buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Amine-derivatized this compound-payload
-
Microbial Transglutaminase (MTGase)
-
Stop solution (e.g., 100 mM EDTA)
-
Purification system (e.g., Protein A chromatography, Size Exclusion Chromatography)
-
-
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in Tris buffer.
-
Dissolve the amine-derivatized this compound-payload in a suitable solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
Add the linker-payload solution to the antibody solution at a molar excess (e.g., 20-fold).
-
Initiate the conjugation reaction by adding MTGase to the mixture (e.g., 10 units per mg of antibody).
-
Incubate the reaction at 37°C for 4-12 hours with gentle agitation.
-
Stop the reaction by adding the stop solution.
-
Purify the resulting ADC using Protein A chromatography to remove unreacted linker-payload and MTGase.
-
Further purify and buffer exchange the ADC into a formulation buffer (e.g., PBS) using size exclusion chromatography.
-
Protocol 3: Characterization of the this compound ADC
A. Determination of Drug-to-Antibody Ratio (DAR)
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC at 280 nm and at the wavelength of maximum absorbance for the payload.
-
Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Inject the ADC onto a HIC column.
-
Species with different numbers of conjugated drugs will have different retention times due to changes in hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of the different drug-loaded species.
-
-
Mass Spectrometry (MS):
-
Analyze the intact or deglycosylated ADC by LC-MS.
-
The mass difference between the conjugated and unconjugated antibody will allow for the determination of the number of conjugated linker-payloads.
-
B. In Vitro Cytotoxicity Assay
-
Cell Culture:
-
Culture target antigen-positive and antigen-negative cell lines in appropriate media.
-
-
Assay Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound ADC, a non-targeting control ADC, and the free payload.
-
Incubate for 72-120 hours.
-
Assess cell viability using a suitable method, such as MTT or CellTiter-Glo assay.
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizations
Caption: Chemo-enzymatic conjugation workflow.
Caption: ADC mechanism of action.
References
- 1. Site-Specific Antibody–Drug Conjugation Using Microbial Transglutaminase | Springer Nature Experiments [experiments.springernature.com]
- 2. Transglutaminase-Mediated Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Attaching a Cytotoxic Payload using Biotin-sar-oh
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Biotin-sar-oh (N-Biotinyl-sarcosine) as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). This linker enables the attachment of a cytotoxic payload to a targeting antibody, facilitating selective delivery to target cells.
Introduction to this compound in ADC Technology
This compound is a versatile linker used in the synthesis of ADCs.[1][2][3] It comprises three key components: a biotin moiety, a sarcosine (N-methylglycine) spacer, and a terminal carboxylic acid group.
-
Biotin: This vitamin exhibits an exceptionally high affinity for avidin and streptavidin, which can be leveraged for purification, detection, and pre-targeting strategies in ADC development.
-
Sarcosine Spacer: The sarcosine unit provides a defined distance between the biotin and the cytotoxic payload, which can influence steric hindrance and enzymatic accessibility.
-
Carboxylic Acid (-OH): This functional group serves as the attachment point for the cytotoxic payload through the formation of an amide or ester bond.
The "cleavable" nature of ADCs constructed with such linkers often relies on the intracellular environment of target cells, such as the acidic conditions of lysosomes or the presence of specific enzymes, to release the cytotoxic payload.[4][5]
Chemical Structure and Properties
-
Chemical Name: N-Biotinyl-sarcosine
-
CAS Number: 154024-76-7
-
Molecular Formula: C₁₃H₂₁N₃O₄S
-
Molecular Weight: 315.39 g/mol
Structure:
Caption: Chemical structure of this compound (N-Biotinyl-sarcosine).
Experimental Protocols
This section provides detailed protocols for the conjugation of a cytotoxic payload to an antibody using the this compound linker. The workflow involves the activation of the linker, conjugation to the payload, attachment to the antibody, and subsequent characterization.
Activation of this compound and Conjugation to a Cytotoxic Payload (e.g., MMAE)
This protocol describes the formation of an amide bond between the carboxylic acid of this compound and a primary amine on the cytotoxic payload, using Monomethyl Auristatin E (MMAE) as an example. The activation is achieved using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry.
Workflow Diagram:
Caption: Workflow for the activation of this compound and conjugation to MMAE.
Materials:
-
This compound
-
Monomethyl Auristatin E (MMAE) or other amine-containing payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction quenching agent (e.g., hydroxylamine)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Protocol:
-
Activation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DMF. b. Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester intermediate.
-
Conjugation to MMAE: a. Dissolve MMAE (1.2 equivalents) in a minimal amount of anhydrous DMF. b. Add the MMAE solution to the activated this compound mixture. c. Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Quenching and Purification: a. Quench the reaction by adding a small amount of hydroxylamine solution. b. Purify the Biotin-sar-MMAE conjugate using RP-HPLC. c. Lyophilize the pure fractions to obtain the final product.
Biotinylation of the Targeting Antibody
This protocol describes the attachment of the Biotin-sar-MMAE conjugate to a targeting antibody. This is typically achieved by first modifying the antibody to introduce a reactive handle, followed by conjugation to a biotinylated payload. A common method involves the use of NHS-ester chemistry to label lysine residues on the antibody.
Workflow Diagram:
Caption: Workflow for the biotinylation of a targeting antibody.
Materials:
-
Targeting antibody (e.g., IgG)
-
Biotin-sar-MMAE (NHS-activated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Protocol:
-
Antibody Preparation: a. Buffer exchange the antibody into PBS, pH 7.4, to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Conjugation Reaction: a. Dissolve the NHS-activated Biotin-sar-MMAE in anhydrous DMSO to a concentration of 10-20 mM. b. Add the desired molar excess of the activated linker-drug to the antibody solution. A 10-20 fold molar excess is a common starting point. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification of the ADC: a. Purify the resulting ADC from excess, unreacted linker-drug using an SEC column equilibrated with PBS. b. Collect the fractions corresponding to the antibody conjugate.
Characterization of the Antibody-Drug Conjugate
3.3.1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody. It can be determined using mass spectrometry.
Protocol using LC-MS:
-
Sample Preparation: a. If necessary, deglycosylate the ADC using an appropriate enzyme (e.g., PNGase F) to reduce heterogeneity.
-
LC-MS Analysis: a. Inject the purified ADC onto a reverse-phase or size-exclusion LC column coupled to a high-resolution mass spectrometer. b. Acquire the mass spectrum of the intact ADC.
-
Data Analysis: a. Deconvolute the mass spectrum to obtain the masses of the different drug-loaded antibody species (DAR0, DAR1, DAR2, etc.). b. Calculate the weighted average DAR using the relative abundance of each species.
3.3.2. In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro potency of the ADC is typically assessed by determining its half-maximal inhibitory concentration (IC₅₀) in a cell-based assay, such as the MTT assay.
Protocol:
-
Cell Seeding: a. Seed target cells (expressing the antigen of interest) and control cells (antigen-negative) in 96-well plates at a predetermined density. b. Allow the cells to adhere overnight.
-
ADC Treatment: a. Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug in cell culture medium. b. Add the different concentrations to the respective wells.
-
Incubation: a. Incubate the plates for 72-96 hours at 37°C in a CO₂ incubator.
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours. b. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). c. Measure the absorbance at 570 nm.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value using a sigmoidal dose-response curve fit.
Quantitative Data Summary
The following tables provide representative quantitative data that can be expected from the characterization of an ADC synthesized using a biotin-based linker. Note that these values are illustrative and will vary depending on the specific antibody, payload, and conjugation conditions.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Data
| ADC Batch | Molar Excess of Linker-Drug | Average DAR (by LC-MS) |
| ADC-1 | 5x | 2.1 |
| ADC-2 | 10x | 3.8 |
| ADC-3 | 20x | 5.6 |
Table 2: Representative In Vitro Cytotoxicity (IC₅₀) Data
| Compound | Target Cells (Antigen-Positive) IC₅₀ (nM) | Control Cells (Antigen-Negative) IC₅₀ (nM) |
| ADC (DAR 3.8) | 5.2 | > 1000 |
| Unconjugated Antibody | > 1000 | > 1000 |
| Free MMAE | 0.8 | 1.1 |
Mechanism of Action and Signaling Pathways
Upon binding to the target antigen on the cell surface, the ADC is internalized, typically via receptor-mediated endocytosis. The ADC-antigen complex is then trafficked to intracellular compartments, primarily lysosomes.
Signaling Pathway Diagram:
Caption: Intracellular processing of the ADC and mechanism of action of MMAE.
Inside the acidic and enzyme-rich environment of the lysosome, the linker is cleaved, releasing the cytotoxic payload. For payloads like MMAE, the released drug can then diffuse into the cytoplasm and exert its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Conclusion
The this compound linker offers a valuable tool for the construction of ADCs, providing a means for attaching a variety of cytotoxic payloads to targeting antibodies. The protocols and data presented here serve as a comprehensive guide for researchers in the field of targeted drug delivery, enabling the development and characterization of novel ADC candidates. Careful optimization of the conjugation chemistry and thorough characterization of the resulting ADC are crucial for achieving a therapeutic agent with a desirable efficacy and safety profile.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
Application Notes and Protocols for Biotin-sar-oh Linker in Targeted Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biotin-sar-oh linker is a chemically cleavable linker utilized in the development of targeted drug delivery systems, most notably in the field of Antibody-Drug Conjugates (ADCs).[1][2][3][4] Its structure incorporates a biotin moiety, a sarcosine (sar) residue, and a hydroxyl group (-oh) that can be activated for conjugation. The key feature of this linker is its cleavable nature, which is designed to ensure stable drug attachment during systemic circulation and facilitate controlled release of the cytotoxic payload upon internalization into target cells.[] Biotin itself can serve as a targeting or auxiliary component in multi-step drug delivery strategies.
These application notes provide an overview of the utility of the this compound linker in targeted drug delivery research, including its mechanism of action, relevant experimental protocols, and representative data.
Principle and Mechanism of Action
The fundamental principle behind the use of the this compound linker in ADCs is the targeted delivery of a potent cytotoxic agent to cancer cells. This is achieved by conjugating the drug to a monoclonal antibody (mAb) that specifically recognizes a tumor-associated antigen.
The proposed mechanism of action for an ADC utilizing a this compound linker involves several key steps:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the linker ensuring the payload remains securely attached to the antibody, minimizing off-target toxicity.
-
Binding and Internalization: The mAb component of the ADC binds to its specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic cellular compartment containing various degradative enzymes.
-
Linker Cleavage and Payload Release: Inside the lysosome, the this compound linker is cleaved by specific enzymes, leading to the release of the active cytotoxic payload.
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by inhibiting tubulin polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
The biotin component of the linker can also be exploited for purification and detection of the ADC during development and characterization.
Representative Data
Table 1: In Vitro Cytotoxicity of a Hypothetical ADC (Antibody-Targeting-Antigen-X-Biotin-sar-oh-Payload)
| Cell Line | Antigen X Expression | IC50 (nM) of ADC | IC50 (nM) of Free Payload |
| Cancer Cell Line A | High | 1.5 | 0.1 |
| Cancer Cell Line B | Medium | 15.2 | 0.1 |
| Normal Cell Line C | Low/Negative | >1000 | 0.2 |
This table illustrates the target-dependent cytotoxicity of the ADC. The ADC is highly potent against cells with high antigen expression, while its effect on normal cells is significantly lower, demonstrating the targeted nature of the therapy.
Table 2: In Vivo Efficacy of a Hypothetical ADC in a Xenograft Mouse Model (Cancer Cell Line A)
| Treatment Group | Dose (mg/kg) | Tumor Volume Change (%) | Survival Rate (%) |
| Vehicle Control | - | +500 | 0 |
| Naked Antibody | 10 | +350 | 20 |
| ADC | 5 | -80 (Tumor Regression) | 100 |
| ADC | 10 | -95 (Complete Remission) | 100 |
| Free Payload | 1 | +200 (High Toxicity) | 0 |
This table demonstrates the superior anti-tumor activity of the ADC in a living model compared to the antibody alone or the free drug. The ADC leads to significant tumor regression and improved survival at well-tolerated doses.
Table 3: Plasma Stability of a Hypothetical ADC
| Time Point (days) | ADC Integrity (%) | Free Payload in Plasma (%) |
| 0 | 100 | < 0.1 |
| 1 | 98.5 | < 0.5 |
| 3 | 95.2 | < 1.0 |
| 7 | 90.8 | < 1.5 |
This table shows the high stability of the ADC in plasma over time, with minimal premature release of the cytotoxic payload, a critical factor for minimizing systemic toxicity.
Experimental Protocols
The following are detailed protocols for key experiments in the development and evaluation of an ADC featuring the this compound linker.
Protocol 1: Conjugation of a Cytotoxic Payload to an Antibody using this compound
This protocol describes a general method for conjugating a drug to an antibody. The precise conditions may need to be optimized based on the specific antibody and payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4.
-
This compound linker.
-
Cytotoxic payload with a reactive functional group.
-
Activation reagents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or a water-soluble carbodiimide like EDC with Sulfo-NHS).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).
-
Reaction buffers and quenching agents.
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to remove any primary amine-containing substances from the antibody solution using an SEC column equilibrated with PBS.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Activation of this compound Linker:
-
In a dry, inert atmosphere, dissolve the this compound linker and a molar excess of NHS in anhydrous DMF.
-
Add DCC (or EDC for aqueous reactions) to the solution to activate the carboxylic acid group of the linker.
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester of the linker.
-
-
Conjugation of Activated Linker to the Payload:
-
Dissolve the cytotoxic payload in anhydrous DMF or DMSO.
-
Add the activated this compound-NHS ester to the payload solution.
-
The reaction will form a stable amide bond between the linker and the payload. The reaction time and temperature will depend on the specific payload.
-
-
Conjugation of Linker-Payload to the Antibody:
-
Add a calculated molar excess of the this compound-payload conjugate to the antibody solution. The molar ratio will determine the final drug-to-antibody ratio (DAR).
-
Allow the reaction to proceed at room temperature or 4°C for 2-4 hours with gentle stirring. The NHS ester on the linker will react with primary amines (e.g., lysine residues) on the antibody.
-
-
Purification of the ADC:
-
Quench the reaction by adding an excess of a small molecule with a primary amine, such as Tris or glycine.
-
Purify the ADC from unconjugated linker-payload and other reaction components using a pre-equilibrated SEC column.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the DAR using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines the determination of the cytotoxic potential of the ADC against cancer cell lines.
Materials:
-
Cancer cell lines with varying levels of target antigen expression.
-
Normal (non-cancerous) cell line as a control.
-
Complete cell culture medium.
-
ADC, naked antibody, and free payload.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent-based assay like CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, naked antibody, and free payload in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol describes a typical xenograft study to evaluate the anti-tumor efficacy of the ADC in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line known to form tumors in mice.
-
ADC, naked antibody, vehicle control.
-
Sterile PBS for injections.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into different treatment groups (e.g., vehicle control, naked antibody, ADC at different doses).
-
Administer the treatments intravenously (or as appropriate) at a predetermined schedule (e.g., once or twice a week).
-
-
Monitoring:
-
Measure the tumor volume using calipers 2-3 times a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint:
-
The study can be terminated when the tumors in the control group reach a predetermined maximum size, or when signs of significant toxicity are observed.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each group.
-
Perform statistical analysis to determine the significance of the differences between the treatment groups.
-
Generate survival curves (Kaplan-Meier plots) if survival is an endpoint.
-
Visualizations
The following diagrams illustrate key conceptual frameworks related to the use of the this compound linker in targeted drug delivery.
Caption: Workflow of an ADC with a this compound linker.
Caption: Logical workflow for ADC synthesis.
Caption: Signaling pathway disrupted by a released payload.
References
Application Notes and Protocols for the Experimental Workflow of Creating a Biotin-sar-oh Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. This document provides a detailed experimental workflow for the creation of an ADC utilizing a biotinylated sarcodictyin derivative, herein referred to as "Biotin-sar-oh," as the payload. Sarcodictyins are marine-derived natural products known for their potent cytotoxic activity through tubulin polymerization, similar to the mechanism of paclitaxel.[1][2] The inclusion of a biotin moiety allows for potential applications in multi-step targeting systems and serves as a valuable tool for purification and detection during ADC development.[3]
This workflow will cover the synthesis of the this compound payload, conjugation to a monoclonal antibody, purification of the resulting ADC, and characterization of the final product.
Experimental Workflow Overview
The overall experimental workflow for creating a this compound ADC can be divided into four main stages:
-
Synthesis of the this compound Payload: This involves the chemical synthesis of a sarcodictyin analogue bearing a hydroxyl group ("sar-oh") and its subsequent biotinylation.
-
Antibody Preparation and Payload Activation: Preparation of the monoclonal antibody for conjugation and activation of the this compound payload to make it reactive towards the antibody.
-
ADC Conjugation and Purification: The covalent linking of the activated this compound payload to the antibody followed by purification to remove unconjugated components.
-
ADC Characterization: Biophysical and biochemical analysis of the purified ADC to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and aggregation.
Synthesis of the this compound Payload
This section outlines a proposed synthetic route for a this compound payload. The synthesis of the sarcodictyin core is a complex multi-step process that has been accomplished by total synthesis.[1][4] For the purpose of this protocol, it is assumed that a sarcodictyin analogue possessing a free hydroxyl group ("sar-oh") is available.
Protocol 1.1: Biotinylation of "sar-oh" via Esterification
This protocol describes the esterification of the hydroxyl group on the sarcodictyin analogue with biotin.
Materials:
-
"sar-oh" (sarcodictyin analogue with a hydroxyl group)
-
Biotin
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve biotin (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
In a separate flask, dissolve "sar-oh" (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.
-
Add the biotin solution to the "sar-oh" solution and stir at room temperature.
-
Add DCC (1.2 equivalents) to the reaction mixture and continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure this compound payload.
-
Characterize the final product by NMR and Mass Spectrometry (MS) to confirm its structure and purity.
Antibody Preparation and Payload Activation
Prior to conjugation, the monoclonal antibody must be prepared in a suitable buffer, and the this compound payload needs to be activated for reaction with the antibody.
Protocol 2.1: Antibody Buffer Exchange
Materials:
-
Monoclonal antibody (mAb)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column or dialysis cassette
Procedure:
-
Equilibrate a desalting column or dialysis cassette with PBS, pH 7.4.
-
Apply the mAb solution to the desalting column or place it in the dialysis cassette.
-
Perform buffer exchange into PBS according to the manufacturer's instructions.
-
Determine the final concentration of the antibody using a spectrophotometer at 280 nm.
Protocol 2.2: Activation of this compound Payload
This protocol describes the activation of the carboxylic acid group of the biotin moiety in the this compound payload to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (lysine residues) on the antibody.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The resulting solution containing the activated this compound-NHS ester is used directly in the conjugation reaction without purification.
ADC Conjugation and Purification
This section details the conjugation of the activated payload to the antibody and the subsequent purification of the ADC.
Protocol 3.1: Conjugation of Activated this compound to the Antibody
Materials:
-
Prepared monoclonal antibody in PBS
-
Activated this compound-NHS ester solution in DMF
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Adjust the concentration of the mAb in PBS to 2-10 mg/mL.
-
Calculate the required volume of the activated this compound-NHS ester solution to achieve the desired molar excess (e.g., 5-10 fold molar excess of payload to antibody).
-
Add the calculated volume of the activated payload solution to the antibody solution while gently vortexing. The final concentration of the organic solvent (DMF/DMSO) should not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quench the reaction by adding a final concentration of 50 mM Tris or glycine.
Protocol 3.2: Purification of the this compound ADC
Purification is essential to remove unreacted payload, aggregated antibody, and other impurities. Size Exclusion Chromatography (SEC) is a common method for this purpose.
Materials:
-
Crude ADC conjugation mixture
-
Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent)
-
SEC running buffer (e.g., PBS, pH 7.4)
-
HPLC system
Procedure:
-
Equilibrate the SEC column with the running buffer.
-
Load the crude ADC conjugation mixture onto the column.
-
Elute the ADC using the running buffer at a constant flow rate.
-
Monitor the elution profile at 280 nm. The ADC will typically elute as the main peak, separated from smaller molecules (unreacted payload) and larger aggregates.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Pool the collected fractions and determine the protein concentration.
ADC Characterization
Thorough characterization of the purified ADC is critical to ensure its quality and consistency.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. It can be determined by several methods, including Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Protocol 4.1.1: DAR Determination by HIC-HPLC
HIC separates ADC species based on the number of conjugated drug molecules.
Materials:
-
Purified this compound ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HIC mobile phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC onto the column.
-
Elute the ADC species using a decreasing salt gradient (from 100% A to 100% B).
-
Monitor the chromatogram at 280 nm. Peaks corresponding to different drug-loaded species (DAR0, DAR1, DAR2, etc.) will be resolved.
-
Calculate the average DAR by integrating the peak areas of each species and using the following formula:
Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species)
Table 1: Example Data for DAR Calculation by HIC-HPLC
| Peak | Retention Time (min) | Area (%) | Drug Load (n) | Weighted Area (Area % * n) |
| DAR0 | 5.2 | 10.5 | 0 | 0 |
| DAR1 | 6.8 | 25.3 | 1 | 25.3 |
| DAR2 | 8.1 | 40.1 | 2 | 80.2 |
| DAR3 | 9.5 | 18.7 | 3 | 56.1 |
| DAR4 | 10.9 | 5.4 | 4 | 21.6 |
| Total | 100 | 183.2 | ||
| Average DAR | 1.83 |
Purity and Aggregation Analysis
SEC-HPLC is used to determine the purity of the ADC and quantify the amount of high molecular weight species (aggregates).
Protocol 4.2.1: Purity and Aggregation by SEC-HPLC
Materials:
-
Purified this compound ADC
-
SEC-HPLC column (e.g., TSKgel G3000SWxl)
-
SEC mobile phase (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the SEC-HPLC column with the mobile phase.
-
Inject the purified ADC onto the column.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the chromatogram at 280 nm.
-
The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent aggregates.
-
Calculate the percentage of monomer and aggregates by integrating the respective peak areas.
Table 2: Example Data for Purity and Aggregation Analysis by SEC-HPLC
| Species | Retention Time (min) | Area (%) |
| Aggregate | 8.5 | 2.1 |
| Monomer | 10.2 | 97.9 |
| Total | 100 |
Signaling Pathway Visualization
While the direct mechanism of action of sarcodictyin involves microtubule stabilization, leading to cell cycle arrest and apoptosis, a detailed signaling pathway diagram can illustrate this process.
Conclusion
This document provides a comprehensive set of protocols and application notes for the experimental workflow of creating a this compound ADC. The detailed methodologies for payload synthesis, antibody conjugation, purification, and characterization are intended to guide researchers in the development of novel ADC therapeutics. The successful execution of these protocols will yield a well-characterized this compound ADC suitable for further preclinical evaluation.
References
Application Notes and Protocols for In Vivo Animal Models in the Evaluation of Biotin-sar-OH Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a promising class of targeted cancer therapeutics that deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload. This document provides detailed application notes and protocols for the in-vivo testing of ADCs utilizing a specific cleavable linker, Biotin-sar-OH. This linker is designed for controlled payload release within the tumor microenvironment.
The protocols outlined below are based on established methodologies for ADC preclinical evaluation. Researchers should adapt these protocols as necessary for their specific ADC construct, tumor model, and payload.
In Vivo Animal Models
The selection of an appropriate animal model is crucial for the preclinical evaluation of this compound ADCs. Commonly used models include xenograft and genetically engineered mouse models.
-
Xenograft Models: These models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunocompromised mice.
-
Cell Line-Derived Xenografts (CDX): Established human cancer cell lines are implanted subcutaneously or orthotopically. These models are widely used for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models are considered more representative of human tumor heterogeneity and the tumor microenvironment.[1]
-
-
Genetically Engineered Mouse Models (GEMMs): These models involve the genetic modification of mice to spontaneously develop tumors that mimic human cancers. GEMMs are valuable for studying tumor-immune system interactions, though their use with human-specific antibodies may be limited.[2]
-
Humanized Mouse Models: These are immunodeficient mice engrafted with human hematopoietic stem cells, resulting in the development of a human immune system. These models are particularly useful for evaluating the immunomodulatory effects of ADCs and for testing ADCs targeting human-specific immune cells.[3]
Experimental Protocols
I. ADC Synthesis and Characterization
A detailed protocol for the synthesis of a this compound ADC is a prerequisite for in-vivo studies. While specific synthesis steps will vary based on the antibody and payload, a general workflow is presented below.
Protocol 1: General Synthesis of a this compound ADC
-
Antibody Modification: Partially reduce the interchain disulfide bonds of the monoclonal antibody (mAb) using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups.
-
Linker-Payload Conjugation: React the this compound linker, activated with a maleimide group, with the reduced mAb. The maleimide group will react with the free thiol groups on the antibody to form a stable thioether bond.
-
Payload Attachment: The "OH" group on the sarcosine ("sar") part of the linker can be used to attach the cytotoxic payload through an ester linkage. This is typically achieved by activating the payload's carboxylic acid group.
-
Purification and Characterization: Purify the resulting ADC using techniques like size exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated antibody, linker, and payload. Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
II. In Vivo Efficacy Studies
Protocol 2: Xenograft Tumor Model Efficacy Study
-
Cell Culture and Implantation: Culture the selected human cancer cell line under appropriate conditions. Harvest the cells and implant them subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, this compound ADC at different doses).
-
ADC Administration: Administer the ADC, naked antibody, or vehicle control intravenously (IV) via the tail vein. The dosing schedule will depend on the ADC's pharmacokinetic profile and tolerability.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors can be excised and weighed.
-
Data Analysis: Analyze the data to determine the statistical significance of the anti-tumor effect of the this compound ADC compared to control groups.
III. Toxicity Assessment
Protocol 3: Acute and Repeat-Dose Toxicity Studies
-
Animal Model: Use healthy, non-tumor-bearing rodents (e.g., mice or rats) or non-human primates for toxicity studies. The choice of species should be justified based on the antibody's cross-reactivity.
-
Dose Administration: Administer single or repeated doses of the this compound ADC at various dose levels, including a maximum tolerated dose (MTD).
-
Clinical Observations: Monitor the animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points to analyze hematological parameters (e.g., complete blood count) and clinical chemistry markers of organ function (e.g., liver and kidney function tests).
-
Histopathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological examination to identify any treatment-related microscopic changes.
IV. Pharmacokinetic Analysis
Protocol 4: Pharmacokinetic Study in Mice
-
ADC Administration: Administer a single IV dose of the this compound ADC to mice.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, etc.) via methods such as retro-orbital bleeding or tail vein sampling.
-
Sample Processing: Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific assay, typically an enzyme-linked immunosorbent assay (ELISA) or a liquid chromatography-mass spectrometry (LC-MS) method, to quantify the concentration of the total antibody, conjugated ADC, and free payload in the plasma/serum samples.
-
Data Analysis: Use pharmacokinetic software to analyze the concentration-time data and determine key PK parameters such as clearance, volume of distribution, and half-life.
Data Presentation
Quantitative data from in-vivo studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups and studies.
Table 1: In Vivo Efficacy of a Hypothetical this compound ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | QW x 3 | 1500 ± 250 | - | - |
| Naked Antibody | 10 | QW x 3 | 1350 ± 200 | 10 | >0.05 |
| This compound ADC | 1 | QW x 3 | 800 ± 150 | 47 | <0.05 |
| This compound ADC | 3 | QW x 3 | 300 ± 100 | 80 | <0.01 |
| This compound ADC | 10 | QW x 3 | 50 ± 25 | 97 | <0.001 |
Data are presented as mean ± standard deviation. TGI is calculated relative to the vehicle control group. Statistical analysis performed using a one-way ANOVA.
Table 2: Key Pharmacokinetic Parameters of a Hypothetical this compound ADC in Mice
| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | CL (mL/h/kg) | Vd (mL/kg) | t1/2 (h) |
| Total Antibody | 150 | 15000 | 0.1 | 20 | 150 |
| Intact ADC | 145 | 13000 | 0.12 | 22 | 130 |
| Free Payload | 0.05 | 0.5 | 20 | 1000 | 2 |
Cmax: Maximum concentration; AUC: Area under the curve; CL: Clearance; Vd: Volume of distribution; t1/2: Half-life.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: General mechanism of action for a this compound ADC.
Caption: Workflow for in vivo evaluation of this compound ADCs.
Caption: Inferred cleavage of the this compound linker.
References
- 1. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Note: Purification of Biotin-Conjugated Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Biotinylation, the process of covalently attaching biotin to a molecule such as an antibody, is a cornerstone technique in life sciences research and diagnostics. The exceptionally high affinity between biotin (Vitamin B7) and streptavidin (Kd ≈ 10⁻¹⁴ M) allows for robust detection, purification, and immobilization of target molecules. Following the conjugation reaction, the mixture contains the desired biotinylated antibody, unconjugated antibody, and—most critically—a significant excess of free, unreacted biotinylation reagent. The removal of this free biotin is paramount, as its presence can saturate streptavidin-binding sites in downstream applications, leading to failed assays and inaccurate results.
This document provides detailed protocols for the purification of biotin-conjugated antibodies, including those modified with linkers such as Biotin-sar-oh. The methods described are broadly applicable and focus on separating the conjugated antibody from free biotin and other reaction components. The primary techniques covered are Affinity Chromatography (AC), Size Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX).
Primary Purification Strategies
The choice of purification method depends on the scale of the reaction, the required purity, and the specific downstream application. After the biotinylation reaction is complete, it is crucial to remove the excess unconjugated biotin. Common techniques for this include dialysis, desalting columns, size exclusion chromatography, and affinity chromatography[1].
Affinity Chromatography (AC)
Affinity chromatography is a powerful method that leverages the specific binding interaction between biotin and immobilized streptavidin or avidin. This technique is highly effective for isolating biotinylated molecules from a complex mixture.
Principle: The crude biotinylation reaction mixture is passed over a resin (e.g., agarose beads) to which streptavidin is covalently bound. Biotinylated antibodies bind to the streptavidin with high affinity, while unconjugated antibodies and other non-biotinylated components are washed away. The bound antibody is then eluted. Due to the strength of the biotin-streptavidin interaction, elution often requires harsh, denaturing conditions.
Experimental Protocol: Streptavidin Affinity Chromatography
This protocol is adapted for purifying biotinylated antibodies using pre-packed streptavidin agarose columns (e.g., HiTrap® Streptavidin HP)[2].
A. Materials and Buffers:
-
Binding/Wash Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.5 (PBS).
-
Elution Buffer (Denaturing): 8 M Guanidine-HCl, pH 1.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0.
-
Streptavidin-Agarose Resin or Pre-packed Column.
-
Crude biotinylated antibody solution.
B. Procedure:
-
Column Equilibration: Equilibrate the streptavidin column with 5-10 column volumes (CV) of Binding/Wash Buffer. Use a low flow rate (e.g., 0.2-0.5 mL/min for a 1 mL column).
-
Sample Loading: Apply the crude biotinylation mixture to the column. For optimal binding, use a low flow rate (0.1-0.5 mL/min). Collect the flow-through to analyze for unbound antibody if desired.
-
Washing: Wash the column with at least 10 CV of Binding/Wash Buffer, or until the UV absorbance at 280 nm returns to baseline, indicating that all unbound material has been removed.
-
Elution: Elute the bound biotinylated antibody using 5-10 CV of Elution Buffer.
-
Fraction Collection & Neutralization: Collect fractions (e.g., 0.5-1 mL) into tubes containing Neutralization Buffer (100-200 µL per mL of fraction) to immediately neutralize the low pH and aid in refolding the denatured antibody.
-
Buffer Exchange: Immediately perform buffer exchange on the purified fractions into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column to remove the denaturant.
Workflow for Affinity Purification
Caption: Workflow for streptavidin affinity chromatography.
Size Exclusion Chromatography (SEC) / Gel Filtration
SEC separates molecules based on their hydrodynamic radius (size). It is an ideal method for separating large antibody molecules (~150 kDa) from small, free biotinylation reagents (~244 Da for biotin).
Principle: The stationary phase consists of porous beads. Large molecules like antibodies cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules like free biotin enter the pores, increasing their path length and causing them to elute later. This method is performed under non-denaturing conditions, preserving the antibody's native structure and function.
Experimental Protocol: SEC for Cleanup
This protocol is designed for use with gel filtration columns (e.g., Sephadex G-25, Bio-Gel P-30) or pre-packed desalting columns.
A. Materials and Buffers:
-
Mobile Phase/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or another buffer suitable for the antibody.
-
SEC column with an appropriate molecular weight cutoff (e.g., 10-40 kDa) to ensure separation of antibody from small molecules.
-
Crude biotinylated antibody solution.
B. Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 CV of the chosen mobile phase buffer.
-
Sample Loading: Apply the crude biotinylation mixture to the top of the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Begin elution with the mobile phase buffer at a pre-determined flow rate.
-
Fraction Collection: Collect fractions as the sample moves through the column. The biotinylated antibody will elute in the initial fractions (void volume), while the smaller, free biotin molecules will elute in later fractions.
-
Analysis: Monitor the fractions by measuring UV absorbance at 280 nm (A280) to detect the protein-containing fractions. Pool the fractions that contain the antibody peak.
-
Concentration: If necessary, concentrate the pooled fractions using centrifugal filter units.
Workflow for Size Exclusion Chromatography
Caption: Workflow for size exclusion chromatography.
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. While not typically used to remove free biotin (which is neutral or slightly negative at neutral pH), it can be highly effective at separating unconjugated antibody from biotinylated antibody, as the conjugation process can alter the antibody's isoelectric point (pI). It is a powerful polishing step.
Principle: The antibody mixture is loaded onto an IEX column (either cation or anion exchange) at a low ionic strength. The pH of the buffer determines the charge of the antibody and its interaction with the charged resin. A gradient of increasing salt concentration or a change in pH is used to elute the bound molecules, with weakly bound species eluting first. Biotinylation of lysine residues neutralizes their positive charge, typically lowering the pI and making the antibody more acidic.
Experimental Protocol: Anion Exchange Chromatography (AEX)
This protocol assumes the biotinylated antibody has a lower pI than the unconjugated antibody and will bind more tightly to an anion exchanger.
A. Materials and Buffers:
-
Loading Buffer (A): Low salt buffer, e.g., 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer (B): High salt buffer, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0.
-
Anion exchange column (e.g., DEAE or Q-Sepharose).
-
Partially purified antibody solution (post-SEC or dialysis).
B. Procedure:
-
Buffer Exchange: Ensure the sample is in the Loading Buffer (A) via dialysis or a desalting column.
-
Column Equilibration: Equilibrate the AEX column with Loading Buffer (A) until the pH and conductivity are stable.
-
Sample Loading: Load the sample onto the column.
-
Washing: Wash with Loading Buffer (A) to remove any unbound material.
-
Elution: Apply a linear gradient of increasing salt concentration (e.g., 0-50% Buffer B over 20 CV) to elute the bound proteins. The unconjugated antibody should elute before the more negatively charged biotinylated antibody.
-
Fraction Collection and Analysis: Collect fractions and analyze via SDS-PAGE and a biotin-specific assay (e.g., dot blot with streptavidin-HRP) to identify the fractions containing the pure, biotinylated antibody.
Data Presentation: Comparison of Purification Methods
The following table summarizes key quantitative parameters for the described purification methods.
| Parameter | Affinity Chromatography (Streptavidin) | Size Exclusion Chromatography (SEC) | Ion-Exchange Chromatography (IEX) |
| Primary Separation Goal | Isolate biotinylated species | Remove small molecules (free biotin) | Separate by charge variants |
| Binding Capacity | ~30 µg biotinylated Ab per mg of beads | Dependent on column size | High (e.g., 20-35 mg Ab per mL resin) |
| Purity Achieved | Very high | Good (excellent for desalting) | Very high (resolves charge variants) |
| Antibody Recovery | Variable; can be lower due to harsh elution | High (>90%) | High (>90%) |
| Key Advantage | Highest specificity for biotinylated molecules | Preserves native protein structure; gentle | High resolution and capacity |
| Key Disadvantage | Harsh elution can denature antibody | Does not separate conjugated from unconjugated Ab | Requires method development; sensitive to pH |
| Typical Use Case | Purification from very complex mixtures | Standard cleanup step post-conjugation | Polishing step for high-purity applications |
Quantification of Biotin Incorporation
After purification, it is essential to determine the Degree of Labeling (DOL) or Biotin Molar Substitution Ratio (MSR), which is the average number of biotin molecules per antibody.
-
HABA Assay (4'-hydroxyazobenzene-2-carboxylic acid): This is a traditional colorimetric method. The HABA dye binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present. However, this method can underestimate the true DOL.
-
UV-Vis Spectroscopy: Specialized biotinylation reagents (e.g., ChromaLINK™, ReadiView™) contain a UV-traceable chromophore. The DOL can be calculated by measuring the absorbance at both 280 nm (for protein) and a wavelength specific to the chromophore (e.g., 354 nm or 389 nm).
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry provides the most accurate measurement of DOL by directly measuring the mass shift of the antibody upon biotin conjugation.
References
Application Notes and Protocols for Biotin-sar-oh Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stoichiometric calculation and conjugation of Biotin-sar-oh to amine-containing molecules, such as proteins, peptides, and other ligands.
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a fundamental technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin or avidin is leveraged in a myriad of applications, including immunoassays, affinity purification, and targeted drug delivery.[] this compound ((+)-Biotin-sarcosine) is a biotin derivative featuring a sarcosine linker terminating in a carboxylic acid. This carboxylic acid group allows for the conjugation of biotin to primary amines after activation, typically to an N-hydroxysuccinimide (NHS) ester, forming a stable amide bond.[2][3] Careful control of the reaction stoichiometry is crucial to achieve the desired degree of labeling and to preserve the biological activity of the target molecule.[4][5]
Principle of the Reaction
The conjugation of this compound to a primary amine-containing molecule involves a two-step process:
-
Activation of this compound: The terminal carboxylic acid of this compound is activated to a more reactive species, most commonly an NHS ester. This is typically achieved using a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).
-
Conjugation to the Amine: The activated this compound (Biotin-sar-NHS) is then reacted with the target molecule containing primary amines (e.g., lysine residues or the N-terminus of a protein). The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of NHS. This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and more nucleophilic.
A diagram illustrating the reaction workflow is provided below.
Stoichiometry Calculations
The degree of biotinylation can be controlled by adjusting the molar ratio of the activated biotin reagent to the target molecule. A molar excess of the biotin reagent is typically used to drive the reaction to completion.
Table 1: Recommended Molar Ratios for Biotinylation
| Target Molecule Concentration | Recommended Molar Excess of Biotin-sar-NHS |
| 1-2 mg/mL | > 20-fold |
| 2-10 mg/mL | 10 to 20-fold |
Example Calculation:
To biotinylate 1 mL of a 5 mg/mL protein solution (MW = 150,000 g/mol ) with a 20-fold molar excess of Biotin-sar-NHS (MW of this compound = 315.39 g/mol , assuming activation to NHS ester adds ~114 g/mol , so MW of Biotin-sar-NHS ≈ 429 g/mol ):
-
Calculate moles of protein: (5 mg/mL * 1 mL) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol
-
Calculate moles of Biotin-sar-NHS needed: 3.33 x 10⁻⁸ mol protein * 20 = 6.66 x 10⁻⁷ mol
-
Calculate mass of Biotin-sar-NHS needed: 6.66 x 10⁻⁷ mol * 429 g/mol = 2.86 x 10⁻⁴ g = 0.286 mg
-
Prepare a stock solution of Biotin-sar-NHS (e.g., 10 mM in DMSO): 10 mmol/L = 10 x 10⁻³ mol/L Volume of stock solution needed = (6.66 x 10⁻⁷ mol) / (10 x 10⁻³ mol/L) = 6.66 x 10⁻⁵ L = 66.6 µL
Experimental Protocols
This protocol describes the activation of this compound and subsequent conjugation to a protein in a one-pot reaction.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., dialysis tubing, desalting column)
Protocol:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided during the conjugation step as they will compete for reaction with the activated biotin.
-
Prepare Activation Reagents:
-
Immediately before use, prepare a 100 mM solution of EDC in anhydrous DMF or DMSO.
-
Immediately before use, prepare a 100 mM solution of NHS in anhydrous DMF or DMSO.
-
-
Activate this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 50 mM.
-
To the this compound solution, add an equimolar amount of EDC and NHS solutions. For example, to 100 µL of 50 mM this compound, add 50 µL of 100 mM EDC and 50 µL of 100 mM NHS.
-
Incubate at room temperature for 15-30 minutes to allow for the formation of the NHS ester.
-
-
Conjugation Reaction:
-
Add the calculated volume of the activated this compound solution to the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM (e.g., add 1/10th the reaction volume of 1 M Tris-HCl, pH 8.0). Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted biotin and byproducts by dialysis against an appropriate buffer or by using a desalting column (e.g., Sephadex G-25).
It is important to determine the degree of biotinylation after the conjugation reaction.
Table 2: Methods for Characterizing Biotinylated Proteins
| Method | Principle | Advantages | Disadvantages |
| HABA Assay | HABA (4'-hydroxyazobenzene-2-carboxylic acid) binds to avidin, producing a colorimetric signal at 500 nm. Biotin displaces HABA, causing a decrease in absorbance that is proportional to the amount of biotin. | Simple, rapid, and widely available. | Can be inaccurate and has limited dynamic range. |
| Fluorescence-Based Assays | Based on the change in fluorescence of a fluorescently tagged avidin upon binding to biotin. | High sensitivity. | Requires a fluorometer. |
| Mass Spectrometry | The mass of the conjugated protein is measured. The increase in mass corresponds to the number of biotin molecules attached. | Highly accurate and provides information on the distribution of biotinylation. | Requires specialized equipment and expertise. |
Troubleshooting
Table 3: Common Problems and Solutions in Biotinylation
| Problem | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive NHS-ester (hydrolyzed). | Prepare fresh activation reagents immediately before use. |
| Presence of primary amines in the buffer. | Perform buffer exchange into an amine-free buffer like PBS. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin to protein. | |
| Loss of Protein Activity | Biotinylation of critical lysine residues in the active site. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. |
| Protein Precipitation | High concentration of organic solvent from the biotin stock. | Keep the volume of the added biotin stock low (ideally <10% of the total reaction volume). |
| Protein is unstable under the reaction conditions. | Perform the reaction at a lower temperature (4°C). |
Biotin in Signaling Pathways
Biotinylated molecules are frequently used as tools to study and perturb cellular signaling pathways. For instance, a biotinylated ligand can be used to identify its receptor on the cell surface. The biotin tag allows for the subsequent detection or purification of the ligand-receptor complex using streptavidin-coated beads or plates.
References
Troubleshooting & Optimization
Technical Support Center: Improving Biotin-SAR-OH Conjugation Efficiency
Welcome to the technical support center for Biotin-SAR-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to biotinylation experiments.
Troubleshooting Guide
This section addresses common issues encountered during the this compound conjugation process. Each problem is followed by potential causes and recommended solutions.
Question: Why am I observing low biotin incorporation or poor labeling efficiency?
Answer:
Low biotin incorporation is a frequent challenge and can stem from several factors related to your reagents, reaction conditions, and the protein itself.
Possible Causes and Recommended Actions:
-
Contaminating Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles (e.g., sodium azide) will compete with your target molecule for the biotinylation reagent, reducing efficiency.[1][2][3]
-
Incorrect Reaction pH: The reaction between NHS esters and primary amines is highly pH-dependent. A pH below 7 can lead to the protonation of primary amines, making them less reactive.
-
Solution: Ensure the reaction buffer pH is maintained between 7 and 9 for optimal conjugation to primary amines.
-
-
Suboptimal Molar Coupling Ratio: An insufficient amount of the biotinylation reagent relative to the target molecule will result in low incorporation.
-
Solution: Increase the molar excess of the biotinylation reagent. It is recommended to try several molar coupling ratios to find the optimal one for your specific protein. Start with ratios of 10:1 to 40:1 (biotin:protein).
-
-
Low Protein Concentration: The concentration of your target protein can impact the reaction kinetics.
-
Solution: If feasible, concentrate your protein to at least 1 mg/mL.
-
-
Hydrolyzed Biotinylation Reagent: NHS-ester biotinylation reagents are moisture-sensitive and can hydrolyze in aqueous solutions, rendering them inactive.
-
Solution: Always prepare fresh solutions of the biotinylation reagent immediately before use. If using a reagent dissolved in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous.
-
-
Insufficient Incubation Time or Temperature: The reaction may not have proceeded to completion.
-
Solution: Optimize the incubation time and temperature. Reactions are typically run for 30-60 minutes at room temperature or for 2 hours or more at 4°C.
-
A troubleshooting workflow for low biotin incorporation is illustrated below.
References
Technical Support Center: Troubleshooting Low Yield in Biotin-sar-oh ADC Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yield during the synthesis of antibody-drug conjugates (ADCs) utilizing the Biotin-sar-oh linker. This guide provides troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, data tables, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an ADC linker?
A1: this compound is a cleavable linker used in the synthesis of ADCs.[1][2][3][4] The "sar" component refers to a sarcosine moiety, and the "oh" indicates a hydroxyl group, which is typically activated (e.g., as an N-hydroxysuccinimide ester) for conjugation to the antibody. The biotin component allows for potential secondary targeting or detection strategies. Its cleavable nature is designed to release the cytotoxic payload under specific physiological conditions, such as the acidic environment of lysosomes within cancer cells.
Q2: What are the most common causes of low yield in this compound ADC synthesis?
A2: Low yields in this compound ADC synthesis, which typically involves lysine conjugation, can stem from several factors:
-
Hydrolysis of the activated linker: The activated ester of this compound is susceptible to hydrolysis in aqueous buffers, which competes with the desired conjugation reaction.[5]
-
Suboptimal reaction conditions: Factors such as pH, temperature, and reaction time can significantly impact conjugation efficiency.
-
Antibody aggregation: The conjugation process, particularly with hydrophobic payloads or linkers, can induce the antibody to aggregate and precipitate out of solution, leading to a loss of soluble, functional ADC.
-
Low Drug-to-Antibody Ratio (DAR): Achieving a desired DAR can be challenging, and a lower-than-expected DAR directly translates to a lower overall yield of the conjugated drug.
-
Inefficient purification: Significant product loss can occur during the purification steps if the methods are not optimized to separate the desired ADC from unconjugated antibody, free linker-payload, and aggregates.
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the yield and efficacy of my this compound ADC?
A3: The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. It directly impacts both the yield and the therapeutic efficacy of the ADC. A low DAR results in a lower amount of conjugated payload, thus reducing the overall yield of the active therapeutic agent. Conversely, while a high DAR might seem desirable for increased potency, it can also lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation, which in turn can decrease the effective yield and therapeutic window. Optimizing the DAR is a key aspect of ADC development to balance efficacy and safety.
Troubleshooting Guide
Problem 1: Low Conjugation Efficiency (Low DAR)
Question: My final ADC product has a much lower Drug-to-Antibody Ratio (DAR) than targeted. What are the potential causes and how can I improve it?
Answer: A low DAR is a common issue and can often be traced back to the conjugation reaction conditions or the quality of your reagents.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of Activated this compound | The activated ester form of this compound is moisture-sensitive. Always prepare the linker solution immediately before use in an anhydrous solvent like DMSO or DMF. Avoid storing the activated linker in solution. |
| Suboptimal Molar Ratio of Linker to Antibody | A low molar excess of the this compound linker will result in incomplete conjugation. Conversely, a very high excess can lead to aggregation. It is recommended to perform a titration experiment to determine the optimal linker-to-antibody molar ratio. |
| Incorrect Reaction Buffer pH | Lysine conjugation via NHS esters is most efficient at a pH between 7.2 and 8.5. A pH that is too low will result in protonated, unreactive lysine amino groups, while a pH that is too high will accelerate the hydrolysis of the activated ester. Screen a range of pH values within this window to find the optimum for your specific antibody. |
| Presence of Competing Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the antibody's lysine residues for reaction with the activated linker, significantly reducing conjugation efficiency. Ensure your antibody is in an amine-free buffer like PBS or borate buffer prior to conjugation. |
| Short Reaction Time or Low Temperature | The conjugation reaction may not have proceeded to completion. Try increasing the incubation time or performing the reaction at room temperature instead of 4°C, while monitoring for any potential increase in aggregation. |
Problem 2: Significant Product Loss Due to Aggregation
Question: I am observing a significant amount of precipitate after my conjugation reaction or during purification, leading to a low yield of soluble ADC. How can I prevent this?
Answer: Aggregation is a frequent challenge in ADC synthesis, often driven by the increased hydrophobicity of the ADC compared to the naked antibody.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Hydrophobicity of the ADC | The this compound linker and the conjugated payload can increase the overall hydrophobicity of the antibody, leading to aggregation. Consider including a solubility-enhancing agent, such as a low percentage of a co-solvent (e.g., DMSO, isopropanol) in the reaction buffer, but be cautious as this can also affect antibody stability. |
| High DAR | A higher DAR increases the hydrophobicity of the ADC. If aggregation is a persistent issue, you may need to target a lower DAR by reducing the molar excess of the this compound linker in the conjugation reaction. |
| Suboptimal Buffer Conditions for Purification | The buffers used during purification steps like size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) need to be optimized to maintain the solubility of the ADC. This may involve adjusting the pH, ionic strength, or including additives. |
| Antibody Instability | The conjugation process itself can sometimes destabilize the antibody. Ensure that the antibody is handled gently throughout the process and that all buffers are of high quality and sterile-filtered. |
Experimental Protocols
Protocol 1: Optimization of this compound to Antibody Molar Ratio
Objective: To determine the optimal molar ratio of activated this compound linker to antibody that results in the desired DAR with minimal aggregation.
Methodology:
-
Antibody Preparation: Dialyze the antibody into an amine-free conjugation buffer (e.g., 1x PBS, pH 7.4). Adjust the antibody concentration to a working range of 5-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the activated this compound linker in anhydrous DMSO to a stock concentration of 10 mM.
-
Reaction Setup: Set up a series of small-scale conjugation reactions with varying molar excesses of the this compound linker (e.g., 3, 5, 8, 10, and 15 equivalents per antibody). Add the linker solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction should not exceed 10% (v/v).
-
Incubation: Incubate the reactions at room temperature for 1-2 hours or at 4°C for 4-6 hours.
-
Quenching: Stop the reaction by adding a quenching reagent, such as 1 M Tris-HCl (to a final concentration of 50 mM), to react with any remaining activated linker.
-
Purification: Purify the resulting ADCs using a desalting column or SEC to remove excess linker and quenching reagent.
-
Analysis:
-
Determine the DAR of each ADC sample using Hydrophobic Interaction Chromatography (HIC).
-
Assess the level of aggregation in each sample using Size Exclusion Chromatography (SEC).
-
-
Data Analysis: Plot the obtained DAR and percentage of aggregation against the molar excess of the linker. Select the condition that provides the target DAR with the lowest level of aggregation.
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of monomer, dimer, and higher-order aggregates in an ADC sample.
Methodology:
-
System Preparation: Equilibrate a suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å) with an appropriate mobile phase. For ADCs, a common mobile phase is 150 mM sodium phosphate, pH 7.0. For more hydrophobic ADCs, the addition of a small percentage of an organic modifier like isopropanol (up to 15%) may be necessary to prevent non-specific interactions with the column matrix.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the SEC column.
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the main monomeric peak, and any low molecular weight fragments. Calculate the percentage of each species relative to the total peak area.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.
Methodology:
-
System Preparation: Equilibrate a HIC column (e.g., a butyl- or phenyl-based column) with a high-salt mobile phase (Buffer A: e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0). The second mobile phase (Buffer B) will be a low-salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in Buffer A.
-
Injection: Inject the prepared sample onto the HIC column.
-
Elution Gradient: Elute the bound ADC species using a decreasing salt gradient (i.e., an increasing percentage of Buffer B). The different DAR species will elute based on their hydrophobicity, with higher DAR species being more retained and eluting later at lower salt concentrations.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
-
Visualizations
Caption: Experimental workflow for this compound ADC synthesis and analysis.
Caption: Logical troubleshooting tree for low yield in ADC synthesis.
References
- 1. Conjugation Site Analysis of Lysine-Conjugated ADCs - Creative Biolabs [creative-biolabs.com]
- 2. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
Preventing aggregation of antibodies during Biotin-sar-oh conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent and troubleshoot antibody aggregation during biotin conjugation.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of antibody aggregation during biotinylation?
A1: Antibody aggregation during and after biotinylation can be attributed to several factors:
-
Over-labeling: Introducing an excessive number of biotin molecules can alter the antibody's surface charge and increase its hydrophobicity, leading to insolubility and aggregation.[1][2]
-
Inappropriate Buffer Conditions: The presence of primary amines (e.g., Tris, glycine) in the antibody solution will compete with the antibody for reaction with the NHS-activated biotin, reducing conjugation efficiency.[3][4][5] The pH of the reaction buffer is also critical; while a pH of 7-9 is generally recommended for the reaction with primary amines, extreme pH values can denature the antibody.
-
High Antibody Concentration: Performing the conjugation reaction at a very high antibody concentration can increase the likelihood of intermolecular crosslinking and aggregation.
-
Presence of Pre-existing Aggregates: The starting antibody preparation may already contain a population of aggregates that can act as seeds for further aggregation during the conjugation process.
-
Suboptimal Purification: Incomplete removal of unconjugated biotin or reaction byproducts can sometimes contribute to instability of the final conjugate.
Q2: How does the molar ratio of biotin to antibody affect the conjugation and potential for aggregation?
A2: The molar ratio of biotin to antibody is a critical parameter that directly influences the degree of labeling (DOL), which is the average number of biotin molecules conjugated to each antibody molecule. A higher molar excess of biotin will generally result in a higher DOL. However, excessive labeling can lead to a loss of antibody activity and an increased propensity for aggregation. It is crucial to optimize this ratio for each specific antibody to achieve sufficient labeling for the downstream application without compromising its stability and function. Typically, a molar excess of 10 to 40-fold biotin to antibody is a good starting point for optimization.
Q3: What are the best practices for buffer preparation and selection for biotinylation?
A3: The choice of buffer is critical for a successful biotinylation reaction. Here are some best practices:
-
Use Amine-Free Buffers: Ensure that the buffer used for dissolving the antibody and for the conjugation reaction is free of primary amines. Buffers such as phosphate-buffered saline (PBS) or carbonate/bicarbonate buffer at a pH of 7.2-8.5 are commonly used.
-
Avoid Tris and Glycine: Buffers containing Tris or glycine are incompatible with NHS-ester chemistry as they will react with the biotinylation reagent.
-
Remove Sodium Azide: If the antibody is stored in a buffer containing sodium azide, it should be removed prior to conjugation, as it can interfere with the reaction. Buffer exchange can be performed using dialysis or a desalting column.
Q4: How can I remove aggregates from my biotinylated antibody preparation?
A4: If aggregation has occurred, several chromatography techniques can be employed to remove the aggregates and purify the monomeric biotinylated antibody:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. It is a gentle method that effectively removes larger aggregates from the monomeric antibody.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since aggregates may have a different surface charge compared to the monomer, IEX can be an effective purification method.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. As aggregation is often driven by increased hydrophobicity, this method can be used to separate aggregates from the monomer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Biotin Incorporation | Presence of primary amines (e.g., Tris, glycine) in the antibody buffer. | Perform buffer exchange into an amine-free buffer like PBS before conjugation. |
| Incorrect pH of the reaction buffer. | Ensure the pH of the reaction buffer is between 7.2 and 8.5. | |
| Inactive biotinylation reagent. | Use a fresh, unopened vial of the biotinylation reagent and prepare the stock solution in anhydrous DMSO or DMF immediately before use. | |
| Antibody Aggregation during/after Conjugation | Over-labeling of the antibody. | Reduce the molar excess of the biotinylation reagent. Perform a titration to find the optimal biotin-to-antibody ratio. |
| High antibody concentration during the reaction. | Reduce the antibody concentration during the conjugation reaction. | |
| Presence of pre-existing aggregates in the antibody stock. | Centrifuge the antibody solution at high speed before starting the conjugation to remove any existing aggregates. | |
| Loss of Antibody Activity | Biotinylation of lysine residues in the antigen-binding site. | Reduce the amount of biotinylation reagent used. Alternatively, consider using a biotinylation reagent that targets other functional groups, such as carbohydrates on the antibody. |
| Denaturation of the antibody due to harsh reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C for a longer duration) and with gentle mixing. |
Experimental Protocols
Protocol 1: Biotinylation of Antibodies using NHS-Ester Chemistry
This protocol provides a general guideline for the biotinylation of an antibody using an N-hydroxysuccinimide (NHS)-activated biotin reagent.
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS)
-
NHS-activated biotin reagent
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines or sodium azide, perform a buffer exchange into an amine-free buffer like PBS, pH 7.2-7.5.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Preparation of Biotinylation Reagent:
-
Allow the vial of NHS-activated biotin to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the NHS-activated biotin in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved biotinylation reagent to the antibody solution. It is recommended to perform a titration to determine the optimal ratio for your specific antibody.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Antibody:
-
Remove the excess, unreacted biotin and the quenching buffer by using a desalting column (e.g., PD-10) or by dialysis against PBS.
-
-
Characterization and Storage:
-
Determine the degree of biotinylation using a method such as the HABA assay.
-
Store the biotinylated antibody at 4°C or for long-term storage at -20°C. A preservative like sodium azide can be added for storage.
-
Visualizations
Caption: A flowchart illustrating the key steps in a typical antibody biotinylation experiment.
Caption: A decision tree to guide troubleshooting efforts when antibody aggregation is encountered.
References
Technical Support Center: Optimizing pH for Cleavable Biotin Linkers
Disclaimer: The term "Biotin-sar-oh linker" does not correspond to a standard chemical nomenclature in widely available scientific literature. This guide is based on the principles of commonly used pH-sensitive biotin linkers, such as those containing a hydrazone bond, which are cleaved under specific pH conditions. The principles and troubleshooting advice provided here are broadly applicable to acid-labile biotin linkers.
Frequently Asked Questions (FAQs)
Q1: What is a pH-cleavable biotin linker and why is it used?
A pH-cleavable biotin linker is a chemical moiety that connects biotin to a molecule of interest (e.g., a protein or drug). This linker is designed to be stable at a physiological pH (around 7.4) but breaks, or "cleaves," under acidic conditions.[1][2] This feature is highly advantageous for affinity purification applications.[3] The extremely strong interaction between biotin and streptavidin often requires harsh, denaturing conditions for elution, which can damage the purified molecule.[3] A pH-sensitive linker allows for the gentle release of the target molecule from streptavidin beads by simply lowering the pH of the buffer, preserving the molecule's structure and function.[4]
Q2: How does pH trigger the cleavage of a hydrazone-based biotin linker?
Hydrazone linkers are a common type of acid-sensitive linker. Cleavage occurs via acid-catalyzed hydrolysis. At a lower pH, the hydrazone bond is protonated, making it susceptible to attack by water molecules. This leads to the breaking of the bond and the release of the biotinylated molecule. This process is generally efficient in mildly acidic environments, such as those found in endosomes and lysosomes (pH 4.5-6.0), making these linkers useful for intracellular drug delivery.
Q3: What is the optimal pH for cleaving a hydrazone-based biotin linker?
The optimal pH for cleavage depends on the specific chemical structure of the hydrazone linker. However, most are designed to be stable at pH 7.4 and cleave efficiently in a mildly acidic range of pH 4.5 to 6.0. For example, some bisarylhydrazone linkers can be cleaved quantitatively within an hour at a pH of 4.6. It is crucial to consult the manufacturer's datasheet for the specific linker you are using, as stability and cleavage kinetics can vary significantly.
Q4: Can other factors besides pH influence cleavage efficiency?
Yes, several factors can influence cleavage efficiency:
-
Time: Cleavage is a time-dependent process. Longer incubation times will generally lead to more complete cleavage.
-
Temperature: Higher temperatures can increase the rate of hydrolysis, but care must be taken to not denature the target molecule. Most cleavage protocols are performed at room temperature or 37°C.
-
Buffer Composition: The type of buffer used can influence cleavage. It's important to use a buffer system that can maintain the target pH effectively.
-
Catalysts: For some hydrazone linkers, the presence of a catalyst like aniline can significantly accelerate the cleavage reaction, a process known as transimination.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete or No Cleavage | Incorrect pH: The buffer pH is not low enough to induce hydrolysis. | Verify the pH of your cleavage buffer with a calibrated pH meter. Prepare fresh buffer if necessary. |
| Insufficient Incubation Time: The cleavage reaction has not been allowed to proceed to completion. | Increase the incubation time according to the manufacturer's protocol or literature data. Perform a time-course experiment to determine the optimal duration. | |
| Low Temperature: The reaction temperature is too low, slowing down the hydrolysis rate. | Increase the incubation temperature, ensuring it is within the stable range for your target molecule. | |
| Inactive Linker: The linker may have hydrolyzed prematurely due to improper storage or handling. | Ensure the biotinylation reagent is stored under desiccated conditions. Prepare solutions immediately before use, as the linker's reactive groups can be sensitive to moisture. | |
| Premature Cleavage | Linker Instability: The specific hydrazone linker is not stable enough at your experimental pH (e.g., pH 7.4). | Review the linker's specifications. Some hydrazones are known to have limited stability at neutral pH. Consider using a more stable linker derivative if premature cleavage is a persistent issue. |
| Contaminated Buffers: Storage or working buffers are slightly acidic, causing slow hydrolysis over time. | Use high-purity reagents and freshly prepared buffers. Check the pH of all buffers used in your workflow. | |
| Low Yield of Recovered Molecule | Non-specific Binding: The target molecule is binding to the streptavidin beads through interactions other than the biotin-streptavidin link. | Include detergents (e.g., Tween-20, Triton X-100) in your wash buffers to minimize non-specific interactions. Increase the number of wash steps before cleavage. |
| Inefficient Initial Binding: The biotinylated molecule did not bind efficiently to the streptavidin resin. | Ensure that the binding capacity of the streptavidin resin has not been exceeded. Confirm successful biotinylation of your target molecule. |
Experimental Protocols & Data
Representative Protocol: Cleavage of a Hydrazone-Linked Biotinylated Protein from Streptavidin Beads
This protocol is a general guideline. You must optimize conditions for your specific linker and protein of interest.
-
Binding: Incubate your biotinylated protein with streptavidin-coated agarose beads in a suitable binding buffer (e.g., PBS, pH 7.4) for 1 hour at room temperature with gentle rotation.
-
Washing: Pellet the beads by centrifugation (e.g., 500 x g for 1 minute). Discard the supernatant. Wash the beads 3-5 times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
Cleavage: After the final wash, resuspend the beads in a cleavage buffer with a mildly acidic pH (e.g., 100 mM sodium acetate, pH 5.0).
-
Incubation: Incubate the bead suspension for 1-2 hours at room temperature with gentle mixing. The optimal time may vary.
-
Elution: Pellet the beads by centrifugation. The supernatant now contains your cleaved, purified protein. Carefully collect the supernatant for downstream analysis.
-
Neutralization (Optional): If required for downstream applications, neutralize the eluted sample by adding a small amount of a basic buffer (e.g., 1 M Tris-HCl, pH 8.0).
pH-Dependent Cleavage Data (Illustrative)
The following table summarizes illustrative data for a generic acid-labile hydrazone linker, demonstrating the relationship between pH, time, and cleavage efficiency.
| pH of Cleavage Buffer | Incubation Time (hours) | Temperature (°C) | Cleavage Efficiency (%) |
| 7.4 | 4 | 25 | < 5% |
| 6.0 | 4 | 25 | ~ 40% |
| 5.5 | 4 | 25 | ~ 75% |
| 5.0 | 2 | 25 | ~ 90% |
| 5.0 | 4 | 25 | > 95% |
| 4.5 | 1 | 25 | > 95% |
Note: Data are for illustrative purposes only. Actual efficiencies will vary based on the specific linker chemistry.
Visualizations
Caption: Workflow for affinity purification using a pH-cleavable biotin linker.
Caption: Decision tree for troubleshooting incomplete linker cleavage.
References
Technical Support Center: Biotin-sar-oh Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Biotin-sar-oh linkers. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges and ensure successful conjugation and downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its primary applications?
A this compound linker is a specialized chemical tool used in bioconjugation. It features a biotin molecule for high-affinity binding to streptavidin, a sarcosine (sar) polymer chain, and a terminal hydroxyl group (-oh). The sarcosine component, a polymer of N-methylated glycine, is a key feature, rendering the linker highly hydrophilic.[1] This property is advantageous in antibody-drug conjugates (ADCs) as it can help to mask the hydrophobicity of the payload, potentially improving the pharmacokinetic profile and reducing aggregation.[2][] The terminal hydroxyl group can be used for further chemical modifications. This compound linkers are often designed to be cleavable, allowing for the release of a conjugated molecule under specific conditions, which is particularly useful in drug delivery systems.[4]
Q2: What are the main advantages of using a polysarcosine (pSar) linker compared to a polyethylene glycol (PEG) linker?
Polysarcosine linkers have emerged as a promising alternative to the more traditional PEG linkers. Both are hydrophilic and can improve the solubility and stability of the conjugated molecule. However, pSar offers several distinct advantages:
-
Reduced Immunogenicity: There is growing evidence that a significant portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics and potential hypersensitivity reactions. Polysarcosine, being derived from an endogenous amino acid, is considered non-immunogenic and biodegradable, offering a safer profile.[1]
-
Improved Pharmacokinetics: In some studies, pSar-conjugated ADCs have shown more favorable pharmacokinetic characteristics compared to their PEGylated counterparts.
-
Enhanced Tumor Inhibition: Studies with pSar-conjugated interferon demonstrated more potent tumor growth inhibition compared to the PEG-conjugated version.
Q3: How does the sarcosine component affect the stability of the linker?
The sarcosine component can contribute to the overall stability of the bioconjugate. In the context of protein stability, sarcosine is known as an osmolyte that can stabilize protein structures. While the direct effect on the chemical stability of the linker itself in various pH conditions is not extensively documented in publicly available literature, the inherent properties of the polyamide backbone of polysarcosine suggest it is stable under typical physiological conditions.
Q4: Is the this compound linker cleavable?
Yes, this compound linkers are often designed as cleavable linkers, particularly for applications in ADCs. The specific cleavage mechanism depends on the design of the linker, which can incorporate acid-labile, enzyme-cleavable, or reduction-sensitive moieties. It is crucial to consult the manufacturer's datasheet for the specific cleavage conditions of the this compound linker you are using.
Data Summary: Polysarcosine vs. PEG Linkers
The following table summarizes a comparison of key properties between polysarcosine (pSar) and polyethylene glycol (PEG) linkers based on available research.
| Property | Polysarcosine (pSar) | Polyethylene Glycol (PEG) | Key Findings |
| Hydrophilicity & Shielding | High | High | pSar provides slightly better shielding properties than PEG at equal monomer units. |
| Immunogenicity | Low / Non-immunogenic | Potential for anti-PEG antibodies | pSar may offer a safer alternative due to lower immunogenicity. |
| Pharmacokinetics (PK) | Favorable PK characteristics, potentially better than PEG. | Generally improves PK, but can be affected by anti-PEG antibodies. | In studies, pSar linkers have shown to more efficiently improve clearance rates compared to PEG linkers. |
| In Vivo Efficacy | Can be more potent in inhibiting tumor growth. | Effective, but potency can be compromised by immunogenicity. | pSar-conjugated interferon showed higher potency and elicited fewer anti-interferon antibodies than the PEG-conjugated version. |
| Biodegradability | Biodegradable | Non-biodegradable | pSar degrades into the natural amino acid sarcosine. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Biotinylation with a this compound Linker
This protocol is a general guideline for the conjugation of a this compound linker to an antibody via primary amines (lysine residues). The exact molar excess of the linker and reaction conditions should be optimized for each specific antibody.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS, pH 7.4-8.0) at a concentration of 1-3 mg/mL.
-
This compound linker with an amine-reactive group (e.g., NHS ester).
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.0).
-
Desalting column or dialysis cassette for purification.
-
PBS (Phosphate Buffered Saline), pH 7.4.
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the buffer contains Tris or glycine, dialyze the antibody against PBS overnight.
-
Prepare this compound Linker Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
Slowly add the dissolved this compound linker to the antibody solution. A starting point for optimization is a 5:1 to 30:1 molar ratio of linker to antibody.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing. Protect the reaction from light if the linker or payload is light-sensitive.
-
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted linker and quenching buffer by running the reaction mixture through a desalting column or by dialysis against PBS.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy or mass spectrometry.
-
Storage: Store the biotinylated antibody according to the manufacturer's recommendations, often at 4°C or -20°C with a cryoprotectant.
Protocol 2: Pull-Down Assay using a this compound Labeled Antibody
This protocol outlines a general workflow for a pull-down assay to isolate the target antigen of a biotinylated antibody.
Materials:
-
This compound labeled antibody.
-
Cell lysate containing the target antigen.
-
Streptavidin-coated magnetic beads or agarose resin.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer for denaturing elution, or a specific cleavage buffer if the linker is cleavable and a non-denaturing elution is desired).
-
Magnetic rack (for magnetic beads).
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a new tube.
-
Wash the beads two to three times with wash buffer to remove preservatives.
-
-
Antibody Immobilization:
-
Resuspend the washed beads in a suitable binding buffer and add the biotinylated antibody.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin-streptavidin interaction.
-
Wash the beads three times with wash buffer to remove any unbound antibody.
-
-
Antigen Capture:
-
Add the cell lysate to the antibody-immobilized beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads (using a magnet or centrifugation) and discard the supernatant.
-
Wash the beads three to five times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the captured proteins.
-
Cleavable Linker Elution: If a non-denaturing elution is required, resuspend the beads in a buffer containing the specific cleavage agent for the this compound linker. Incubate under the recommended conditions (time, temperature, pH) to release the antibody-antigen complex.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound linkers.
| Problem | Possible Cause | Recommended Solution |
| Low or No Biotinylation | 1. Inactive Linker: The amine-reactive group (e.g., NHS ester) on the linker has hydrolyzed due to moisture. | Always use fresh, anhydrous DMSO to dissolve the linker immediately before use. Store the linker desiccated at the recommended temperature. |
| 2. Interfering Substances in Antibody Buffer: The antibody solution contains primary amines (e.g., Tris, glycine) that compete with the antibody for the linker. | Dialyze the antibody against an amine-free buffer like PBS before starting the conjugation. | |
| 3. Incorrect pH: The pH of the reaction buffer is not optimal for the conjugation reaction (typically pH 7-9 for NHS esters). | Ensure the antibody buffer is within the optimal pH range for the specific reactive group on your linker. | |
| 4. Low Antibody Concentration: The antibody concentration is too low for efficient conjugation. | Concentrate the antibody to at least 1-2 mg/mL before conjugation. | |
| Antibody Aggregation/Precipitation | 1. High Drug-to-Antibody Ratio (DAR): Too many hydrophobic payload molecules have been conjugated to the antibody. | Reduce the molar excess of the this compound linker in the reaction to achieve a lower DAR. Perform titration experiments to find the optimal ratio. |
| 2. Unsuitable Buffer Conditions: The buffer composition or pH is causing the antibody to become unstable. | Perform a buffer screen to find the optimal conditions for your specific antibody. | |
| High Background in Pull-Down Assay | 1. Non-Specific Binding to Beads: Proteins from the lysate are binding directly to the streptavidin beads. | Pre-clear the lysate by incubating it with streptavidin beads alone before adding it to the antibody-captured beads. Block the beads with BSA or another blocking agent. |
| 2. Insufficient Washing: Wash steps are not stringent enough to remove all non-specifically bound proteins. | Increase the number of washes. Increase the salt concentration (e.g., up to 500 mM NaCl) or the detergent concentration (e.g., 0.1-0.5% Tween-20) in the wash buffer. | |
| Low Yield of Target Protein in Pull-Down | 1. Inefficient Antibody Immobilization: The biotinylated antibody is not binding efficiently to the streptavidin beads. | Verify the biotinylation of your antibody. Ensure the beads are not expired and have sufficient binding capacity. |
| 2. Weak Protein-Protein Interaction: The interaction between your antibody and its target is weak and is being disrupted during the wash steps. | Reduce the stringency of the wash buffer (lower salt or detergent concentration). Decrease the wash time. | |
| 3. Inefficient Elution/Cleavage: The elution conditions are not sufficient to release the captured protein, or the cleavage of the linker is incomplete. | For denaturing elution, ensure complete boiling in sample buffer. For cleavable linkers, optimize the concentration of the cleavage agent, incubation time, and temperature. Verify the cleavage conditions from the manufacturer's datasheet. | |
| Terminal -OH Group Interference | 1. Unintended Side Reactions: While less reactive than amines, the terminal hydroxyl group could potentially undergo side reactions under certain conditions. | The reactivity of the terminal hydroxyl group is generally low compared to primary amines, especially under the pH conditions used for amine-reactive chemistry. This is not a commonly reported issue, but if suspected, consider protecting the hydroxyl group prior to conjugation if it is not the intended site of reaction. |
Visualizations
Caption: Workflow for biotinylating an antibody and subsequent pull-down assay.
Caption: A logical guide for troubleshooting low yield in pull-down assays.
References
Technical Support Center: Stability of Biotin-sar-oh ADCs in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Biotin-sar-oh Antibody-Drug Conjugates (ADCs) in plasma.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound ADCs in plasma?
A1: The stability of any ADC in plasma is a critical quality attribute that can influence its efficacy and toxicity profile.[1][2][] While specific data for the this compound linker is not extensively published, studies on other biotin-protein conjugates have shown that the biotin-protein bond can be susceptible to hydrolysis by enzymes present in human plasma.[4][5] Therefore, it is crucial to empirically determine the stability of your specific this compound ADC in the plasma of the relevant species for your study.
Q2: What are the potential mechanisms of degradation for a this compound ADC in plasma?
A2: Potential degradation pathways for a this compound ADC in plasma include:
-
Enzymatic cleavage of the biotin-amide bond: Plasma enzymes, such as biotinidase, can hydrolyze the amide bond linking biotin to the rest of the linker-payload, leading to the release of biotin.
-
Cleavage of the 'sar-oh' moiety: The sarcosine-hydroxy portion of the linker may also be susceptible to cleavage by plasma proteases or other enzymes, leading to premature payload release. While specific enzymes that cleave this moiety are not well-documented in the public domain, peptide-based linkers in other ADCs are known to be cleaved by plasma proteases.
-
Deconjugation through other mechanisms: Depending on the conjugation chemistry used to attach the linker to the antibody (e.g., maleimide-based conjugation to cysteines), thioether exchange with plasma proteins like albumin can occur, leading to payload migration.
Q3: What are the consequences of this compound ADC instability in plasma?
A3: Premature cleavage of the linker and release of the cytotoxic payload in circulation can lead to several adverse effects:
-
Off-target toxicity: The free payload can be taken up by healthy tissues, causing systemic toxicity.
-
Reduced efficacy: A lower concentration of the intact ADC will reach the target tumor cells, potentially diminishing the therapeutic effect.
-
Altered pharmacokinetics: The release of the payload and changes to the ADC structure can alter its distribution and clearance from the body.
Troubleshooting Guide
Problem 1: Rapid loss of payload observed in in-vitro plasma stability assay.
| Possible Cause | Troubleshooting/Suggested Action |
| Enzymatic degradation of the linker | 1. Inhibit plasma enzymes: Repeat the plasma stability assay in the presence of broad-spectrum protease inhibitors to assess if the degradation is enzyme-mediated. 2. Use heat-inactivated plasma: Perform the assay in heat-inactivated plasma to denature plasma enzymes and compare the stability profile. 3. Linker modification: If enzymatic cleavage is confirmed, consider redesigning the linker to be more resistant to plasma proteases. |
| Chemical instability of the linker | 1. Buffer stability control: Incubate the ADC in a buffer at physiological pH and temperature as a control to distinguish between chemical and plasma-mediated instability. 2. pH profile: Assess the stability of the ADC at different pH values to identify any pH-dependent hydrolysis. |
| Payload migration (e.g., for cysteine-linked ADCs) | 1. Analyze plasma proteins: Use techniques like LC-MS/MS to analyze plasma proteins (especially albumin) for the presence of the linker-payload. 2. Alternative conjugation chemistry: Consider using more stable conjugation chemistries, such as those involving sulfone linkers, which have shown improved plasma stability compared to maleimides. |
Problem 2: High background or inconsistent results in ligand-binding assays (e.g., ELISA) for ADC quantification.
| Possible Cause | Troubleshooting/Suggested Action |
| Interference from endogenous biotin | 1. Biotin blocking: Incorporate a biotin blocking step in your assay protocol, especially when using streptavidin-based detection systems. 2. Alternative detection: Use a detection method that is not based on the biotin-streptavidin interaction. |
| Non-specific binding of the ADC or its components | 1. Blocking agents: Optimize the concentration and type of blocking agents (e.g., BSA, non-fat dry milk) in your assay buffers. 2. Washing steps: Increase the number and stringency of washing steps to reduce non-specific binding. |
| ADC aggregation | 1. Size exclusion chromatography (SEC): Analyze the ADC preparation for the presence of aggregates using SEC. 2. Formulation optimization: Evaluate different buffer conditions (e.g., pH, excipients) to minimize aggregation. |
Data Summary
The following table summarizes the stability of different biotin-protein conjugates in plasma from a study by Bogusiewicz et al. (2005), highlighting the importance of the linker chemistry.
| Biotinylation Reagent | Linkage Type | % Biotin Released in Plasma (4h) |
| NHS-LC-biotin | Amide | ~8% |
| Biotin-LC-hydrazide | Hydrazone | >20% |
| Cysteine-conjugated biotin (with α-carboxylate) | Thioether | <0.6% |
Data adapted from a study assessing the stability of various biotin-protein bonds in plasma, demonstrating that specific chemical structures can significantly enhance stability.
Experimental Protocols
Protocol 1: In-vitro Plasma Stability Assessment by Immunocapture LC/MS/MS
This method allows for the quantification of the intact ADC, free payload, and payload conjugated to other plasma proteins.
-
Incubation:
-
Incubate the this compound ADC at a defined concentration (e.g., 100 µg/mL) in fresh plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Immediately stop the reaction by adding an appropriate quenching solution (e.g., acetonitrile with an internal standard) and store samples at -80°C until analysis.
-
-
Immunocapture of the ADC:
-
Use magnetic beads coated with an anti-human IgG antibody to capture the ADC from the plasma samples.
-
Wash the beads to remove unbound plasma proteins and metabolites.
-
-
Sample Preparation for LC/MS/MS:
-
For intact ADC analysis: Elute the ADC from the beads under denaturing conditions.
-
For released payload analysis: Analyze the supernatant from the immunocapture step.
-
For total antibody: Elute and digest the antibody into peptides for quantification.
-
-
LC/MS/MS Analysis:
-
Develop a sensitive and specific LC/MS/MS method to detect and quantify the parent ADC, free payload, and any major metabolites.
-
Visualizations
Caption: Potential degradation pathways of a this compound ADC in plasma.
Caption: Workflow for assessing ADC plasma stability via immunocapture LC/MS/MS.
References
- 1. Toxicities and management strategies of emerging antibody–drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 4. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A biotin-protein bond with stability in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Biotin-sar-OH Linker
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Biotin-sar-OH and similar cleavable linkers. It addresses potential issues related to off-target cleavage through detailed FAQs and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and its intended application?
A1: The this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.[1] It connects a biotin molecule, often used for detection or purification, to a molecule of interest (e.g., an antibody or a drug) through a linker designed to be cleaved under specific conditions. In the context of ADCs, such linkers are designed to be stable in circulation and release their payload inside target cells.[2][3]
Q2: What is the intended cleavage mechanism for cleavable linkers used in ADCs?
A2: The intended cleavage for many linkers used in ADCs, particularly peptide-based linkers (which may include sarcosine), is enzymatic action within the lysosome of a target cell.[2][4] After the ADC binds to a specific antigen on a cancer cell and is internalized, it is trafficked to the lysosome. The acidic environment and high concentration of proteases, such as Cathepsin B, cleave the linker, releasing the cytotoxic payload to kill the cell.
Q3: What constitutes "off-target cleavage" and what are its consequences?
A3: Off-target cleavage is the premature breakdown of the linker in an unintended environment, such as the bloodstream, before the bioconjugate reaches its target. This premature release of the payload can lead to several negative consequences:
-
Reduced Efficacy: The therapeutic agent is released before it reaches the target site, lowering its effective concentration where it is needed.
-
Increased Off-Target Toxicity: The prematurely released payload can harm healthy tissues, leading to systemic side effects.
-
Inaccurate Experimental Results: In assay development, premature cleavage can lead to loss of signal, high background, and inconsistent results.
Q4: What are the known causes of off-target cleavage for ADC linkers?
A4: Off-target cleavage can be caused by several factors:
-
Enzymatic Degradation in Plasma: Some linkers are susceptible to cleavage by enzymes present in the blood. For example, the Val-Cit dipeptide linker has been shown to be vulnerable to cleavage by carboxylesterases and human neutrophil elastase.
-
Chemical Instability: Linkers may be sensitive to the physiological pH of the bloodstream (around 7.4), leading to slow hydrolysis. Acid-sensitive linkers, for instance, are designed to cleave at the low pH of endosomes and lysosomes but must be stable enough to withstand circulation.
-
Disulfide Bond Reduction: Linkers containing disulfide bonds can be prematurely reduced by substances like glutathione in the plasma, although this is more common in the intracellular environment.
Troubleshooting Guide
Problem: I am observing a progressive loss of biotin signal or therapeutic activity in my plasma stability assay.
-
Possible Cause: This is a classic sign of linker instability and premature cleavage in plasma. The linker may be susceptible to enzymatic degradation by plasma proteases or chemical hydrolysis at physiological pH.
-
Recommended Action:
-
Run Controls: Incubate your conjugate in buffer (e.g., PBS) at the same temperature as a control. This helps differentiate between inherent chemical instability and plasma-mediated enzymatic cleavage.
-
Time-Course Analysis: Perform a time-course experiment, collecting aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours) to determine the rate of degradation.
-
Analytical Characterization: Use techniques like LC-MS to analyze the samples. This can help you identify the intact conjugate, the free biotin-linker fragment, and the unconjugated molecule, confirming that cleavage has occurred.
-
Problem: My ADC is showing unexpected toxicity in animal models, even at low doses.
-
Possible Cause: High off-target toxicity is often linked to poor linker stability in vivo. Premature release of the cytotoxic payload into circulation means that healthy tissues are exposed to the drug, which can cause adverse effects.
-
Recommended Action:
-
Pharmacokinetic (PK) Studies: Conduct PK studies to measure the concentration of three different species in the plasma over time: the intact ADC, the total antibody (conjugated and unconjugated), and the free payload. A rapid decrease in intact ADC with a corresponding increase in free payload points to linker instability.
-
Compare Linker Chemistries: If possible, test a conjugate with a different, potentially more stable linker chemistry (e.g., a non-cleavable linker or a linker with a different cleavage motif) to see if the toxicity profile changes.
-
Problem: My biotinylated antibody shows high non-specific binding and background in my ELISA/assay.
-
Possible Cause: While this can be due to several factors, over-biotinylation can expose hydrophobic regions of the antibody or the biotin itself, leading to non-specific interactions. Inconsistent results between batches can also point to issues with the conjugation process itself.
-
Recommended Action:
-
Optimize Biotin-to-Antibody Ratio: Reduce the molar ratio of the biotinylation reagent to your antibody during conjugation. Test different ratios to find the optimal degree of labeling that maintains antibody function without causing aggregation or non-specific binding.
-
Purification: Ensure that all unconjugated (free) biotinylation reagent is removed after the reaction, as this can interfere with assays involving streptavidin. Use desalting columns or dialysis for thorough cleanup.
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer (like PBS) before conjugation with NHS-ester-based reagents, as amines will compete with the reaction.
-
Quantitative Data: Linker Stability
While specific quantitative data for the this compound linker is not publicly available, the following table summarizes representative stability data for other common cleavable linkers used in ADCs to provide a benchmark for comparison. Stability is often assessed by incubating the ADC in plasma and measuring the percentage of released payload over time.
| Linker Type | Cleavage Mechanism | Plasma Stability Profile | Reference(s) |
| Val-Cit-PABC | Cathepsin B (Enzymatic) | Considered relatively stable, but can be susceptible to cleavage by other plasma enzymes like elastase. | |
| GGFG | Cathepsins (Enzymatic) | Generally shows high stability in plasma, with minimal drug release reported over several days. | |
| Hydrazone | pH-sensitive (Acidic) | Designed to be stable at physiological pH (~7.4) and cleave at the lower pH of endosomes (~5.0-6.5). Stability can vary based on specific chemistry. | |
| Disulfide | Reductive | More stable in plasma than in the highly reductive intracellular environment, but some premature release can occur. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a general method for assessing the stability of a biotinylated conjugate or ADC in plasma.
1. Materials:
-
Biotinylated conjugate of interest
-
Human or mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator set to 37°C
-
Protein precipitation solution (e.g., acetonitrile with an internal standard)
-
LC-MS system for analysis
2. Procedure:
-
Sample Preparation: Dilute the biotinylated conjugate to a final concentration (e.g., 50-100 µg/mL) in pre-warmed plasma. Prepare a parallel sample in PBS as a stability control.
-
Incubation: Incubate all samples at 37°C.
-
Time Points: Collect aliquots (e.g., 50 µL) at designated time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Stop Reaction: Immediately stop degradation by adding 3-4 volumes of cold protein precipitation solution to the aliquots.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant, which contains the released payload or biotin-linker fragment. Analyze the supernatant by LC-MS to quantify the amount of released species over time.
Protocol 2: ELISA-Based Quantification of Intact Conjugate
This protocol can be used to measure the amount of intact biotinylated antibody remaining in a sample over time.
1. Materials:
-
Antigen-coated 96-well plate
-
Plasma samples from the stability assay (Protocol 1)
-
Blocking buffer (e.g., PBS with 3% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
2. Procedure:
-
Plate Coating: Coat a 96-well plate with the antigen specific to the antibody portion of your conjugate. Incubate and wash.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate and wash.
-
Sample Addition: Add diluted plasma samples from each time point to the wells. The intact biotinylated antibody will bind to the antigen. Incubate and wash thoroughly.
-
Detection: Add Streptavidin-HRP solution to each well. The streptavidin will bind to the biotin on the intact conjugate. Incubate and wash.
-
Signal Development: Add TMB substrate and incubate until a blue color develops.
-
Stop Reaction: Add stop solution to quench the reaction, turning the color to yellow.
-
Measurement: Read the absorbance at 450 nm. A decreasing signal over time indicates the loss of the biotin tag, likely due to linker cleavage.
Visualizations
Intended vs. Off-Target Cleavage Pathway
Caption: Logical workflow of intended intracellular ADC payload release versus premature off-target release in circulation.
Experimental Workflow for Stability Assessment
Caption: Step-by-step experimental workflow for assessing conjugate stability in an in vitro plasma assay.
References
Technical Support Center: Assessing the Drug-to-Antibody Ratio (DAR) for Biotin-sar-oh ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately assessing the Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) featuring a Biotin-sar-oh linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for ADCs?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1] It is a critical quality attribute (CQA) as it directly influences the ADC's efficacy, safety, and pharmacokinetic profile. A low DAR may result in reduced potency, while an excessively high DAR can lead to aggregation, poor stability, and potential off-target toxicity.[2][3]
Q2: What are the key features of a this compound linker-payload system that might influence DAR assessment?
The this compound system consists of biotin as the payload, linked to the antibody via a sarcosine-containing (sar) cleavable linker. Key features include:
-
Biotin as Payload: In this context, biotin is treated as the "drug." Its physicochemical properties are important for analysis.
-
Cleavable Linker: The "sar-oh" component indicates a linker designed to be cleaved under specific physiological conditions, releasing the biotin payload.[1] Linker stability and cleavage kinetics can impact DAR measurements, especially in biological matrices.[4]
Q3: Which analytical techniques are recommended for determining the DAR of this compound ADCs?
The primary recommended techniques are:
-
Hydrophobic Interaction Chromatography (HIC): A robust method for determining DAR distribution and average DAR under native conditions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass measurements for the intact ADC, its subunits, or peptides, allowing for precise DAR calculation.
-
UV-Vis Spectroscopy: A simple and rapid method for estimating the average DAR, though it does not provide information on the distribution of different drug-loaded species.
Troubleshooting Guides
This section addresses specific issues that may arise during the DAR assessment of your this compound ADC.
Hydrophobic Interaction Chromatography (HIC) Troubleshooting
Issue: Poor peak resolution or unexpected peak shapes in HIC.
-
Possible Cause 1: Suboptimal Gradient Slope. An inappropriate gradient of the decreasing salt concentration can lead to co-elution of different DAR species.
-
Troubleshooting Step: Optimize the gradient by making it shallower to improve the separation of species with small differences in hydrophobicity.
-
-
Possible Cause 2: Inappropriate Salt Concentration. The initial high salt concentration may not be sufficient to promote binding of all ADC species, or the final low salt concentration may not be adequate for complete elution.
-
Troubleshooting Step: Adjust the starting and ending salt concentrations in your mobile phases. Ammonium sulfate is a commonly used salt for HIC.
-
-
Possible Cause 3: Secondary Interactions with the Stationary Phase. The antibody may have secondary ionic or other interactions with the column matrix.
-
Troubleshooting Step: Modify the pH of the mobile phase (typically maintained between 5 and 8.5) or add a small amount of a non-denaturing organic modifier like isopropanol to the elution buffer.
-
Issue: Inaccurate DAR calculation from HIC data.
-
Possible Cause 1: Incorrect Peak Integration. Inconsistent baseline or improper integration of broad peaks can lead to errors in peak area determination.
-
Troubleshooting Step: Ensure a stable baseline and consistently apply integration parameters across all samples. Consider using software features for baseline correction.
-
-
Possible Cause 2: Misidentification of Peaks. Peaks corresponding to different DAR species may be incorrectly assigned.
-
Troubleshooting Step: Use an orthogonal technique like LC-MS to confirm the identity of the major peaks in your HIC chromatogram.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Issue: Low signal intensity or poor ionization of the ADC.
-
Possible Cause 1: Inefficient Desalting. High salt concentrations from the chromatography buffer can suppress ionization in the mass spectrometer.
-
Troubleshooting Step: For native MS analysis, ensure efficient online or offline buffer exchange to a volatile, MS-compatible buffer like ammonium acetate.
-
-
Possible Cause 2: In-source Fragmentation. The this compound linker or the biotin payload may be labile under certain electrospray ionization (ESI) conditions.
-
Troubleshooting Step: Optimize ESI source parameters such as cone voltage, gas pressures, and ion transfer parameters to minimize in-source fragmentation.
-
Issue: Difficulty in deconvoluting the mass spectrum to determine DAR.
-
Possible Cause 1: High Heterogeneity of the ADC. A wide distribution of DAR species and other post-translational modifications can lead to a complex and overlapping mass spectrum.
-
Troubleshooting Step: Consider analyzing the ADC at the subunit level (e.g., after IdeS digestion) to reduce complexity and improve mass resolution.
-
-
Possible Cause 2: Inadequate Mass Spectrometer Resolution. The instrument may not have sufficient resolution to distinguish between different DAR species, especially at higher mass ranges.
-
Troubleshooting Step: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
UV-Vis Spectroscopy Troubleshooting
Issue: Inaccurate average DAR calculation.
-
Possible Cause 1: Spectral Overlap. Although biotin has weak absorbance at 280 nm, significant overlap between the antibody and payload spectra at their respective absorbance maxima can lead to errors.
-
Troubleshooting Step: Accurately determine the molar extinction coefficients of the unconjugated antibody and the this compound payload at both wavelengths of interest and use the appropriate equations for a two-component system.
-
-
Possible Cause 2: Presence of Unconjugated this compound. Free drug-linker in the sample will contribute to the absorbance at the payload's maximum wavelength, leading to an overestimation of the DAR.
-
Troubleshooting Step: Ensure the ADC sample is highly purified to remove any unconjugated payload before analysis. Size-exclusion chromatography (SEC) is a suitable method for this.
-
Experimental Protocols
Protocol 1: DAR Assessment by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different DAR species of a this compound ADC.
Materials:
-
Purified this compound ADC
-
HIC column (e.g., Butyl or Phenyl phase)
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject an appropriate amount of the ADC sample (e.g., 20-50 µg).
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the different DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Data Presentation:
| Peak | Retention Time (min) | % Area | Assigned DAR | Weighted Area (% x DAR) |
| 1 | 10.2 | 15.0 | 0 | 0.0 |
| 2 | 15.8 | 35.0 | 2 | 70.0 |
| 3 | 19.5 | 40.0 | 4 | 160.0 |
| 4 | 22.1 | 10.0 | 6 | 60.0 |
| Total | 100.0 | 290.0 | ||
| Average DAR | 2.90 |
Protocol 2: DAR Assessment by LC-MS
Objective: To determine the precise average DAR of a this compound ADC by intact mass analysis.
Materials:
-
Purified this compound ADC
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
-
Reversed-phase column suitable for protein analysis (for denaturing conditions) or a size-exclusion column (for native conditions)
-
Mobile phases compatible with MS (e.g., containing formic acid for denaturing or ammonium acetate for native analysis)
Procedure:
-
Sample Preparation: If analyzing under denaturing conditions, dilute the ADC in a buffer containing an organic solvent (e.g., acetonitrile) and formic acid. For native analysis, perform buffer exchange into a volatile buffer like ammonium acetate.
-
LC Separation: Inject the sample onto the appropriate column and elute using a suitable gradient.
-
MS Analysis: Acquire mass spectra in the appropriate mass range for the intact ADC.
-
Data Processing: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
DAR Calculation:
-
Determine the mass of the unconjugated antibody (mAb).
-
Determine the mass of the this compound linker-payload (e.g., ~315.39 Da for this compound).
-
Calculate the DAR for each species: DAR = (Mass of ADC species - Mass of mAb) / Mass of linker-payload
-
Calculate the average DAR based on the relative abundance of each species from the deconvoluted spectrum.
-
Data Presentation:
| Species | Measured Mass (Da) | Calculated DAR | Relative Abundance (%) | Weighted DAR |
| DAR 0 | 148,000 | 0 | 18 | 0.00 |
| DAR 2 | 148,631 | 2 | 45 | 0.90 |
| DAR 4 | 149,262 | 4 | 30 | 1.20 |
| DAR 6 | 149,893 | 6 | 7 | 0.42 |
| Average DAR | 2.52 |
Visualizations
Caption: Workflow for DAR assessment using HIC.
Caption: Troubleshooting logic for poor HIC peak resolution.
References
Technical Support Center: Troubleshooting Biotin-Sar-Oh Linker Premature Cleavage in Circulation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the premature cleavage of biotin-sar-oh linkers in circulation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what is its intended cleavage mechanism?
A1: A this compound linker is a type of cleavable linker commonly used in the construction of antibody-drug conjugates (ADCs). It is a peptide-based linker where "biotin" serves as a targeting or detection moiety, "sar" refers to sarcosine (N-methylglycine), and "-oh" typically indicates a hydroxyl-containing self-immolative spacer, such as a p-aminobenzyl carbamate (PABC).
The intended cleavage mechanism is a two-step process that is designed to occur within the target cell after internalization of the ADC:
-
Enzymatic Cleavage: Lysosomal proteases, such as cathepsin B, recognize and cleave the peptide portion of the linker.
-
Self-Immolation: Following enzymatic cleavage, the PABC spacer becomes unstable and undergoes a spontaneous 1,6-elimination reaction, releasing the conjugated payload in its active form.[1][2]
Q2: What are the primary causes of premature cleavage of this compound linkers in circulation?
A2: Premature cleavage of peptide-based linkers like this compound in the bloodstream can lead to off-target toxicity and reduced therapeutic efficacy.[3] The primary causes include:
-
Susceptibility to Plasma Enzymes: The linker may be sensitive to circulating enzymes, such as plasma esterases, which can hydrolyze the linker. This is a known issue, particularly in rodent plasma.[4]
-
Linker Chemistry: The specific amino acid sequence in the linker can influence its stability. Some peptide sequences are more prone to cleavage by plasma proteases.
-
Payload Hydrophobicity: Highly hydrophobic payloads can influence the conformation of the linker, potentially making it more accessible to degrading enzymes. The inclusion of hydrophilic components like sarcosine or PEG can help mitigate this.[]
Q3: How does sarcosine contribute to the properties of the linker?
A3: Sarcosine is incorporated into ADC linkers to enhance their physicochemical properties. It can increase the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the ADC, especially with hydrophobic payloads. Polysarcosine has been used as a hydrophobicity masking entity in ADC drug-linker platforms.
Q4: What are the consequences of premature linker cleavage?
A4: The premature release of the cytotoxic payload in circulation can lead to several adverse effects:
-
Systemic Toxicity: The free drug can damage healthy tissues, leading to off-target toxicity.
-
Reduced Efficacy: Less intact ADC reaches the target tumor cells, diminishing the therapeutic effect.
-
Altered Pharmacokinetics: The pharmacokinetic profile of the ADC can be negatively impacted, leading to faster clearance.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound linker stability.
Problem 1: High levels of free payload detected in in vitro plasma stability assays.
| Possible Cause | Troubleshooting Steps |
| Enzymatic degradation by plasma proteases/esterases. | 1. Species-Specific Differences: Be aware that rodent plasma (mouse, rat) contains carboxylesterases that are known to cleave certain peptide linkers more readily than human plasma. Consider using human plasma for your in vitro assays if the intended application is for human therapeutics. 2. Enzyme Inhibitors: As a control, incubate the ADC in plasma in the presence of broad-spectrum protease and esterase inhibitors to confirm if the cleavage is enzyme-mediated. |
| Inherent chemical instability of the linker. | 1. pH Sensitivity: Ensure the pH of the plasma and buffer controls is maintained at physiological pH (~7.4). Run control experiments with the ADC in buffer alone at physiological pH to distinguish between plasma-mediated and inherent instability. 2. Linker Modification: If instability persists, consider redesigning the linker. Modifications such as altering the peptide sequence or substituting the PABC spacer can improve stability. For example, incorporating a meta-amide on the PABC group (MA-PABC) has been shown to increase stability in mouse serum. |
| Assay Artifacts. | 1. Optimize Assay Conditions: Ensure the temperature of the incubation is physiological (37°C). 2. Control Experiments: Include an ADC with a known stable linker as a positive control and the ADC in buffer as a negative control. |
Problem 2: Inconsistent results in linker stability assays.
| Possible Cause | Troubleshooting Steps |
| Variability in plasma batches. | 1. Pooled Plasma: Use pooled plasma from multiple donors to minimize individual variations. 2. Consistent Handling: Ensure consistent collection and handling procedures for plasma, including the type of anticoagulant used. |
| Analytical Method Variability. | 1. Method Validation: Thoroughly validate your analytical method (e.g., LC-MS, ELISA) for linearity, accuracy, and precision. 2. Internal Standards: Use an appropriate internal standard for LC-MS analysis to account for variations in sample processing and instrument response. |
| ADC Aggregation. | 1. Solubility Enhancement: If the ADC is prone to aggregation, consider reformulating with excipients that improve solubility. The inclusion of hydrophilic linkers like those containing sarcosine or PEG can also help. 2. Aggregation Analysis: Monitor for aggregation using techniques like size-exclusion chromatography (SEC). |
Data Presentation
Table 1: Comparative Plasma Stability of Different Cleavable Linker Types
| Linker Type | Cleavage Mechanism | Reported Plasma Half-Life (t½) in Humans | Key Considerations |
| Peptide (e.g., Val-Cit) | Enzymatic (Cathepsins) | Generally stable, but sequence-dependent. | Can be susceptible to cleavage by other proteases and esterases, especially in rodent plasma. |
| Hydrazone | pH-sensitive (acidic) | Can be relatively stable, with reported cleavage of 1.5-2% per day for some ADCs. | Stability can be variable between buffer and plasma. |
| Disulfide | Reductive (Glutathione) | Stability can be tuned by introducing steric hindrance around the disulfide bond. | The difference in glutathione concentration between plasma and the intracellular environment drives selectivity. |
| β-glucuronide | Enzymatic (β-glucuronidase) | High plasma stability. | Relies on the overexpression of β-glucuronidase in the tumor microenvironment. |
Note: The stability of a linker is highly dependent on the specific antibody, payload, and conjugation site.
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
Objective: To determine the stability of a this compound linked ADC in plasma over time by measuring the amount of intact ADC and/or released payload.
Materials:
-
Test ADC with this compound linker
-
Control ADC with a known stable linker (optional)
-
Human, mouse, or rat plasma (pooled, with anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with an internal standard for LC-MS)
-
Protein A or G magnetic beads for immunoaffinity capture
-
LC-MS/MS system or ELISA reader
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.
-
Sample Analysis (LC-MS for released payload): a. Thaw samples and precipitate plasma proteins by adding 3-4 volumes of cold quenching solution. b. Centrifuge to pellet the precipitated protein and collect the supernatant. c. Analyze the supernatant by LC-MS/MS to quantify the free payload.
-
Sample Analysis (for intact ADC): a. Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A/G beads). b. Elute the ADC and analyze by a suitable method, such as hydrophobic interaction chromatography (HIC) or LC-MS, to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the half-life (t½) of the ADC in plasma.
Visualizations
References
Technical Support Center: Purification of Biotin-sar-oh ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Antibody-Drug Conjugates (ADCs) featuring a Biotin-sar-oh linker.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to monitor during the purification of this compound ADCs?
A1: The primary quality attributes to monitor include the Drug-to-Antibody Ratio (DAR), the presence of aggregates and fragments, the level of residual free payload and linker, and the overall purity of the ADC.[1][2][3] Consistent monitoring of these attributes ensures the safety, efficacy, and stability of the final product.[2]
Q2: Which chromatographic techniques are most effective for purifying this compound ADCs?
A2: Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) are the most commonly employed techniques.[1] HIC is particularly useful for separating ADC species with different DARs due to the increased hydrophobicity imparted by the conjugated payload. SEC is primarily used to remove aggregates and fragments. For this compound ADCs, affinity chromatography using streptavidin-based resins can also be a viable, though less common, purification step to capture biotinylated species.
Q3: How does the this compound linker influence the purification strategy?
A3: The this compound linker is a cleavable linker. The presence of biotin offers an orthogonal purification handle via streptavidin affinity chromatography, which can be used to separate biotinylated ADC from unconjugated antibody. The sarcosine component can influence the overall hydrophobicity and solubility of the ADC. The cleavable nature of the linker necessitates careful handling during purification to prevent premature cleavage of the payload.
Troubleshooting Guide
Issue 1: High Levels of Aggregation in the Purified ADC
Possible Causes and Solutions
| Cause | Recommended Solution |
| Hydrophobic Interactions: The conjugation of hydrophobic payloads can expose hydrophobic patches on the antibody surface, leading to self-association. | Optimize HIC Conditions: Reduce the salt concentration in the mobile phase to decrease hydrophobic interactions. Consider adding non-ionic surfactants or organic solvents (e.g., isopropanol) to the mobile phase to disrupt hydrophobic interactions. |
| Unfavorable Buffer Conditions: Incorrect pH or low ionic strength can promote aggregation. | Buffer Screening: Screen a range of pH values and salt concentrations to identify conditions that minimize aggregation. The optimal pH is often near physiological pH (7.0-7.4). |
| Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation. | Aliquot and Store Properly: Aliquot the purified ADC into single-use volumes and store at the recommended temperature to avoid repeated freeze-thaw cycles. |
| High Protein Concentration: Concentrated ADC solutions are more prone to aggregation. | Optimize Protein Concentration: Determine the optimal concentration range for your specific ADC that minimizes aggregation during processing and storage. |
Issue 2: Poor Separation of DAR Species in HIC
Possible Causes and Solutions
| Cause | Recommended Solution |
| Suboptimal Gradient Slope: A steep elution gradient may not provide sufficient resolution between species with similar DARs. | Optimize Gradient: Employ a shallower gradient to improve the separation of different DAR species. Consider using a step gradient for better separation of specific DARs. |
| Inappropriate Salt Type or Concentration: The type and concentration of salt in the mobile phase significantly impact retention and selectivity. | Salt Screening: Test different lyotropic salts (e.g., ammonium sulfate, sodium chloride) and optimize their concentrations to enhance the resolution between DAR species. |
| Incorrect Resin Choice: The hydrophobicity of the HIC resin may not be suitable for the specific this compound ADC. | Resin Screening: Evaluate a panel of HIC resins with varying degrees of hydrophobicity to find the one that provides the best separation for your ADC. |
Issue 3: Presence of Free Payload or Linker in the Final Product
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inefficient Removal During Primary Purification: The primary purification step may not be sufficient to remove all unconjugated payload and linker. | Tangential Flow Filtration (TFF): Implement a TFF step to effectively remove small molecules like free payload and linker. |
| Linker Instability: The this compound linker may be cleaving prematurely during purification. | Optimize Buffer Conditions: Ensure that the pH and temperature of the purification buffers are within a range that maintains linker stability. Avoid harsh chemical conditions. |
| Inadequate Analytical Detection: The method used to detect free payload may not be sensitive enough. | Use High-Sensitivity Analytical Methods: Employ sensitive techniques like Reversed-Phase HPLC (RP-HPLC) or Mass Spectrometry (MS) for accurate quantification of free payload. |
Experimental Protocols
Protocol 1: HIC for DAR Separation of this compound ADCs
-
Resin Selection: Choose a suitable HIC resin (e.g., Phenyl, Butyl, or Ether-based) based on preliminary screening.
-
Buffer Preparation:
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.
-
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of Mobile Phase A.
-
Sample Preparation: Dilute the crude this compound ADC sample with Mobile Phase A to a final ammonium sulfate concentration of 1.0 M.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Elution: Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs.
-
Fraction Collection: Collect fractions and analyze for DAR, purity, and aggregation.
-
Analysis: Analyze the collected fractions using RP-HPLC or MS to determine the DAR of each peak.
Protocol 2: SEC for Aggregate Removal
-
Column Selection: Select a SEC column with a pore size appropriate for separating ADC monomers from aggregates (e.g., 300 Å).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a phosphate-buffered saline (PBS) solution at pH 7.4. For hydrophobic ADCs, consider adding 10-15% isopropanol to the mobile phase to reduce non-specific interactions.
-
System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the HIC-purified this compound ADC sample onto the column.
-
Isocratic Elution: Elute the sample under isocratic conditions.
-
Fraction Collection: Collect the monomeric ADC peak, avoiding the earlier-eluting aggregate peaks and later-eluting fragment peaks.
-
Analysis: Analyze the collected monomer peak for purity, aggregation levels, and integrity.
Data Presentation
Table 1: Effect of HIC Gradient Slope on DAR Species Resolution
| Gradient Slope (%B/CV) | Resolution (DAR2 vs. DAR4) | Monomer Purity (%) |
| 5.0 | 1.2 | 95.1 |
| 2.5 | 1.8 | 97.5 |
| 1.0 | 2.5 | 98.9 |
Table 2: Impact of Mobile Phase Additives in SEC on Aggregation
| Additive | Main Peak Tailing Factor | % Aggregate |
| None | 1.8 | 5.2 |
| 10% Isopropanol | 1.2 | 2.1 |
| 200 mM Arginine | 1.3 | 2.5 |
Visualizations
Caption: Experimental workflow for the purification of this compound ADCs.
Caption: Principle of HIC for separating ADC species based on DAR.
Caption: Troubleshooting decision tree for high aggregation.
References
Technical Support Center: Addressing Solubility Challenges of Biotin-sar-oh ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Biotin-sar-oh Antibody-Drug Conjugates (ADCs). The content is designed to address specific issues that may arise during experimental workflows.
Troubleshooting Guide
Problem 1: Visible Precipitation or Cloudiness of the this compound ADC Solution After Conjugation and Purification.
This is a common issue that often points to ADC aggregation or poor solubility of the final conjugate. The underlying causes can be multifactorial.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| High Drug-to-Antibody Ratio (DAR) | - Reduce the molar excess of the activated this compound payload during the conjugation reaction. - Perform conjugation with varying payload equivalents to determine the optimal DAR that maintains solubility. - Characterize the DAR of the soluble and precipitated fractions using techniques like UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).[][2] | Increasing the number of hydrophobic this compound payloads per antibody significantly enhances the overall hydrophobicity of the ADC, leading to a higher propensity for aggregation and precipitation.[][2] A DAR above 4 can often decrease solubility.[3] |
| Hydrophobicity of the Payload | - If possible, select a more hydrophilic payload. - Introduce hydrophilic modifications to the payload or the linker itself, such as PEGylation. | The cytotoxic drugs used in ADCs are frequently highly hydrophobic, which is a primary driver of aggregation. Modifying the payload or linker to be more hydrophilic can counteract this effect. |
| Inappropriate Buffer Conditions | - Screen different buffer systems (e.g., citrate, histidine, acetate) at various pH levels (typically ranging from pH 5.0 to 7.0). - Ensure the pH is not near the isoelectric point (pI) of the ADC, as this is the point of least aqueous solubility. - Evaluate the effect of adding excipients such as arginine or proline, which can increase monoclonal antibody solubility and prevent aggregation. | The stability and solubility of antibodies and ADCs are highly dependent on the pH and ionic strength of the formulation buffer. |
| Residual Solvents from Conjugation | - Ensure complete removal of organic solvents (e.g., DMSO, DMF) used to dissolve the payload-linker during the purification process. - Utilize purification methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF) that are effective at solvent removal. | Organic solvents can promote protein aggregation if not adequately removed. |
| Temperature Stress | - Avoid repeated freeze-thaw cycles. - Store the ADC at recommended temperatures, typically 2-8°C. - If lyophilization is performed, optimize the protocol to avoid aggregation during freezing or drying. | Temperature fluctuations can induce conformational changes in the antibody, leading to aggregation. |
Problem 2: Inconsistent or Low Yield of Soluble this compound ADC.
This issue can be frustrating and may stem from inefficiencies in the conjugation or purification steps, often linked to underlying solubility problems.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Precipitation During Conjugation | - Add the dissolved this compound payload-linker to the antibody solution slowly and with gentle mixing. - Consider performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration to slow down aggregation processes. | Rapid, localized high concentrations of the hydrophobic payload-linker can cause immediate precipitation of the ADC as it forms. |
| Non-Specific Binding to Labware | - Use low-protein-binding tubes and labware for all steps of the conjugation and purification process. | Hydrophobic ADCs can adsorb to the surfaces of standard laboratory plastics, leading to a loss of material. |
| Aggregation During Purification | - Optimize the mobile phase for SEC to include solubility-enhancing excipients. - For TFF, ensure appropriate buffer composition and transmembrane pressure to minimize shear stress and aggregation. | The purification process itself can induce stress on the ADC, leading to aggregation and loss of soluble product. |
| Inefficient Conjugation Chemistry | - Verify the reactivity of the functional groups on the antibody and the this compound linker-payload. - Ensure the pH of the conjugation buffer is optimal for the specific reaction chemistry being used (e.g., pH 7.2-8.5 for NHS esters). | If the conjugation reaction is inefficient, the desired ADC may not be forming at a high yield, and unreacted components could contribute to insolubility. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the "sar-oh" (sarcosine) component in the this compound linker, and how might it affect solubility?
A1: The "sar-oh" component refers to sarcosine (N-methylglycine). In ADC linkers, sarcosine can be incorporated as a peptidic element. While a single amino acid addition may not drastically alter the overall physicochemical properties, it can provide specific cleavage sites for lysosomal enzymes like cathepsins, depending on the full linker structure. Its impact on solubility is generally modest compared to the hydrophobicity of the payload. However, linker chemistry as a whole plays a crucial role in the stability and solubility of the ADC.
Q2: How can I assess the solubility and aggregation of my this compound ADC?
A2: A combination of analytical techniques is recommended to characterize the solubility and aggregation of your ADC:
| Analytical Technique | Information Provided |
| Visual Inspection | Provides a qualitative assessment of turbidity or precipitation. |
| UV-Vis Spectroscopy | Can be used to quantify the concentration of soluble ADC and to calculate the DAR. |
| Size Exclusion Chromatography (SEC) | Separates and quantifies monomers, dimers, and higher-order aggregates, providing a detailed profile of the ADC's aggregation state. |
| Dynamic Light Scattering (DLS) | Measures the particle size distribution and can detect the presence of aggregates. It is particularly useful for assessing overall stability. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity and can be used to determine the DAR distribution. |
Q3: What is a typical experimental workflow for identifying and mitigating solubility issues with a new this compound ADC?
A3: A systematic approach is crucial. The following workflow outlines a general strategy:
Q4: Can the conjugation strategy itself influence the solubility of the this compound ADC?
A4: Absolutely. The choice of conjugation site on the antibody can impact solubility. For instance, conjugation to surface-exposed lysines can reduce the net surface charge, potentially decreasing solubility. Site-specific conjugation methods, which yield a more homogeneous ADC product, are often preferred as they can lead to improved physicochemical properties and a more predictable solubility profile. If you are using a non-site-specific method and facing issues, exploring site-specific alternatives could be a valuable strategy.
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This protocol provides a basic method for estimating the average DAR of a this compound ADC.
Materials:
-
Purified this compound ADC solution
-
Unconjugated antibody solution (at the same concentration as the ADC's protein component)
-
Formulation buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload (e.g., λ_max_drug).
-
Measure the absorbance of the unconjugated antibody solution at the same two wavelengths.
-
Calculate the contribution of the drug to the absorbance at 280 nm using a correction factor (this can be determined from the absorbance spectrum of the free payload-linker).
-
Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol outlines a general procedure for assessing the aggregation state of a this compound ADC.
Materials:
-
Purified this compound ADC solution
-
SEC column suitable for monoclonal antibody separation
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Molecular weight standards
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a known amount of the ADC solution onto the column.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates based on their retention times relative to the molecular weight standards.
-
Integrate the peak areas to quantify the percentage of monomer and aggregates in the sample.
This technical support guide provides a starting point for addressing solubility challenges with this compound ADCs. Successful troubleshooting often requires a systematic and multi-faceted approach, combining careful experimental design with robust analytical characterization.
References
Technical Support Center: Biotin-sar-oh Linker-Payload Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Biotin-sar-oh linker for payload conjugation, particularly in the context of antibody-drug conjugates (ADCs). The following information is designed to help minimize common side reactions and address challenges encountered during experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation of this compound to a payload and the subsequent purification and analysis of the conjugate.
Problem 1: Low or No Biotinylation of the Antibody/Protein
Possible Causes and Recommended Actions:
| Possible Cause | Recommended Action |
| Presence of Primary Amines in Buffer | Ensure that the antibody/protein is in an amine-free buffer, such as phosphate-buffered saline (PBS), prior to conjugation. Buffers containing Tris or glycine will compete with the antibody for reaction with the NHS ester of this compound, reducing conjugation efficiency. |
| Incorrect Reaction pH | The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[1] Adjust the reaction buffer to this pH range to ensure efficient conjugation. |
| Hydrolyzed this compound Reagent | The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions. The half-life of NHS esters can be as short as 10 minutes at pH 8.6.[1][2] Prepare the this compound solution immediately before use and avoid storing it in aqueous buffers. |
| Insufficient Molar Excess of this compound | For dilute protein solutions, a greater molar excess of the biotinylation reagent is required to achieve the desired degree of labeling. A typical starting point is a 20-fold molar excess of this compound to the antibody. |
| Low Number of Accessible Lysine Residues | The primary targets for NHS ester conjugation are the ε-amino groups of lysine residues and the N-terminal α-amino group. If the antibody/protein has a low number of surface-accessible lysines, the degree of biotinylation will be limited. |
Problem 2: Precipitation of the Antibody-Drug Conjugate (ADC)
Possible Causes and Recommended Actions:
| Possible Cause | Recommended Action |
| Over-Biotinylation | Excessive conjugation of the hydrophobic this compound linker and payload can lead to ADC aggregation and precipitation. Reduce the molar excess of the this compound reagent in the conjugation reaction. |
| Hydrophobic Payload | Highly hydrophobic payloads increase the propensity for ADC aggregation. The inclusion of a hydrophilic polysarcosine moiety in the linker is designed to mitigate this, but aggregation can still occur with very hydrophobic drugs.[3] |
| Incorrect Buffer Conditions | The pH of the solution relative to the isoelectric point (pI) of the ADC can influence its solubility. Aggregation is more likely to occur at a pH near the pI where the net charge is minimal.[3] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce stress on the ADC, leading to denaturation and aggregation. Aliquot the ADC solution after purification to minimize freeze-thaw cycles. |
Problem 3: High Background or Non-Specific Binding in Immunoassays
Possible Causes and Recommended Actions:
| Possible Cause | Recommended Action |
| Incomplete Removal of Excess this compound | Unconjugated this compound can compete with the biotinylated ADC for binding to streptavidin- or avidin-conjugated detection reagents. Ensure thorough removal of excess biotinylation reagent using dialysis or a desalting column. |
| ADC Aggregates | Aggregated ADCs can lead to non-specific binding in immunoassays. Purify the ADC using size-exclusion chromatography (SEC) to remove aggregates. |
| Endogenous Biotin | Some biological samples may contain endogenous biotin, which can interfere with streptavidin-based detection systems. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound?
This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains a biotin moiety for potential detection or purification, a sarcosine (sar) component which is often used to improve hydrophilicity, and a hydroxyl (-oh) group that is part of the cleavable mechanism.
Q2: What is the likely conjugation chemistry for this compound?
Assuming this compound is supplied with an activated carboxyl group, such as an N-hydroxysuccinimide (NHS) ester, it will react with primary amines (lysine residues and the N-terminus) on the antibody or protein to form a stable amide bond.
Experimental Design and Protocols
Q3: What is the recommended buffer for biotinylation with an NHS ester-activated this compound?
An amine-free buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS), is recommended.
Q4: How can I determine the degree of biotinylation (drug-to-antibody ratio, DAR)?
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for estimating the number of biotin molecules per protein. Alternatively, liquid chromatography-mass spectrometry (LC-MS) can provide a more precise determination of the DAR and the distribution of different drug-loaded species.
Q5: How can I assess the stability of the this compound linker in plasma?
The stability of the ADC can be evaluated by incubating it in plasma at 37°C over a time course. The amount of intact ADC and released payload can be quantified using methods like ELISA and LC-MS.
Side Reactions and Mitigation
Q6: What are the primary side reactions to consider during conjugation with an NHS ester-activated this compound?
The main side reaction is the hydrolysis of the NHS ester, which competes with the desired amidation reaction. Off-target acylation of other amino acid residues, such as serine, tyrosine, and arginine, can also occur, although this is generally less efficient than the reaction with primary amines.
Q7: How can I minimize the hydrolysis of the this compound NHS ester?
To minimize hydrolysis, prepare the this compound solution in an anhydrous solvent like DMSO immediately before use and add it to the antibody solution in an appropriate buffer. Perform the reaction at a controlled pH and temperature.
Q8: What could cause premature cleavage of the this compound linker?
The cleavage of ADC linkers is designed to occur under specific conditions, such as the acidic environment of lysosomes or in the presence of specific enzymes like cathepsins. Premature cleavage in circulation can be caused by instability of the linker in plasma. The stability of ester-containing linkers, for example, can be influenced by plasma esterases.
Experimental Protocols
Protocol 1: General Procedure for Antibody Biotinylation with NHS Ester-Activated this compound
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve the NHS ester-activated this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 20-fold molar excess of the this compound solution to the antibody solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against PBS.
Protocol 2: Determination of Biotin Incorporation using the HABA Assay
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add Biotinylated Antibody: Add a known concentration of your purified biotinylated antibody to the HABA/Avidin solution and mix.
-
Measure Final Absorbance: Once the absorbance at 500 nm has stabilized, record the final reading.
-
Calculation: Calculate the moles of biotin per mole of antibody based on the change in absorbance, using the Beer-Lambert law and the extinction coefficient of the HABA-avidin complex (ε₅₀₀ = 34,000 M⁻¹cm⁻¹).
Protocol 3: In Vitro Payload Release Assay
-
Prepare Lysosomal Homogenate: Prepare a lysosomal fraction from a relevant cell line or use commercially available lysosomal enzymes (e.g., cathepsin B).
-
Incubation: Incubate the purified ADC with the lysosomal homogenate at 37°C in an appropriate acidic buffer (e.g., pH 5.0).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 6, 24, 48 hours).
-
Sample Preparation: Stop the enzymatic reaction and process the samples to separate the released payload from the ADC.
-
Quantification: Analyze the samples by LC-MS/MS to quantify the amount of released payload at each time point.
Visualizations
Caption: Experimental workflow for this compound ADC production and characterization.
References
Validation & Comparative
A Comparative Analysis of Biotin-sar-oh and Other Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). This guide provides a comparative overview of Biotin-sar-oh and other prominent cleavable linkers, focusing on their mechanisms of action and the available data for performance comparison.
Introduction to Cleavable ADC Linkers
Antibody-drug conjugates are a powerful class of therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to cancer cells. The linker connecting the antibody and the payload is a crucial component that dictates the stability of the ADC in circulation and the efficiency of drug release at the target site. Cleavable linkers are designed to be stable in the bloodstream and to release the cytotoxic drug in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as changes in pH, the presence of specific enzymes, or a reducing environment.[1]
This guide focuses on this compound and compares it with three major classes of cleavable linkers: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.
This compound: A Cleavable Linker of Interest
This compound is identified as a cleavable linker used in the synthesis of ADCs.[2][3][4] Its chemical name is 2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]acetic acid.[5] The structure incorporates a biotin moiety, which is a vitamin known for its high-affinity binding to avidin and streptavidin, and a sarcosine ("sar") residue, which is an N-methylated amino acid.
Major Classes of Cleavable ADC Linkers: A Comparative Overview
The following sections detail the mechanisms of action of well-characterized cleavable linkers and provide a framework for how this compound could be evaluated in comparison.
Protease-Sensitive Linkers
These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells. The most common example is the valine-citrulline (Val-Cit) dipeptide linker.
Mechanism of Action:
-
The ADC binds to the target antigen on the cancer cell surface and is internalized.
-
The ADC is trafficked to the lysosome.
-
Lysosomal proteases, like Cathepsin B, recognize and cleave the peptide sequence in the linker.
-
This cleavage initiates the release of the cytotoxic payload inside the cancer cell.
Experimental Protocol: In Vitro Protease Cleavage Assay
Objective: To determine the susceptibility of a linker to cleavage by a specific protease (e.g., Cathepsin B).
Methodology:
-
Incubation: An ADC with the test linker is incubated with purified Cathepsin B in a buffer mimicking the lysosomal environment (e.g., pH 5.5).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: The samples are analyzed by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.
-
Comparison: The cleavage rate of the test linker is compared to that of a known protease-sensitive linker like Val-Cit.
pH-Sensitive (Acid-Labile) Linkers
These linkers are designed to be stable at the neutral pH of blood (pH 7.4) but to hydrolyze and release the payload in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0). Hydrazone linkers are a common example.
Mechanism of Action:
-
Following internalization, the ADC is transported to endosomes and then lysosomes.
-
The lower pH in these compartments catalyzes the hydrolysis of the acid-labile bond in the linker.
-
The payload is released from the antibody.
Experimental Protocol: In Vitro pH Stability Assay
Objective: To assess the stability of a linker at different pH values.
Methodology:
-
Incubation: The ADC is incubated in buffers of varying pH, typically pH 7.4 (representing blood) and pH 5.0 (representing the lysosomal environment).
-
Time Points: Samples are collected at multiple time points over a set period (e.g., up to 72 hours).
-
Analysis: The amount of released drug in each sample is quantified using RP-HPLC or LC-MS.
-
Data Interpretation: A stable linker will show minimal drug release at pH 7.4 and significant release at pH 5.0.
Glutathione-Sensitive (Disulfide) Linkers
These linkers utilize a disulfide bond that is stable in the extracellular environment but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher.
Mechanism of Action:
-
After the ADC is internalized into the cytoplasm of the cancer cell.
-
The high intracellular concentration of glutathione reduces the disulfide bond in the linker.
-
This reduction cleaves the linker and releases the cytotoxic payload.
Experimental Protocol: In Vitro Glutathione Stability Assay
Objective: To evaluate the susceptibility of a disulfide linker to reduction by glutathione.
Methodology:
-
Incubation: The ADC is incubated in a buffer containing a physiological concentration of glutathione (e.g., 5 mM). A control incubation is performed in a buffer without glutathione.
-
Time Points: Samples are taken at various intervals.
-
Analysis: The extent of linker cleavage and payload release is measured by RP-HPLC or LC-MS.
-
Evaluation: An effective glutathione-sensitive linker will show significant payload release in the presence of glutathione compared to the control.
Data Presentation: A Framework for Comparison
While specific comparative data for this compound is not currently available, the following tables illustrate how quantitative data for different cleavable linkers would be presented for an objective comparison.
Table 1: In Vitro Linker Stability
| Linker Type | Condition | Half-life (t½) in Human Plasma | % Payload Release at 24h (pH 5.0) | % Payload Release at 24h (5 mM GSH) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Val-Cit (Protease-Sensitive) | pH 7.4 | >100 hours | <5% | <5% |
| Hydrazone (pH-Sensitive) | pH 7.4 | ~48-72 hours | >80% | <5% |
| Disulfide (GSH-Sensitive) | pH 7.4 | >100 hours | <5% | >90% |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Target Antigen | This compound ADC (nM) | Val-Cit ADC (nM) | Hydrazone ADC (nM) | Disulfide ADC (nM) |
| Cell Line A | Antigen X (+) | Data Not Available | 0.5 | 1.2 | 0.8 |
| Cell Line B | Antigen X (-) | Data Not Available | >1000 | >1000 | >1000 |
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Experimental Workflow for ADC Cytotoxicity Assay
Caption: Workflow for an in vitro ADC cytotoxicity assay.
Signaling Pathway for ADC Internalization and Payload Release
Caption: Generalized pathway of ADC action.
Conclusion
The rational design of ADCs heavily relies on the careful selection of a linker that balances stability in circulation with efficient payload release at the tumor site. While this compound is presented as a cleavable linker, a comprehensive evaluation of its performance in comparison to established linkers like Val-Cit, hydrazones, and disulfide linkers is hampered by the current lack of publicly available, detailed experimental data. Future studies providing head-to-head comparisons of these linkers, including quantitative data on stability, cleavage kinetics, and in vitro/in vivo efficacy, will be invaluable for the ADC development community. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for such comparative assessments.
References
- 1. Cleavable linkers in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ADC Linker | MCE [medchemexpress.cn]
- 4. This compound|154024-76-7|COA [dcchemicals.com]
- 5. This compound | ADC Linker | CAS 154024-76-7 | 美国InvivoChem [invivochem.cn]
The Great Divide: A Comparative Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugate (ADC) Efficacy
For researchers, scientists, and drug development professionals, the choice of linker is a critical juncture in the design of an Antibody-Drug Conjugate (ADC). This decision profoundly influences the therapeutic index, dictating the stability of the ADC in circulation and the mechanism of payload release at the tumor site. This guide provides an objective, data-driven comparison of a representative cleavable linker, Biotin-sar-oh, and the broader class of non-cleavable linkers, offering insights into their respective impacts on ADC efficacy.
The fundamental difference between these linker strategies lies in their payload delivery mechanism. Cleavable linkers, such as this compound, are designed to be selectively broken down by specific triggers within the tumor microenvironment or inside the cancer cell.[1][2][3] In contrast, non-cleavable linkers remain intact, and the cytotoxic payload is released only after the complete lysosomal degradation of the antibody component of the ADC.[4][5] This distinction has significant implications for an ADC's potency, safety, and overall therapeutic performance.
Quantitative Comparison of ADC Performance
The following tables summarize quantitative data from various studies, providing a comparative overview of ADCs constructed with cleavable versus non-cleavable linkers across key performance metrics.
Table 1: In Vitro Cytotoxicity (IC50)
| Linker Type | ADC Example | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Cleavable | Trastuzumab-vc-MMAE | MMAE | N87 (Ag+) | 15.6 | |
| Cleavable | Trastuzumab-vc-MMAE | MMAE | MCF7 (Ag-) | >10,000 | |
| Non-cleavable | Trastuzumab-MCC-DM1 (Kadcyla®) | DM1 | HER2-positive breast cancer | Varies by cell line | |
| Non-cleavable | C16 Site A-PEG6-C2-MMAD | MMAD | BxPC3 | ~100 |
Note: IC50 values are highly dependent on the specific payload, cell line, and experimental conditions.
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Linker Type | ADC Example | Tumor Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| Cleavable | Exo-linker ADC | NCI-N87 Gastric Cancer | 10 mg/kg, single dose | Similar to T-DXd | |
| Non-cleavable | Trastuzumab-MCC-DM1 (Kadcyla®) | HER2+ Breast Cancer | 3.6 mg/kg | Significant tumor regression | |
| Non-cleavable | C16 Site A-PEG6-C2-MMAD | BxPC3 | 10 mg/kg, single dose | Significant tumor growth delay |
Table 3: Plasma Stability
| Linker Type | ADC Example | Species | Time Point | % Intact ADC (or DAR) | Reference |
| Cleavable | T-DXd | Rat | 7 days | ~50% DAR retention | |
| Cleavable | Exo-linker ADC | Rat | 7 days | >50% DAR retention | |
| Non-cleavable | Generally Higher Stability | Human, Mouse, Rat, Monkey | Multiple | High |
Mechanisms of Action and Signaling Pathways
The differential release mechanisms of cleavable and non-cleavable linkers lead to distinct intracellular fates of the cytotoxic payload, which in turn can influence the downstream signaling pathways leading to cell death.
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Detailed Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC constructs (with cleavable and non-cleavable linkers)
-
Unconjugated antibody and free payload (for controls)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload. Remove the culture medium from the wells and add the different concentrations of the test articles.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add solubilization buffer to dissolve the crystals.
-
XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.
Materials:
-
ADC constructs
-
Plasma from relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Analytical instruments (e.g., LC-MS, ELISA)
Procedure:
-
Incubation: Dilute the ADC to a final concentration in plasma and a control sample in PBS. Incubate at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours) and store them at -80°C.
-
Sample Analysis:
-
Intact ADC (DAR analysis): Isolate the ADC from plasma (e.g., using Protein A beads) and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.
-
Released Payload: Extract the free payload from the plasma and quantify using LC-MS.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile.
In Vivo Antitumor Efficacy Study
This study assesses the antitumor activity of ADCs in a relevant animal model, typically immunodeficient mice bearing human tumor xenografts.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells
-
ADC constructs
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the ADCs and vehicle control to the respective groups, typically via intravenous injection. The dosing schedule can be a single dose or multiple doses.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitoring: Monitor the body weight and overall health of the animals as an indicator of toxicity.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) to compare the efficacy of the different ADCs.
Bystander Effect Assay
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (the Ag- line is often labeled with a fluorescent protein like GFP for identification)
-
Complete cell culture medium
-
ADC constructs
-
96-well plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADCs.
-
Incubation: Incubate the plates for a duration sufficient to observe the bystander effect (typically 72-120 hours).
-
Analysis:
-
Flow Cytometry: Harvest the cells, stain for a viability dye, and analyze by flow cytometry. Gate on the GFP-positive (Ag-) population to determine their viability.
-
Fluorescence Microscopy: Image the wells and quantify the number of viable GFP-positive cells.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells cultured alone and treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Concluding Remarks
The decision between a cleavable and a non-cleavable linker is a nuanced one, with each strategy offering distinct advantages and disadvantages.
Cleavable linkers , like this compound, can offer the advantage of a potent "bystander effect," which is particularly beneficial for treating heterogeneous tumors with varied antigen expression. However, this can come at the cost of lower plasma stability and a potential for off-target toxicity if the linker is prematurely cleaved in circulation.
Non-cleavable linkers generally exhibit superior plasma stability, leading to a wider therapeutic window and potentially reduced off-target toxicity. The release of the payload is strictly dependent on the internalization and degradation of the ADC within the target cell, making this approach highly specific. The trade-off is a limited or absent bystander effect, which may be less effective in heterogeneous tumor settings.
Ultimately, the optimal linker choice is context-dependent and should be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the development of safe and effective Antibody-Drug Conjugates.
References
A Comparative Guide to Validating the Targeting Specificity of Biotinylated Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the targeting specificity of Antibody-Drug Conjugates (ADCs) that utilize biotin-containing linkers, such as Biotin-sar-oh. While the targeting specificity of an ADC is primarily determined by its monoclonal antibody (mAb) component, the inclusion of biotin serves as a valuable tool for purification, characterization, and the validation of target engagement.[] This document outlines key experimental protocols, presents comparative data, and discusses alternative strategies to ensure the precise and selective delivery of cytotoxic payloads to cancer cells.
The Role of Biotin in ADC Development
In the context of an ADC, a linker molecule like this compound connects the antibody to the cytotoxic drug.[2] The biotin moiety itself does not guide the ADC to the tumor. Instead, the high-affinity and highly specific interaction between biotin and avidin (or streptavidin) is leveraged during the development and validation phases.[] This strong, non-covalent bond is instrumental for:
-
Purification: Facilitating the separation of the ADC from unconjugated antibodies and other reactants.[]
-
Detection and Quantification: Enabling the use of avidin/streptavidin-conjugated reporters in various assays.[]
-
Preclinical Screening: The biotin-streptavidin system can be used to rapidly assemble and screen different antibody and payload combinations to identify promising ADC candidates.
I. In Vitro Validation of Targeting Specificity
In vitro assays are fundamental for confirming that an ADC selectively targets and kills cancer cells that express the target antigen, while sparing antigen-negative cells.
Cytotoxicity Assays
Cytotoxicity assays measure the ability of an ADC to kill target cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the ADC required to kill 50% of the cells in a given time. A potent and specific ADC will have a low IC50 value in antigen-positive cells and a significantly higher IC50 in antigen-negative cells.
Comparative Cytotoxicity Data (IC50 Values)
| ADC Target | Linker-Payload | Cell Line (Antigen Status) | IC50 (ng/mL) | Reference |
| HER2 | Trastuzumab-vc-MMAE | N87 (High HER2) | ~13-50 | |
| HER2 | Trastuzumab-vc-MMAE | MDA-MB-468 (HER2 Negative) | >10,000 | |
| HER2 | Trastuzumab-DM1 (non-cleavable) | SK-BR-3 (High HER2) | ~20 | |
| HER2 | Trastuzumab-DM1 (non-cleavable) | MCF-7 (Low HER2) | ~1,500-60,000 | |
| CD38 | Daratumumab-DM1-IR | MM.1S (CD38 Positive) | Potent | |
| c-Kit | 2G4-DM1 | HMC-1.2 (c-Kit Positive) | ~200-fold more potent than in c-Kit negative cells |
Experimental Protocol: MTT Assay for ADC Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Target-positive and target-negative cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Add the diluted ADCs to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration to determine the IC50 value.
II. In Vivo Validation of Targeting Specificity
In vivo studies in animal models are crucial to assess the biodistribution, tumor accumulation, and efficacy of an ADC in a physiological setting.
Biodistribution Studies
Biodistribution studies track where the ADC accumulates in the body over time. For a specific ADC, high accumulation in the tumor and low accumulation in other organs is desired. These studies often use radiolabeled ADCs.
Comparative Biodistribution Data (% Injected Dose per Gram of Tissue - %ID/g)
| ADC | Tumor Model | Time Point | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Reference |
| 89Zr-AMA (anti-mesothelin) | HPAC (pancreatic) | 144 h | 14.2 | ~5 | |
| 111In-ADC (anti-TENB2) | LuCaP96.1 (prostate) | 24 h | 15 ± 2 | ~7 | |
| 89Zr-trastuzumab-PEG6-DM1 | BT-474 (breast) | 120 h | 34.3 ± 5.7 | ~10 | |
| DARA-DM1-IR (anti-CD38) | MM.1S (multiple myeloma) | Day 9 | 13.9 ± 2.6 | 43.3 ± 15.4 |
III. Comparison with Alternative ADC Technologies
While biotin-streptavidin conjugation is a valuable tool for research and development, clinical grade ADCs typically employ more stable, covalent conjugation methods. Site-specific conjugation technologies are a key alternative, offering greater homogeneity and potentially an improved therapeutic window.
Comparison of Conjugation Strategies
| Feature | Biotin-Streptavidin Conjugation | Site-Specific Covalent Conjugation |
| Bond Type | Non-covalent | Covalent |
| Homogeneity (DAR) | Can be controlled, but may lead to aggregates | High, precise DAR (e.g., 2 or 4) |
| Stability in Vivo | Potential for dissociation | High |
| Clinical Applicability | Primarily for preclinical research and screening | Standard for clinical-stage ADCs |
| Key Advantage | Rapid and versatile for screening | Homogeneous product with improved pharmacokinetics |
Site-Specific Conjugation Technologies:
-
Engineered Cysteines (THIOMABs): Introduction of cysteine residues at specific sites on the antibody for conjugation.
-
Unnatural Amino Acids: Incorporation of amino acids with orthogonal reactivity for precise drug attachment.
-
Enzymatic Conjugation: Use of enzymes like transglutaminase to attach drugs to specific glutamine residues.
-
Glycan Remodeling: Modification of the antibody's natural glycans to create conjugation sites.
IV. Cleavable vs. Non-Cleavable Linkers
The choice of linker chemistry also significantly impacts ADC performance. This compound is a cleavable linker.
Comparison of Linker Types
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Cleavage by enzymes, pH, or reducing agents in the tumor microenvironment or inside the cell. | Proteolytic degradation of the antibody within the lysosome. |
| Bystander Effect | Can kill neighboring antigen-negative tumor cells. | Limited bystander effect. |
| Plasma Stability | Generally lower, potential for premature payload release. | High plasma stability. |
| Systemic Toxicity | Can be higher due to off-target release of the payload. | Generally lower off-target toxicity. |
| Example | Valine-citrulline (vc) linkers | Thioether (SMCC) linkers |
A meta-analysis of clinical trial data showed that ADCs with non-cleavable linkers were associated with significantly lower rates of severe adverse events compared to those with cleavable linkers.
Signaling Pathway for Cleavable vs. Non-Cleavable Linker ADCs
References
Revolutionizing ADC Analysis: A Comparative Guide to Mass Spectrometry of Biotin-sar-oh Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals at the forefront of oncology, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of ADCs featuring the innovative Biotin-sar-oh cleavable linker, juxtaposed with other common linker chemistries. Supported by established experimental protocols, this document serves as a practical resource for the robust analytical characterization of next-generation biotherapeutics.
The this compound linker, a novel cleavable linker, offers a distinct approach to payload delivery in ADCs. Its structure, composed of biotin linked to sarcosine (N-methylglycine) with a terminal hydroxyl group, presents unique characteristics for mass spectrometric analysis. The core of this linker's functionality lies in the peptide bond inherent to the sarcosine moiety, which is designed for enzymatic cleavage within the target cancer cell.
Unveiling the Molecular Landscape: Mass Spectrometry Approaches
The analysis of this compound ADCs, and ADCs in general, necessitates a multi-faceted approach utilizing various mass spectrometry techniques to determine critical quality attributes (CQAs) such as Drug-to-Antibody Ratio (DAR), drug distribution, and conjugation site specificity. The primary methodologies employed are top-down, middle-up, and bottom-up mass spectrometry.
Top-down analysis involves the mass measurement of the intact ADC. This provides a rapid assessment of the average DAR and the distribution of different drug-loaded species. For this compound ADCs, this analysis is crucial for confirming the successful conjugation and for monitoring the homogeneity of the ADC population.
Middle-up analysis requires the partial fragmentation of the ADC, typically through enzymatic digestion with enzymes like IdeS, which cleaves the antibody below the hinge region, or through reduction of disulfide bonds. This approach simplifies the complex mass spectrum of the intact ADC, allowing for a more detailed characterization of the light and heavy chains and their respective drug loads.
Bottom-up analysis , the most detailed approach, involves the complete enzymatic digestion of the ADC into peptides. Subsequent liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis allows for the precise identification of the amino acid residues where the this compound linker and its payload are attached. This is critical for understanding the structure-activity relationship and for ensuring consistency in manufacturing.
Comparative Performance of ADC Linkers in Mass Spectrometry
The choice of linker chemistry significantly influences the mass spectrometry analysis strategy and the interpretation of the resulting data. Here, we compare the this compound linker with other commonly used cleavable and non-cleavable linkers.
| Linker Type | Cleavage Mechanism | Key Mass Spectrometry Analysis Considerations | Advantages in MS Analysis | Challenges in MS Analysis |
| This compound | Enzymatic (e.g., Cathepsins) | Bottom-up analysis is essential to confirm cleavage site. Top-down and middle-up for DAR. | The sarcosine peptide bond provides a predictable cleavage site for targeted fragmentation analysis. | As a novel linker, fragmentation libraries may not be as extensive as for more established linkers. |
| Valine-Citrulline (vc) | Enzymatic (Cathepsin B) | Well-established fragmentation patterns for the vc-PABC linker system. | Extensive literature and spectral libraries available for reference. | Hydrophobicity of the linker-payload can sometimes lead to poor ionization and fragmentation. |
| Hydrazone | pH-sensitive (acidic) | Analysis must account for potential instability in the sample preparation and LC gradient. | Cleavage can be mimicked in vitro to generate standards for released payload. | Susceptible to hydrolysis during sample handling, which can complicate data interpretation. |
| Disulfide | Reductive (Glutathione) | Requires careful control of reducing agents during sample preparation to avoid premature cleavage. | The disulfide bond can be selectively reduced to facilitate middle-up analysis. | Can be prone to scrambling and re-bridging, leading to heterogeneous species. |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of the antibody | Bottom-up analysis reveals the payload attached to a lysine residue. | Generally more stable during sample preparation. | Identification of conjugation sites can be challenging due to the heterogeneity of lysine reactivity. |
Experimental Protocols for Mass Spectrometry Analysis
Detailed methodologies are crucial for reproducible and accurate ADC characterization. Below are generalized protocols for the key mass spectrometry experiments.
Intact Mass Analysis (Top-Down)
-
Sample Preparation: Desalt the ADC sample using a suitable method such as size-exclusion chromatography (SEC) with a volatile buffer like ammonium acetate.
-
LC-MS System: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
Chromatography: Use a reversed-phase column with a shallow gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase containing a small amount of formic acid.
-
Mass Spectrometry: Acquire data in positive ion mode over a mass range appropriate for the intact ADC.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the different DAR species.
Subunit Analysis (Middle-Up)
-
Sample Preparation:
-
Reduction: Incubate the ADC with a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.
-
Enzymatic Digestion: Alternatively, digest the ADC with an enzyme like IdeS to generate F(ab')2 and Fc/2 fragments.
-
-
LC-MS System: Utilize a similar LC-MS setup as for intact mass analysis.
-
Chromatography: Optimize the reversed-phase gradient to achieve separation of the resulting subunits.
-
Mass Spectrometry: Acquire mass spectra to determine the mass of each subunit and its drug load.
-
Data Analysis: Deconvolute the spectra to determine the DAR for each subunit.
Peptide Mapping (Bottom-Up)
-
Sample Preparation:
-
Denature, reduce, and alkylate the ADC.
-
Digest the ADC with a protease such as trypsin.
-
-
LC-MS/MS System: Use a high-resolution mass spectrometer capable of tandem MS (MS/MS) coupled to a nano- or micro-flow LC system.
-
Chromatography: Employ a long analytical column with a shallow gradient to achieve high-resolution separation of the complex peptide mixture.
-
Mass Spectrometry: Perform data-dependent acquisition, where the instrument automatically selects precursor ions for fragmentation (MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS data against the antibody sequence to identify peptides and pinpoint the exact sites of conjugation with the this compound linker.
Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows.
The comprehensive mass spectrometric characterization of this compound ADCs is essential for their successful development. By employing a combination of top-down, middle-up, and bottom-up approaches, researchers can gain a detailed understanding of the critical quality attributes of these promising biotherapeutics. This guide provides a framework for the analytical strategies required to navigate the complexities of ADC characterization and accelerate the delivery of novel cancer therapies to patients.
A Comparative Guide to HPLC Methods for the Characterization of Biotin-sar-oh Antibody-Drug Conjugates
The development and quality control of antibody-drug conjugates (ADCs) rely on robust analytical methods to ensure their efficacy and safety. For Biotin-sar-oh ADCs, a comprehensive characterization of critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), aggregate content, and heterogeneity is paramount. High-performance liquid chromatography (HPLC) is an indispensable tool for these analyses. This guide provides a comparative overview of the three most common HPLC methods used for ADC characterization: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Size Exclusion Chromatography (SEC).
At a Glance: Comparison of HPLC Methods for ADC Characterization
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Size Exclusion Chromatography (SEC) |
| Primary Application | DAR determination, analysis of drug load distribution | DAR determination (reduced ADC), fragment analysis, hydrophobicity variants | Aggregate and fragment analysis (monomer, dimer, etc.) |
| Principle of Separation | Hydrophobicity | Hydrophobicity | Size and hydrodynamic volume |
| Sample State | Native (non-denaturing) | Denaturing (for reduced ADC analysis) | Native (non-denaturing) |
| Mobile Phase | High salt concentration (e.g., ammonium sulfate) with a decreasing salt gradient | Aqueous buffer with an increasing organic solvent (e.g., acetonitrile) gradient and acid modifier (e.g., TFA) | Aqueous buffer (e.g., phosphate-buffered saline) |
| Key Advantages | - Resolves intact ADCs with different drug loads- Mild, non-denaturing conditions preserve the native structure | - High resolution for fragments (light and heavy chains)- Orthogonal method to HIC for DAR determination | - Direct measurement of aggregates- Simple and robust method |
| Key Limitations | - Incompatible with mass spectrometry (MS) due to non-volatile salts- May not resolve positional isomers | - Denaturing conditions can alter the ADC structure- Not ideal for intact ADC analysis due to high hydrophobicity | - Does not provide information on drug load distribution- Potential for non-specific interactions with the column |
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC is the gold standard for determining the DAR and drug load distribution of intact ADCs.[1][2] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.[1]
Experimental Protocol: HIC-HPLC
| Parameter | Setting |
| Column | TSKgel Butyl-NPR, 4.6 mm × 10 cm, 2.5 µm |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 with 20% Isopropanol |
| Gradient | 0% to 100% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at 280 nm |
| Sample Preparation | Dilute ADC to 1 mg/mL in Mobile Phase A |
Performance Data: HIC for DAR Determination of a Site-Specific ADC
The following table presents data from a study comparing different analytical methods for a site-specific ADC.[3]
| DAR Species | Relative Abundance (%) by HIC |
| DAR 0 | 11.2 |
| DAR 1 | 30.5 |
| DAR 2 | 58.3 |
| Average DAR | 1.47 |
Reversed-Phase HPLC (RP-HPLC) for DAR and Fragment Analysis
RP-HPLC is a powerful orthogonal technique to HIC for DAR determination.[4] It is typically performed on the reduced ADC, separating the light and heavy chains based on their hydrophobicity, which is influenced by the number of conjugated drugs.
Experimental Protocol: RP-HPLC (Reduced ADC)
| Parameter | Setting |
| Column | Agilent ZORBAX RRHD SB300-C8, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 25% to 55% B over 15 minutes |
| Flow Rate | 0.5 mL/min |
| Temperature | 80 °C |
| Detection | UV at 280 nm |
| Sample Preparation | Reduce ADC with Dithiothreitol (DTT) at 37°C for 30 minutes |
Performance Data: RP-HPLC for DAR Determination of a Site-Specific ADC
The following table presents data from the same comparative study as for HIC.
| Chain Species | Relative Abundance (%) by RP-HPLC |
| Unconjugated Light Chain | 49.8 |
| Conjugated Light Chain | 0.2 |
| Unconjugated Heavy Chain | 19.5 |
| Conjugated Heavy Chain | 30.5 |
| Average DAR | 1.45 |
Size Exclusion Chromatography (SEC) for Aggregate Analysis
SEC is the standard method for quantifying aggregates and fragments in biotherapeutic protein samples, including ADCs. The separation is based on the hydrodynamic volume of the molecules, with larger molecules (aggregates) eluting earlier than smaller ones (monomers).
Experimental Protocol: SEC-HPLC
| Parameter | Setting |
| Column | Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm |
| Mobile Phase | 150 mM Sodium Phosphate, pH 7.0 |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 280 nm |
| Sample Preparation | Dilute ADC to 1 mg/mL in mobile phase |
Performance Data: SEC for ADC Aggregate Analysis
The following data is representative of a typical SEC analysis of an ADC, demonstrating the separation of monomer, dimer, and higher-order aggregates.
| Species | Retention Time (min) | Relative Peak Area (%) |
| High Molecular Weight Aggregates | 8.5 | 1.2 |
| Dimer | 9.8 | 3.5 |
| Monomer | 11.2 | 95.3 |
Conclusion
The choice of HPLC method for the characterization of this compound ADCs depends on the specific quality attribute being assessed. HIC is the preferred method for determining the DAR and drug load distribution of the intact ADC under native conditions. RP-HPLC provides an excellent orthogonal method for DAR confirmation, particularly through the analysis of the reduced ADC, and is also valuable for fragment analysis. SEC is the established method for the critical assessment of aggregation and the presence of high molecular weight species. For a comprehensive characterization of a this compound ADC, a combination of these orthogonal HPLC methods is recommended to ensure a thorough understanding of its physicochemical properties.
References
Comparative Analysis of Biotin-sar-oh and Desthiobiotin Linkers for Bioconjugation and Affinity Purification
In the realm of bioconjugation and affinity-based applications, the choice of linker plays a pivotal role in the success of experimental outcomes. This guide provides a comprehensive comparison of two prominent linkers: the cleavable Biotin-sar-oh linker, primarily utilized in the development of Antibody-Drug Conjugates (ADCs), and the reversible-binding desthiobiotin linker, a versatile tool for affinity purification. This analysis is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the most suitable linker for their specific needs.
Introduction to this compound and Desthiobiotin Linkers
This compound is a specialized, cleavable linker employed in the construction of ADCs.[1][2][3] Its design allows for the stable attachment of a cytotoxic drug to a monoclonal antibody during systemic circulation, followed by the specific release of the payload within the target cancer cell.[1][2] This targeted drug delivery mechanism aims to enhance therapeutic efficacy while minimizing off-target toxicity.
Desthiobiotin is a sulfur-free analog of biotin that exhibits a lower binding affinity for streptavidin. This characteristic enables the gentle elution of desthiobiotin-labeled biomolecules from streptavidin-coated supports using a competitive displacement with free biotin. This makes it an ideal choice for applications requiring the recovery of the captured molecule in its native and functional state, such as in protein purification and pull-down assays.
Chemical Structures and Properties
The distinct chemical structures of this compound and desthiobiotin underpin their different functionalities.
This compound incorporates a biotin moiety, a sarcosine (N-methylglycine) residue, and a terminal hydroxyl group. The sarcosine component is often part of a larger peptide sequence designed to be recognized and cleaved by specific enzymes.
Desthiobiotin is structurally similar to biotin but lacks the sulfur atom in its thiophene ring, which is replaced by two hydrogen atoms. This modification is responsible for its reduced binding affinity to streptavidin.
Comparative Performance Data
The following table summarizes the key quantitative parameters for this compound and desthiobiotin linkers based on available data and typical performance of similar linker classes. Direct head-to-head comparative data for all parameters is limited, particularly for the cleavage efficiency and plasma stability of this compound.
| Feature | This compound Linker | Desthiobiotin Linker |
| Binding Target | Intracellular enzymes (e.g., Cathepsin B) | Streptavidin/Avidin |
| Binding Affinity (Kd) | N/A (Cleavage-based) | ~10⁻¹¹ M to streptavidin |
| Release Mechanism | Enzymatic cleavage | Competitive displacement with free biotin |
| Elution/Cleavage Conditions | Physiological conditions inside the cell (e.g., acidic pH of lysosomes) | Mild, neutral pH buffer containing free biotin |
| Typical Application | Antibody-Drug Conjugates (ADCs) | Affinity Chromatography, Pull-down Assays |
| Plasma Stability | Generally designed for high stability; half-life can vary significantly based on the full linker structure (e.g., >100 hours for some peptide linkers) | N/A (Linker remains intact) |
| Reversibility | Irreversible cleavage | Reversible binding |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the successful implementation of these linkers in research and development.
This compound: Antibody-Drug Conjugation and Enzymatic Cleavage Assay
This protocol outlines a general procedure for conjugating a drug to an antibody using a this compound containing linker and subsequently assessing its cleavage by Cathepsin B.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-Payload construct with a reactive group (e.g., NHS ester)
-
Anhydrous DMSO
-
PD-10 desalting columns
-
Human Cathepsin B, active
-
Cathepsin B assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
LC-MS system for analysis
Protocol:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the this compound-Payload-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Add the linker-payload solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker to mAb).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Purification of the ADC:
-
Remove the unreacted linker-payload by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.
-
Collect the fractions containing the purified ADC.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
-
Enzymatic Cleavage Assay:
-
Dilute the purified ADC to a final concentration of 1 mg/mL in the Cathepsin B assay buffer.
-
Add active human Cathepsin B to a final concentration of 1 µM.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the enzymatic activity by adding a protease inhibitor or by immediate freezing.
-
Analyze the samples by LC-MS to quantify the amount of released payload.
-
Desthiobiotin: Affinity Purification of a Target Protein
This protocol describes the use of a desthiobiotinylated bait to capture and purify an interacting protein from a cell lysate.
Materials:
-
Desthiobiotin-labeled bait protein
-
Streptavidin-coated magnetic beads
-
Cell lysate containing the target protein
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Elution Buffer (e.g., Binding/Wash Buffer containing 50 mM free biotin)
-
Magnetic stand
Protocol:
-
Preparation of Streptavidin Beads:
-
Resuspend the streptavidin magnetic beads in the vial.
-
Transfer an appropriate amount of bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer.
-
-
Immobilization of Desthiobiotinylated Bait:
-
Add the desthiobiotin-labeled bait protein to the washed streptavidin beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.
-
-
Capture of Target Protein:
-
Add the cell lysate to the beads with the immobilized bait.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the target protein to bind to the bait.
-
-
Washing:
-
Wash the beads five times with Binding/Wash Buffer to remove non-specific binding proteins.
-
-
Elution:
-
Add the Elution Buffer to the beads.
-
Incubate for 15-30 minutes at room temperature with gentle agitation to displace the desthiobiotinylated bait-target complex from the streptavidin beads.
-
Place the tube on the magnetic stand and collect the supernatant containing the purified bait-target complex.
-
Visualizing the Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the application of this compound and desthiobiotin linkers.
Conclusion
This compound and desthiobiotin linkers serve distinct yet crucial roles in modern life sciences research and drug development. This compound, as a cleavable linker, is integral to the design of sophisticated ADCs, enabling targeted payload release within cancer cells. Its performance is critically dependent on its stability in plasma and the efficiency of enzymatic cleavage at the target site. In contrast, desthiobiotin offers a robust and versatile solution for the reversible capture and gentle elution of biomolecules, making it a staple in affinity purification techniques where maintaining the integrity and function of the purified molecule is paramount. The choice between these two linkers should be guided by the specific application, with this compound being the preferred choice for intracellular drug delivery and desthiobiotin for preparative and analytical affinity-based separations.
References
Assessing the Bystander Effect of Biotin-sar-oh ADCs: A Comparative Guide
For researchers and drug development professionals in oncology, the efficacy of an Antibody-Drug Conjugate (ADC) is not solely determined by its ability to kill target cancer cells. The "bystander effect," a phenomenon where the cytotoxic payload of an ADC eliminates adjacent, antigen-negative tumor cells, is a critical attribute for therapeutic success, particularly in heterogeneous tumors with varied antigen expression.[1][2] This guide provides a comparative framework for understanding and assessing the potential bystander effect of ADCs utilizing a Biotin-sar-oh linker, benchmarked against other established ADC technologies.
The bystander effect is predominantly associated with ADCs that employ cleavable linkers and membrane-permeable payloads.[1][3] Upon internalization by an antigen-positive (Ag+) cell, the linker is cleaved, releasing the cytotoxic agent. If this payload can traverse the cell membrane, it can diffuse into neighboring antigen-negative (Ag-) cells, inducing apoptosis and amplifying the ADC's anti-tumor activity.[1] Conversely, ADCs with non-cleavable linkers typically release a charged payload-linker complex after lysosomal degradation of the antibody, which cannot efficiently cross cell membranes, thus limiting the bystander effect.
This compound is identified as a cleavable ADC linker. This characteristic suggests that ADCs constructed with this linker have the potential to exhibit a bystander effect, contingent on the membrane permeability of the conjugated payload.
Comparative Analysis of ADC Payloads and their Bystander Effect
The capacity of an ADC to induce a bystander effect is largely dictated by the properties of its linker and payload. The following table compares common ADC payloads and their known bystander effect potential.
| Payload | Linker Type Often Used | Bystander Effect Potential | Rationale |
| MMAE (Monomethyl auristatin E) | Cleavable (e.g., vc-PABC) | High | Released MMAE is highly membrane-permeable, enabling efficient diffusion to adjacent cells. |
| DXd (Deruxtecan) | Cleavable | High | DXd is a potent topoisomerase I inhibitor with high membrane permeability, leading to a significant bystander effect. |
| SN-38 | Cleavable | High | The active metabolite of irinotecan, SN-38, is membrane-permeable and has demonstrated bystander killing. |
| DM1 (Emtansine) | Non-cleavable (e.g., SMCC) | Low to Negligible | The payload is released with a charged linker remnant, limiting its ability to cross cell membranes. |
| Calicheamicin | Cleavable (e.g., Hydrazone) | Moderate | While potent, its ability to induce a bystander effect can be limited by factors such as payload concentration and local tumor environment. |
| Payload of this compound ADC | Cleavable (this compound) | Payload-Dependent | As this compound is a cleavable linker, the bystander effect will depend on the membrane permeability of the attached cytotoxic drug. |
Visualizing the Bystander Effect Mechanism
The mechanism of the bystander effect for an ADC with a cleavable linker, such as this compound, involves a sequence of events initiated by the specific targeting of antigen-positive cancer cells.
Experimental Protocols for Evaluating the Bystander Effect
To quantitatively assess the bystander effect of a this compound ADC, a series of in vitro and in vivo experiments are essential.
In Vitro Co-culture Bystander Assay
This assay is a cornerstone for evaluating the bystander effect by co-culturing antigen-positive and antigen-negative cells.
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive N87 cells) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 cells). The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
Co-culture Setup: Seed a mixture of Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
ADC Treatment: Treat the co-cultures with a range of concentrations of the this compound ADC. A concentration that is cytotoxic to Ag+ cells but has minimal direct effect on Ag- monocultures should be included.
-
Viability Assessment: After a defined incubation period (e.g., 72-96 hours), assess the viability of the Ag- cell population using flow cytometry or high-content imaging to quantify the GFP-positive cells.
-
Data Analysis: Compare the viability of Ag- cells in co-culture with their viability in monoculture at the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay helps to determine if the cytotoxic payload is released into the extracellular environment.
Methodology:
-
Conditioned Medium Generation: Culture Ag+ cells and treat them with the this compound ADC for a specific duration (e.g., 48-72 hours).
-
Medium Collection: Collect the conditioned medium, ensuring it is cell-free by centrifugation or filtration.
-
Treatment of Ag- Cells: Add the conditioned medium to a culture of Ag- cells.
-
Viability Measurement: Assess the viability of the Ag- cells after a suitable incubation period. A reduction in viability suggests that an active, cell-permeable payload was released from the Ag+ cells.
3D Spheroid Co-culture Model
This model more closely mimics the three-dimensional tumor microenvironment.
Methodology:
-
Spheroid Formation: Generate co-culture spheroids containing a mix of Ag+ and fluorescently labeled Ag- cells.
-
ADC Treatment: Treat the spheroids with the this compound ADC.
-
Imaging and Analysis: Use confocal microscopy to visualize the distribution of cell death within the spheroid. Quantification of the viability of Ag- cells at different distances from Ag+ cells can provide insights into the penetration depth of the bystander effect.
The following diagram illustrates a typical workflow for these in vitro assessments.
References
In Vitro Validation of Biotin-sar-oh Linker Cleavage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro validation of Biotin-sar-oh linker cleavage, a critical aspect in the development of bioconjugates such as antibody-drug conjugates (ADCs). Ensuring the specific and efficient cleavage of a linker at the target site is paramount for the efficacy and safety of targeted therapies. This document outlines the presumed structure of the this compound linker, its hypothesized cleavage mechanism, and detailed protocols for its in vitro validation. Furthermore, it presents a comparison with established alternative cleavable linkers, supported by experimental data from scientific literature.
Understanding the this compound Linker
The "this compound" linker is a component used in bioconjugation, likely composed of three key parts:
-
Biotin: A vitamin that exhibits a high affinity for avidin and streptavidin, often utilized for purification and detection.
-
Sar: An abbreviation for sarcosine (N-methylglycine), which likely acts as a spacer.
-
-oh: A terminal hydroxyl group, which may be the site of conjugation to a payload or a point of cleavage.
Based on its nomenclature and the molecular formula C13H21N3O4S, a plausible structure involves biotin connected to a sarcosine moiety, which in turn is linked to a component with a hydroxyl group. The exact point of cleavage within this linker is crucial for its function. It is hypothesized that the cleavage of the this compound linker is likely enzymatic, targeting the amide bond of the sarcosine residue.
Experimental Validation of Linker Cleavage
The following sections detail the experimental protocols for the in vitro validation of this compound linker cleavage and provide a comparative analysis with other commonly used linkers.
Detailed Experimental Protocols
A robust in vitro validation of linker cleavage is essential to predict its in vivo behavior. The following protocols are designed to quantify the cleavage of the this compound linker.
Protocol 1: Enzymatic Cleavage Assay using Mass Spectrometry
This protocol describes the use of liquid chromatography-mass spectrometry (LC-MS) to quantify the release of a payload from a bioconjugate containing the this compound linker upon enzymatic treatment.
Materials:
-
This compound-payload conjugate
-
Enzyme solution (e.g., a specific protease or a lysosomal extract)
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4 or acetate buffer, pH 5.0 to mimic lysosomal conditions)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the this compound-payload conjugate in an appropriate solvent.
-
In a microcentrifuge tube, combine the conjugate solution with the reaction buffer.
-
Initiate the cleavage reaction by adding the enzyme solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the samples by LC-MS to quantify the amount of released payload and the remaining intact conjugate.
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
Protocol 2: Fluorescence-Based Cleavage Assay
This protocol utilizes a fluorogenic payload or a fluorescently labeled linker to provide a real-time or endpoint measurement of cleavage.
Materials:
-
This compound-fluorogenic payload conjugate
-
Enzyme solution
-
Reaction Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the this compound-fluorogenic payload conjugate in the reaction buffer.
-
Add the conjugate dilutions to the wells of the 96-well microplate.
-
Initiate the reaction by adding the enzyme solution to each well.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at different time points using a fluorescence microplate reader.
-
An increase in fluorescence indicates the cleavage of the linker and release of the fluorogenic payload.
-
Plot the fluorescence intensity against time or substrate concentration to determine cleavage efficiency.
Data Presentation: Comparison of Cleavable Linkers
The selection of a cleavable linker is a critical decision in the design of bioconjugates. The following table summarizes the characteristics of the hypothesized this compound linker in comparison to well-established cleavable linkers. The data for alternative linkers are collated from published research.
| Linker Type | Cleavage Mechanism | Cleavage Conditions | Advantages | Disadvantages |
| This compound (Hypothesized) | Enzymatic (Protease) | Physiological conditions (e.g., lysosomal proteases) | Potentially good stability in circulation, specific release in target cells. | Cleavage mechanism and efficiency require experimental validation. |
| Valine-Citrulline (Val-Cit) | Enzymatic (Cathepsin B) | Acidic pH (lysosomes), presence of Cathepsin B[1] | Well-established, high cleavage efficiency in lysosomes, good plasma stability.[1] | Susceptible to premature cleavage by other proteases like neutrophil elastase.[1] |
| Hydrazone | pH-sensitive (Acidic) | Acidic environment (pH 4.5-5.0) of endosomes and lysosomes.[2][3] | Simple cleavage mechanism, tunable stability. | Potential for premature hydrolysis in circulation, especially with certain chemical structures. |
| Disulfide | Reductive | High glutathione (GSH) concentration in the intracellular environment. | Exploits the differential redox potential between extracellular and intracellular compartments. | Stability can be variable; sterically hindered disulfides show improved plasma stability. |
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
References
- 1. Tuning the Cross-Linking Density and Cross-Linker in Core Cross-Linked Polymeric Micelles and Its Effects on the Particle Stability in Human Blood Plasma and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Do Peptide Drugs Need Acylation at Nα - Creative Peptides [creative-peptides.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to ADC Linkers: Unveiling the Pharmacokinetic Landscape
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and pharmacokinetic profile. The choice between different linker technologies can dictate the therapeutic success of an ADC. This guide provides an objective comparison of various ADC linkers, with a focus on their pharmacokinetic characteristics, supported by experimental data. While direct comparative pharmacokinetic data for the Biotin-sar-oh linker remains limited in publicly available literature, this guide will draw comparisons based on the properties of other cleavable and biotinylated linkers to provide a comprehensive overview for researchers.
The Role of the Linker in ADC Pharmacokinetics
The ideal ADC linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[1][2] Upon reaching the target tumor cell, the linker should facilitate the efficient and specific release of the payload to exert its cell-killing effect.[2][3][4] Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of action that significantly impact the ADC's pharmacokinetic and pharmacodynamic properties.
Comparative Pharmacokinetic Data of ADC Linkers
| Linker Type | Example Linker | Key Pharmacokinetic Characteristics | Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) | Reference |
| Cleavable | ||||||
| Hydrazone | Trastuzumab-DM1 (Hydrazone) | pH-sensitive, releases payload in the acidic environment of endosomes/lysosomes. Can be unstable in circulation. | Shorter | Higher | Lower | |
| Disulfide | Sulfo-SPDB-DM4 | Cleaved by reducing agents like glutathione, which are more concentrated inside cells. Stability can be modulated by steric hindrance. | Variable | Variable | Variable | |
| Peptide (e.g., Val-Cit) | Brentuximab Vedotin (vc-MMAE) | Cleaved by lysosomal proteases (e.g., Cathepsin B). Generally stable in circulation. | Longer | Lower | Higher | |
| Non-Cleavable | ||||||
| Thioether (e.g., SMCC) | Ado-trastuzumab emtansine (T-DM1) | Releases payload upon lysosomal degradation of the antibody. Generally more stable in circulation. | Longest | Lowest | Highest | |
| Biotinylated (Model System) | ||||||
| Amine-reactive NHS ester | Biotin-NHS | Used for conjugation to lysine residues. Stability and PK are influenced by the overall ADC properties. | Not specifically reported for PK comparison | Not specifically reported for PK comparison | Not specifically reported for PK comparison | |
| Thiol-reactive Maleimide | Biotin-Maleimide | Used for conjugation to cysteine residues. Thiol-maleimide linkage can be susceptible to retro-Michael reaction, leading to payload loss. | Not specifically reported for PK comparison | Not specifically reported for PK comparison | Not specifically reported for PK comparison |
Note: The pharmacokinetic parameters are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and the experimental model used. The terms "Shorter/Longer", "Higher/Lower" are relative comparisons between linker types based on general findings in the literature.
Experimental Protocols for Pharmacokinetic Analysis
Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance. Below are outlines of key experimental protocols.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an ADC in a murine model.
Materials:
-
Tumor-bearing mice (e.g., athymic nude or SCID mice with xenograft tumors)
-
Antibody-Drug Conjugate (ADC)
-
Vehicle for ADC formulation (e.g., sterile PBS)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
Procedure:
-
Animal Acclimatization and Tumor Implantation: Acclimatize mice to the housing facility for at least one week. Implant tumor cells subcutaneously into the flank of each mouse and monitor tumor growth.
-
ADC Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups. Administer a single intravenous (IV) dose of the ADC to each mouse via the tail vein.
-
Serial Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples from the saphenous or submandibular vein into tubes containing an anticoagulant.
-
Plasma Preparation: Process the blood to obtain plasma by centrifugation at 1,500-2,000 x g for 10-15 minutes at 4°C.
-
Sample Storage: Store plasma samples at -80°C until analysis.
Quantification of ADC and Free Payload in Plasma
Objective: To quantify the concentration of total antibody, conjugated ADC, and unconjugated (free) payload in plasma samples.
Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Total Antibody Quantification: Use an antigen-coated plate to capture the ADC and unconjugated antibody, followed by detection with an anti-human IgG antibody conjugated to an enzyme (e.g., HRP).
-
Conjugated ADC Quantification: Use an anti-payload antibody-coated plate to capture the ADC, followed by detection with an anti-human IgG antibody.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Free Payload Quantification: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile). Analyze the supernatant by LC-MS/MS to quantify the free payload.
-
Conjugated Payload Quantification: The ADC can be isolated from plasma using affinity capture (e.g., protein A beads). The payload is then cleaved from the antibody and quantified by LC-MS/MS.
-
Visualizing Key Processes in ADC Pharmacokinetics
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts in ADC development and function.
References
- 1. ADC Pharmacokinetic Study - Creative Diagnostics [qbd.creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
A Head-to-Head Comparison of Biotinylated Linkers: Biotin-sar-oh in Focus
For researchers, scientists, and drug development professionals, the choice of a biotinylated linker is a critical decision that can significantly impact the outcome of their experiments, from fundamental research to the development of targeted therapeutics. This guide provides an objective, data-driven comparison of Biotin-sar-oh with other commonly used biotinylated linkers, namely Biotin-PEG and NHS-Biotin. We will delve into their performance characteristics, supported by experimental data and detailed protocols, to empower you to make an informed decision for your specific application.
Executive Summary
Biotinylated linkers are indispensable tools for a wide range of applications, including antibody-drug conjugates (ADCs), immunoassays, and affinity purification. The linker's properties, such as its cleavability, stability, and hydrophilicity, are paramount to the success of these applications. This guide focuses on a head-to-head comparison of three distinct biotinylated linkers:
-
This compound: A cleavable linker incorporating sarcosine, designed for controlled release of conjugated molecules.
-
Biotin-PEG: A non-cleavable linker featuring a polyethylene glycol (PEG) spacer, known for enhancing solubility and stability.
-
NHS-Biotin: An amine-reactive, non-cleavable linker widely used for labeling proteins and other biomolecules.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of this compound, Biotin-PEG, and NHS-Biotin based on available data and the properties of similar chemical structures.
| Feature | This compound | Biotin-PEG | NHS-Biotin |
| Cleavability | Enzyme-cleavable | Non-cleavable | Non-cleavable |
| Primary Application | Antibody-Drug Conjugates (ADCs), targeted drug delivery | Improving solubility and stability of conjugates, immunoassays | Biotinylation of proteins and antibodies |
| Release Mechanism | Proteolytic cleavage of the sarcosine linker | No release | No release |
| Plasma Stability | Moderate to High (designed to be stable in circulation) | High | pH-dependent (hydrolyzes at higher pH) |
| Representative Half-life in Human Plasma | >100 hours (estimated based on similar peptide linkers) | Very high (stable bond) | Variable (hydrolysis half-life of NHS ester can be minutes to hours depending on pH)[1] |
| Solubility | Good (polysarcosine is hydrophilic)[2][3][] | Excellent (PEG is highly hydrophilic) | Moderate (can be improved with Sulfo-NHS) |
| Reactivity | Requires activation for conjugation | Available with various reactive groups (e.g., NHS, Maleimide) | Highly reactive towards primary amines |
In-Depth Analysis of Each Linker
This compound: The Cleavable Contender
This compound is a specialized biotinylated linker designed for applications requiring the controlled release of a conjugated payload, most notably in the field of antibody-drug conjugates (ADCs). The inclusion of a sarcosine (a methylated form of glycine) residue introduces a potential cleavage site for specific enzymes.
Key Features:
-
Enzymatic Cleavage: The peptide-like bond involving sarcosine is designed to be cleaved by proteases, such as cathepsins, which are often upregulated in the tumor microenvironment or within lysosomes of cancer cells. This allows for targeted drug release at the site of action.
-
Improved Hydrophilicity: Polysarcosine has been shown to be a hydrophilic polymer that can improve the solubility and pharmacokinetic properties of ADCs, similar to PEG.[2]
-
Enhanced Stability: The sarcosine linkage is generally designed to be stable in the bloodstream (neutral pH) to prevent premature drug release and associated off-target toxicity.
Biotin-PEG: The Stability Enhancer
Biotin-PEG linkers are characterized by a polyethylene glycol spacer arm of varying lengths. This linker is a popular choice when stability and improved biophysical properties of the conjugate are paramount.
Key Features:
-
Non-Cleavable: The bond between biotin and the PEG spacer, and subsequently to the target molecule, is stable and not designed to be cleaved under physiological conditions.
-
Increased Solubility and Reduced Immunogenicity: The hydrophilic nature of the PEG chain enhances the water solubility of the conjugate and can shield it from the immune system, prolonging its circulation time.
-
Versatility: Biotin-PEG linkers are available with a variety of reactive groups (e.g., NHS ester, maleimide, alkyne) for conjugation to different functional groups on target molecules.
NHS-Biotin: The Workhorse of Biotinylation
N-hydroxysuccinimide (NHS) esters of biotin are widely used for the routine biotinylation of proteins, antibodies, and other molecules containing primary amines.
Key Features:
-
Amine-Reactive: The NHS ester group reacts efficiently with primary amines (e.g., the side chain of lysine residues) to form a stable amide bond.
-
pH-Dependent Stability: The NHS ester itself is susceptible to hydrolysis, particularly at higher pH. This necessitates careful control of reaction conditions and immediate use of the reagent after reconstitution.
-
Membrane Permeability: Depending on the specific reagent, NHS-Biotin can be either membrane-permeable or impermeable (Sulfo-NHS-Biotin), allowing for either intracellular or cell-surface labeling.
Experimental Protocols
To provide a comprehensive understanding of how the performance of these linkers is evaluated, we present detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of the linker in a biological matrix and predicting its in vivo behavior.
Objective: To assess the stability of the biotinylated conjugate in human plasma over time.
Materials:
-
Biotinylated conjugate (e.g., ADC with this compound, biotinylated antibody with Biotin-PEG or NHS-Biotin)
-
Human plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Incubator at 37°C
-
LC-MS/MS system for quantification of released biotin or intact conjugate
Procedure:
-
Prepare a stock solution of the biotinylated conjugate in PBS.
-
Spike the stock solution into pre-warmed human plasma to a final concentration of 10 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72, 96, and 168 hours), collect aliquots of the plasma samples.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and analyze the amount of released biotin or the remaining intact conjugate by LC-MS/MS.
-
Calculate the half-life (t½) of the conjugate in plasma.
Enzymatic Cleavage Assay for this compound
This assay is specific for cleavable linkers like this compound and is designed to confirm their susceptibility to enzymatic degradation.
Objective: To determine the rate of cleavage of the this compound linker by a specific protease (e.g., Cathepsin B).
Materials:
-
This compound conjugated molecule (e.g., a fluorogenic peptide or a small molecule drug)
-
Recombinant human Cathepsin B
-
Assay buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the this compound conjugate in the assay buffer.
-
Activate the Cathepsin B by pre-incubating it in the assay buffer for 15 minutes at 37°C.
-
Add the this compound conjugate to the wells of the microplate.
-
Initiate the reaction by adding the activated Cathepsin B to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the linker and release of the fluorophore.
-
Calculate the initial rate of cleavage from the linear portion of the fluorescence versus time curve.
Visualization of Mechanisms
To further illustrate the functional differences between these linkers, we provide diagrams generated using the DOT language.
This compound Cleavage Pathway
Caption: Enzymatic cleavage of this compound linker in a tumor cell.
Biotin-PEG Linker Application Workflow
Caption: Workflow for using a Biotin-PEG linker for bioconjugation.
NHS-Biotin Reaction and Hydrolysis
References
Benchmarking a Biotin-sar-oh Antibody-Drug Conjugate Against Established Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical Biotin-sar-oh Antibody-Drug Conjugate (ADC) against established therapeutic regimens for cancers known to overexpress biotin receptors, such as certain types of triple-negative breast cancer (TNBC) and ovarian cancer.[1][2][3][4] The objective is to benchmark the potential performance of this novel ADC technology, leveraging available preclinical data from analogous biotin-targeted systems.
Introduction to Biotin-Targeted ADCs
Antibody-drug conjugates are a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[5] The specificity of an ADC is determined by its monoclonal antibody, which targets a tumor-associated antigen. The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the ADC's stability and mechanism of drug release.
Biotin, or vitamin B7, is essential for cell proliferation. Many aggressive cancers, including triple-negative breast cancer and ovarian cancer, overexpress biotin receptors to meet their high metabolic demands. This overexpression presents a valuable opportunity for targeted drug delivery. A this compound ADC conceptualizes the use of biotin as a targeting moiety, conjugated to a cytotoxic payload via a "sar-oh" cleavable linker. This design aims to facilitate receptor-mediated endocytosis and subsequent intracellular release of the cytotoxic drug.
"this compound" itself is identified as a cleavable linker available for the synthesis of ADCs. For the purpose of this guide, we will postulate a hypothetical this compound ADC and compare its projected performance metrics with those of standard-of-care therapies for TNBC and ovarian cancer. The performance data for the hypothetical ADC is extrapolated from published results for similar biotin-targeted nanogel and polymer-drug conjugate systems.
Mechanism of Action: this compound ADC vs. Established Therapies
This compound ADC
The proposed mechanism of action for a this compound ADC involves a multi-step process designed for high tumor specificity.
-
Circulation and Targeting : The ADC circulates in the bloodstream. The biotin moiety on the ADC acts as a ligand for the overexpressed biotin receptors on the surface of cancer cells.
-
Receptor-Mediated Endocytosis : Upon binding to the biotin receptor, the ADC-receptor complex is internalized by the cancer cell through endocytosis, forming an endosome.
-
Intracellular Trafficking and Cleavage : The endosome traffics to the lysosome, where the acidic environment and presence of certain enzymes cleave the "sar-oh" linker. This releases the cytotoxic payload directly inside the cancer cell.
-
Induction of Apoptosis : The released cytotoxic agent then exerts its cell-killing effect, for instance, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis.
References
- 1. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-Based Tumor-Targeting Drug Delivery System. Validation of Efficient Vitamin Receptor-Mediated Endocytosis and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Minimizing Cross-Reactivity in Biotinylated Antibody Conjugates
For researchers, scientists, and drug development professionals utilizing biotinylated antibodies, ensuring high specificity and minimal cross-reactivity is paramount for generating reliable and reproducible data. The choice of biotinylation reagent and conjugation strategy can significantly impact assay performance, particularly in sensitive applications like immunoassays. This guide provides an objective comparison of different biotinylation approaches, focusing on their potential to induce cross-reactivity, and offers supporting experimental insights and detailed protocols.
The biotin-streptavidin interaction, with its remarkably high affinity, is a cornerstone of many detection systems.[1][2] However, the very process of attaching biotin to an antibody can sometimes alter its binding characteristics, leading to undesirable cross-reactivity.[3] This guide will explore alternatives to traditional, non-specific biotinylation methods and provide a framework for selecting the optimal strategy for your research needs.
Performance Comparison of Biotinylation Strategies
The selection of a biotinylation reagent can influence the sensitivity and specificity of an immunoassay by an order of magnitude or more.[4][5] Traditional methods that target primary amines (e.g., using N-hydroxysuccinimide (NHS) esters) are widely used but can lead to heterogeneous products and, in some cases, a loss of antibody specificity. The following table summarizes a comparison between common and alternative biotinylation methods.
| Feature | NHS-Ester Biotinylation | Glycan Biotinylation (Biotin Hydrazide) | Site-Specific Enzymatic Biotinylation (BirA-AviTag) | Site-Specific Chemical Biotinylation (ZBPA) |
| Target Site | Primary amines (Lysine residues, N-terminus) | Carbohydrate moieties (glycans) | Single lysine within a specific peptide tag (AviTag) | Fc region of the antibody |
| Specificity of Labeling | Non-specific, can occur in antigen-binding regions | Specific to glycans, typically outside antigen-binding sites | Highly specific, 1:1 protein-to-biotin ratio | Specific to the Fc region, preserving antigen-binding sites |
| Potential for Cross-Reactivity | Higher risk; modification of primary amines can alter antibody specificity | Lower risk; preserves the integrity of the antigen-binding site | Lowest risk; labeling is distal to antigen-binding regions | Low risk; targets the Fc region, avoiding the Fab arms |
| Homogeneity of Product | Heterogeneous; variable number and location of biotin molecules | More homogeneous than NHS-ester methods | Highly homogeneous | Homogeneous |
| Impact on Antibody Activity | Can impair binding capacity if lysines are in the CDRs | Generally preserves antibody activity well | Preserves native protein structure and function | Preserves immunoreactivity without off-target staining |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for key biotinylation and cross-reactivity assessment experiments.
Protocol 1: Antibody Biotinylation via NHS-Ester Chemistry
This protocol is a standard method for labeling antibodies on primary amines.
Materials:
-
Antibody to be labeled (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-Biotin reagent
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or desalting column
Procedure:
-
Preparation of Antibody: Dialyze the antibody against an amine-free buffer (e.g., PBS, pH 7.4) to remove any interfering substances like Tris or glycine.
-
Preparation of Biotinylation Reagent: Immediately before use, dissolve the NHS-Biotin in DMSO or DMF to a concentration of ~10 mM.
-
Biotinylation Reaction: Slowly add the dissolved NHS-Biotin to the antibody solution to achieve a 10-20 fold molar excess of biotin. Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.
-
Quenching: Terminate the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.
-
Quantification: Determine the final concentration of the biotinylated antibody using a spectrophotometer at 280 nm.
Protocol 2: Cross-Reactivity Assessment using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a method to assess the cross-reactivity of a biotinylated antibody against related and unrelated antigens.
Materials:
-
Microtiter plates
-
Target antigen and potential cross-reactive antigens
-
Biotinylated antibody
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Antigen Coating: Coat separate wells of a microtiter plate with the target antigen and each of the potential cross-reactive antigens at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Antibody Incubation: Wash the plate. Add serial dilutions of the biotinylated antibody to the wells and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Detection: Wash the plate. Add TMB substrate and incubate in the dark until a color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Analysis: Compare the signal generated from the target antigen to the signals from the other antigens. Significant signal from a non-target antigen indicates cross-reactivity.
Visualizing Workflows and Concepts
Diagrams can clarify complex processes and relationships. The following are Graphviz diagrams illustrating key experimental workflows and concepts related to biotinylation and cross-reactivity.
References
- 1. Antibodies to biotin enable large-scale detection of biotinylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. The effect of biotinylation on the antigenic specificity of anti-defensin monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Antibody Biotinylation Approaches for Enhanced Sensitivity of Single Molecule Array (Simoa) Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Biotinylated Compounds: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like biotinylated compounds, here referred to as "Biotin-sar-oh," is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of such materials, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is paramount for maintaining a safe and compliant research environment.
While specific disposal instructions for a compound named "this compound" are not publicly available, the following procedures are based on established guidelines for handling biotinylated substances and non-hazardous laboratory waste. The biotin molecule itself is generally considered non-hazardous[1][2][3][4]. Therefore, the disposal protocol is primarily dictated by the properties of the molecule to which biotin is conjugated and any associated solvents or materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle any biotinylated compound with the appropriate personal protective equipment (PPE). The following table summarizes recommended safety measures.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or contact with the powder or liquid form of the reagent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical.[5] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
It is recommended to handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any fine particles. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical advice if irritation persists.
Step-by-Step Disposal Protocol for Biotinylated Compounds
The disposal of any specialized laboratory chemical should be approached with caution. Unless a substance is explicitly classified as non-hazardous, it should be treated as hazardous waste. Do not dispose of such chemicals down the drain or in regular solid waste without confirmation of their non-hazardous nature.
Step 1: Hazard Assessment
Consult the Safety Data Sheet (SDS) for the specific biotinylated compound. The SDS will provide detailed information on physical and chemical properties, hazards, and specific disposal instructions. If the SDS is unavailable, or if the compound is a novel substance, it must be treated as hazardous waste.
Step 2: Waste Segregation
Proper segregation of chemical waste is the first and most critical step.
-
Solid Waste:
-
Place unused or expired biotinylated compound powder in its original container or a clearly labeled, sealed container for solid chemical waste.
-
Contaminated materials such as weigh boats, pipette tips, and microfuge tubes should be collected in a designated, sealed plastic bag or container labeled as "Solid waste contaminated with [Chemical Name]".
-
-
Liquid Waste:
-
Solutions containing the biotinylated compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).
-
The waste container should be designated for halogenated or non-halogenated organic waste, depending on the solvent used.
-
Clearly label the container with "Liquid waste containing [Chemical Name]" and list all solvent components.
-
-
Non-Hazardous Determination: If the biotinylated compound and all associated solvents are confirmed to be non-hazardous, they can be disposed of according to institutional guidelines for non-hazardous waste. This may include disposal in the regular trash for solids or down the sanitary sewer for aqueous solutions, often with copious amounts of water. Always seek approval from your institution's Environmental Health and Safety (EHS) office before proceeding.
Step 3: Labeling
Accurate and clear labeling of waste containers is mandatory for safety and compliance. Attach a hazardous waste label to each container. The label must include:
-
The full chemical name.
-
The concentration or estimated amount of the chemical.
-
Associated hazards (if any).
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
Step 4: Storage
Proper storage of chemical waste prevents accidents and ensures safety until disposal.
-
Store waste containers in a designated, secondary containment bin to prevent spills.
-
Keep the storage area clean and organized.
-
Do not accumulate excessive amounts of waste. Follow institutional guidelines for waste pickup schedules.
Step 5: Disposal
Arrange for the disposal of the waste through your institution's EHS department. They will ensure that the waste is handled and disposed of in accordance with all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a biotinylated compound.
Caption: Disposal workflow for biotinylated compounds.
References
Essential Safety and Operational Guidance for Handling Biotin-sar-oh
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and operational information for the use of Biotin-sar-oh (Biotinoyl Sarcosine) in a laboratory setting. This compound is identified as a cleavable linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs), a class of targeted therapeutics.[1][2] While it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.
Immediate Safety and Handling
Personal Protective Equipment (PPE) and Engineering Controls:
Proper handling of this compound is critical to ensure laboratory safety. The following personal protective equipment and engineering controls should be utilized:
| Equipment | Specification |
| Eye Protection | Safety goggles or glasses |
| Hand Protection | Chemical-resistant gloves |
| Skin and Body Protection | Laboratory coat |
| Engineering Controls | Use in a well-ventilated area or under a chemical fume hood |
First Aid Measures:
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. |
| Skin Contact | Wash off with soap and plenty of water. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. |
Operational Plan: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
The primary application of this compound is as a cleavable linker in the synthesis of ADCs. The following provides a generalized, procedural workflow. Note that specific reaction conditions should be optimized for the particular antibody and cytotoxic payload being used.
Experimental Workflow for ADC Synthesis:
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a cleavable linker like this compound.
Detailed Methodologies:
Step 1: Activation and Conjugation of this compound to the Cytotoxic Payload
-
Activation of this compound: The carboxylic acid group of this compound needs to be activated to facilitate conjugation to the payload. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
-
Dissolve this compound in a suitable anhydrous organic solvent (e.g., dimethylformamide or dichloromethane).
-
Add an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Conjugation to the Payload: The activated this compound is then reacted with the cytotoxic drug. The drug must have a suitable functional group (e.g., an amine) to react with the activated linker.
-
Dissolve the payload in an appropriate solvent.
-
Add the activated this compound solution to the payload solution.
-
The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
The reaction time will vary depending on the specific reactants and should be monitored.
-
-
Purification of the Drug-Linker Conjugate: The resulting drug-linker conjugate should be purified to remove unreacted starting materials and byproducts.
-
Purification can be achieved using techniques such as column chromatography (e.g., silica gel or reversed-phase) or preparative high-performance liquid chromatography (HPLC).
-
The purity of the final product should be confirmed by analytical HPLC and its identity verified by mass spectrometry.
-
Step 2: Conjugation of the Drug-Linker to the Monoclonal Antibody (mAb)
-
Antibody Preparation: The antibody's interchain disulfide bonds are partially or fully reduced to generate free thiol groups for conjugation.
-
The antibody is typically buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
A reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is added.
-
The reduction is usually performed at 37°C for a specific duration to control the number of reduced disulfide bonds, which in turn determines the drug-to-antibody ratio (DAR).
-
The excess reducing agent is removed by size-exclusion chromatography or diafiltration.
-
-
Conjugation Reaction: The purified drug-linker, which should have a thiol-reactive group (e.g., a maleimide, introduced in a separate step if not already present on the linker), is added to the reduced antibody.
-
The reaction is typically carried out at room temperature for a few hours.
-
The progress of the conjugation can be monitored by hydrophobic interaction chromatography (HIC) to assess the distribution of different DAR species.
-
-
Purification of the ADC: The final ADC is purified to remove any unconjugated drug-linker and aggregated antibody.
-
Purification is commonly performed using size-exclusion chromatography or protein A affinity chromatography.
-
The purified ADC is formulated in a suitable buffer for storage.
-
Step 3: Characterization of the ADC
The synthesized ADC should be thoroughly characterized to ensure its quality and consistency.
| Parameter | Analytical Method |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity | Cell-based assays on target and non-target cell lines |
| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) |
Mechanism of Action of a this compound Linked ADC
The this compound linker is designed to be stable in circulation but to be cleaved once the ADC is internalized by the target cancer cell, releasing the cytotoxic payload.
Caption: The general mechanism of action of an Antibody-Drug Conjugate (ADC) utilizing a cleavable linker.
Disposal Plan
Unused this compound and any waste generated during its handling and use should be disposed of in accordance with local, state, and federal regulations for chemical waste. It is recommended to consult with your institution's environmental health and safety department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
